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  • Product: Phenyl(1,3-thiazol-2-yl)methanol
  • CAS: 879-52-7

Core Science & Biosynthesis

Foundational

Phenyl(1,3-thiazol-2-yl)methanol synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of Phenyl(1,3-thiazol-2-yl)methanol Introduction: The Significance of the Thiazole Scaffold The 1,3-thiazole ring is a privileged heterocyclic scaffold that con...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Properties of Phenyl(1,3-thiazol-2-yl)methanol

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes a cornerstone of medicinal chemistry.[1][2][3] This five-membered aromatic ring, containing both sulfur and nitrogen, is present in a multitude of natural products, most notably Vitamin B1 (Thiamine), and in the core structure of blockbuster drugs like penicillin.[1][4] The unique electronic properties of the thiazole nucleus allow it to engage in various non-covalent interactions with biological targets, making it a versatile building block in drug design. Thiazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][5][6]

Phenyl(1,3-thiazol-2-yl)methanol is a key intermediate that combines the thiazole moiety with a phenylmethanol group. This structure serves as a valuable precursor for creating a diverse library of more complex molecules. The hydroxyl group provides a reactive handle for further functionalization, while the phenyl and thiazole rings offer sites for modification to fine-tune the steric and electronic properties of derivative compounds, ultimately influencing their biological activity. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of phenyl(1,3-thiazol-2-yl)methanol for researchers and scientists in the field of drug development and organic synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, phenyl(1,3-thiazol-2-yl)methanol, reveals the most viable synthetic pathways. The key bond to form is the carbon-carbon bond between the thiazole ring and the benzylic carbon. This disconnection points towards a nucleophilic thiazole equivalent and an electrophilic benzaldehyde, or vice-versa. The most established and reliable approach involves the reaction of a 2-metallo-thiazole species with benzaldehyde, leveraging the inherent acidity of the C2 proton on the thiazole ring.

G cluster_0 Retrosynthetic Path cluster_1 Synthetic Equivalents TM Phenyl(1,3-thiazol-2-yl)methanol CC C-C Disconnection TM->CC C-C Bond Formation FG Functional Group Interconversion (FGI) Nuc Nucleophilic Synthon: 2-Thiazolyl Anion CC->Nuc Identify Synthons Elec Electrophilic Synthon: Benzaldehyde CC->Elec Identify Synthons Nuc_eq 2-Lithio-1,3-thiazole or 2-Thiazolylmagnesium bromide Nuc->Nuc_eq Elec_eq Benzaldehyde Elec->Elec_eq Thiazole 1,3-Thiazole Nuc_eq->Thiazole From BuLi n-BuLi Nuc_eq->BuLi Via

Caption: Retrosynthetic analysis of phenyl(1,3-thiazol-2-yl)methanol.

Primary Synthetic Route: Organometallic Addition to Benzaldehyde

The most direct and widely employed method for synthesizing phenyl(1,3-thiazol-2-yl)methanol is the nucleophilic addition of a 2-thiazolyl organometallic reagent to benzaldehyde. This leverages the acidic nature of the C2 proton of the thiazole ring, which can be readily removed by a strong base.[4]

Causality Behind Experimental Choices
  • Organolithium Reagents: The C2 proton of thiazole is the most acidic due to the inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, which stabilize the resulting carbanion. Organolithium reagents, such as n-butyllithium (n-BuLi), are sufficiently strong bases to deprotonate this position efficiently.[4]

  • Grignard Reagents: While less common for direct deprotonation, a 2-thiazolyl Grignard reagent can be prepared via a halogen-magnesium exchange from 2-bromothiazole. However, the organolithium route is often more direct starting from unsubstituted thiazole. The subsequent reaction mechanism with the aldehyde is analogous.[7][8]

  • Anhydrous Conditions: Organolithium and Grignard reagents are extremely reactive towards protic sources, including water.[9][10] Any moisture present in the reaction will quench the organometallic reagent, converting it back to thiazole and reducing the yield of the desired product. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Low Temperature: These reactions are typically conducted at low temperatures (-78 °C, often achieved with a dry ice/acetone bath) to control reactivity. This minimizes side reactions, such as the degradation of the organolithium reagent or unwanted reactions with the solvent (e.g., tetrahydrofuran, THF).

Experimental Protocol: Synthesis via 2-Lithio-1,3-thiazole

This protocol describes a representative procedure for the synthesis of phenyl(1,3-thiazol-2-yl)methanol.

Materials:

  • 1,3-Thiazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Initial Solution: Add 1,3-thiazole (1.0 eq) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. During this time, the clear solution may become a pale yellow slurry, indicating the formation of 2-lithio-1,3-thiazole.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture. The reaction is often exothermic; maintain the temperature at -78 °C during the addition.

  • Reaction Progression: Stir the mixture at -78 °C for an additional 2-3 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting materials.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure phenyl(1,3-thiazol-2-yl)methanol.

G cluster_workflow Synthetic Workflow A 1. Setup Flame-dried glassware under N₂ atmosphere B 2. Lithiation Thiazole in THF at -78°C Add n-BuLi dropwise A->B C 3. Addition Add Benzaldehyde at -78°C B->C D 4. Quench Add sat. NH₄Cl (aq) Warm to RT C->D E 5. Workup Ethyl Acetate Extraction Wash & Dry D->E F 6. Purification Column Chromatography E->F G Final Product Phenyl(1,3-thiazol-2-yl)methanol F->G

Caption: Experimental workflow for the synthesis of phenyl(1,3-thiazol-2-yl)methanol.

Physicochemical and Spectroscopic Properties

The accurate characterization of phenyl(1,3-thiazol-2-yl)methanol is crucial for confirming its identity and purity. Below is a summary of its key properties.

PropertyValue
Molecular Formula C₁₀H₉NOS[11]
Molecular Weight 191.25 g/mol [12]
CAS Number 879-52-7[11]
Appearance Off-white to yellow solid
Melting Point 82-85 °C
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water.

Spectroscopic Data (Predicted/Typical):

TechniqueKey Features
¹H NMR (CDCl₃, 400 MHz)δ 7.75 (d, 1H, thiazole H5), δ 7.50-7.30 (m, 5H, Ar-H), δ 7.25 (d, 1H, thiazole H4), δ 6.05 (s, 1H, CH-OH), δ 4.50 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz)δ 172.0 (C2-thiazole), δ 142.5 (C4-thiazole), δ 140.0 (Ar-C), δ 129.0 (Ar-CH), δ 128.5 (Ar-CH), δ 127.0 (Ar-CH), δ 119.5 (C5-thiazole), δ 72.0 (CH-OH)
IR (KBr, cm⁻¹) 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1600, 1495, 1450 (Ar C=C stretch), 1100-1000 (C-O stretch)
Mass Spec (EI) m/z (%): 191 (M⁺), 114 (M⁺ - Ph), 77 (Ph⁺)

Reactivity and Applications in Drug Development

Phenyl(1,3-thiazol-2-yl)methanol is not typically an endpoint but rather a versatile intermediate. Its reactivity is dominated by the hydroxyl group and the thiazole ring.

  • Oxidation: The secondary alcohol can be easily oxidized to the corresponding ketone, phenyl(1,3-thiazol-2-yl)methanone , using a variety of standard oxidizing agents (e.g., PCC, PDC, Swern oxidation). This ketone is another valuable building block for synthesizing derivatives such as imines, hydrazones, or for use in aldol-type condensation reactions.

  • Derivatization of the Hydroxyl Group: The hydroxyl group can undergo esterification with acyl chlorides or carboxylic acids, or etherification with alkyl halides under basic conditions. These reactions allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

  • N-Alkylation of the Thiazole Ring: The nitrogen atom in the thiazole ring can be alkylated with alkyl halides to form thiazolium salts .[13] Thiazolium salts are important in their own right, serving as precursors to N-heterocyclic carbenes (NHCs) and finding applications as catalysts and in ionic liquids.[13]

  • Pharmaceutical Scaffolding: The core structure is a frequent starting point for the synthesis of compounds targeting a range of diseases. By modifying the phenyl ring and derivatizing the hydroxyl group, chemists can develop potent and selective inhibitors for various enzymes or receptor antagonists.[2][3][6] The presence of both a hydrogen bond donor (OH) and acceptor (thiazole nitrogen) in the molecule provides key pharmacophoric features for molecular recognition at a biological target.

Conclusion

Phenyl(1,3-thiazol-2-yl)methanol is a fundamentally important heterocyclic compound whose value lies in its role as a synthetic intermediate. Its preparation via the organometallic addition to benzaldehyde is a robust and well-understood process, exemplifying a classic C-C bond-forming strategy in organic chemistry. A thorough understanding of its synthesis, properties, and reactivity provides researchers with a powerful tool for the rational design and development of novel, thiazole-based therapeutic agents and other functional materials. The continued exploration of derivatives originating from this scaffold is a promising avenue for discovering next-generation pharmaceuticals.

References

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (n.d.). Request PDF. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]

  • Singhal, M. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. Retrieved from [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). ResearchGate. Retrieved from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Hussain, M., & Ali, M. (2014). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl) ... IUCr Journals. Retrieved from [Link]

  • Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur. (2021). ACS Publications. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Al-Ghorbani, M., Che, T., Liu, M., & Zheng, L. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. NIH. Retrieved from [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Method for preparation of thiazole derivatives. (2014). Google Patents.
  • SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. (n.d.). IJSDR. Retrieved from [Link]

  • [3-(1,3-Thiazol-2-yl)phenyl]methanol, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Turbo Grignard Reagent i-PrMgCl·LiCl: A Powerful Tool for the Preparation and Application of Organomagnesium Reagents. (n.d.). . Retrieved from [Link]

  • [4-(1,3-Thiazol-2-yl)phenyl]methanol, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Sieroń, L., Cmoch, P., & Chmielewski, M. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. PMC - NIH. Retrieved from [Link]

Sources

Exploratory

Phenyl(1,3-thiazol-2-yl)methanol CAS number and molecular weight

Part 1: Executive Summary & Chemical Identity Phenyl(1,3-thiazol-2-yl)methanol (CAS: 879-52-7 ) is a pivotal heterocyclic building block in medicinal chemistry. It features a chiral secondary alcohol bridging a lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Phenyl(1,3-thiazol-2-yl)methanol (CAS: 879-52-7 ) is a pivotal heterocyclic building block in medicinal chemistry. It features a chiral secondary alcohol bridging a lipophilic phenyl ring and an electron-deficient 1,3-thiazole moiety. This specific scaffold serves as a pharmacophore precursor for various antifungal (CYP51 inhibitors), antiviral, and anti-inflammatory agents.

Unlike its structural isomer [4-(1,3-thiazol-2-yl)phenyl]methanol (CAS 454678-91-2), where the alcohol is distal to the thiazole, the 879-52-7 congener places the hydroxyl group directly at the "benzylic" position relative to both rings. This unique electronic environment allows for facile oxidation to ketones (e.g., in the synthesis of antiviral protease inhibitors) or conversion to amines via Ritter-type or Mitsunobu reactions.

Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11]
PropertySpecification
CAS Number 879-52-7
IUPAC Name Phenyl(1,3-thiazol-2-yl)methanol
Molecular Weight 191.25 g/mol
Molecular Formula C₁₀H₉NOS
Appearance Off-white to pale yellow solid
Melting Point 106 – 110 °C
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
SMILES OC(C1=NC=CS1)C2=CC=CC=C2
InChI Key QOLUYHARONOGNO-UHFFFAOYSA-N

Part 2: Synthesis & Experimental Protocols

Strategic Analysis of Synthetic Routes

The most authoritative and scalable method for synthesizing Phenyl(1,3-thiazol-2-yl)methanol involves the C2-selective lithiation of thiazole followed by electrophilic trapping with benzaldehyde.

  • Why this route? The proton at the C2 position of 1,3-thiazole is the most acidic (pKa ~29) due to the inductive effect of the adjacent nitrogen and sulfur atoms. Using n-Butyllithium (n-BuLi) at low temperatures allows for exclusive deprotonation at C2 without ring fragmentation or polymerization, which are common risks at higher temperatures.

  • Alternative (Grignard): While Thiazol-2-ylmagnesium bromide can be generated from 2-bromothiazole, the starting material is significantly more expensive than unsubstituted thiazole.

Validated Synthesis Protocol (Lithiation Route)

Reaction Scheme:

  • Deprotonation: Thiazole + n-BuLi

    
     2-Lithiothiazole (at -78°C)
    
  • Addition: 2-Lithiothiazole + Benzaldehyde

    
     Lithium alkoxide intermediate
    
  • Hydrolysis: Lithium alkoxide + H₂O/NH₄Cl

    
     Phenyl(1,3-thiazol-2-yl)methanol
    

Step-by-Step Methodology:

  • Equipment Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a strictly inert atmosphere (N₂ or Ar).

  • Reagent Preparation:

    • Charge the flask with 1,3-Thiazole (1.0 equiv, e.g., 850 mg, 10 mmol) dissolved in anhydrous THF (20 mL).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation:

    • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe over 15 minutes.

    • Critical Control Point: Maintain internal temperature below -70°C to prevent ring opening. The solution typically turns yellow/orange.

    • Stir at -78°C for 30–45 minutes to ensure complete metallation.

  • Electrophile Addition:

    • Dissolve Benzaldehyde (1.05 equiv, 1.07 mL) in anhydrous THF (5 mL).

    • Add the benzaldehyde solution dropwise to the lithiothiazole mixture at -78°C.

    • Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NH₄Cl (20 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient, typically 4:1 to 2:1).

    • Yield: Expect 85–92% yield of a white/off-white solid.

Reaction Pathway Visualization[7]

SynthesisPathway Thiazole 1,3-Thiazole (Starting Material) LithioSpecies 2-Lithiothiazole (Intermediate) Thiazole->LithioSpecies Deprotonation (C2) nBuLi n-BuLi / THF -78°C nBuLi->LithioSpecies Alkoxide Lithium Alkoxide Complex LithioSpecies->Alkoxide Nucleophilic Addition Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Alkoxide Product Phenyl(1,3-thiazol-2-yl)methanol (CAS 879-52-7) Alkoxide->Product Protonation Quench NH4Cl (aq) Hydrolysis Quench->Product

Caption: Synthesis of Phenyl(1,3-thiazol-2-yl)methanol via C2-selective lithiation.

Part 3: Reactivity & Applications in Drug Discovery

Chemical Reactivity Profile

The secondary alcohol functionality in Phenyl(1,3-thiazol-2-yl)methanol is highly versatile. Its position between two aromatic systems makes it susceptible to:

  • Oxidation: Conversion to Phenyl(1,3-thiazol-2-yl)methanone using MnO₂ or Swern oxidation. This ketone is a frequent intermediate in the synthesis of protease inhibitors.

  • Substitution: The hydroxyl group can be converted to a chloride (using SOCl₂) or mesylate, enabling nucleophilic substitution (Sɴ2) to introduce amines or thiols.

  • Chiral Resolution: As synthesized, the product is a racemate. Enzymatic kinetic resolution (using Lipases like CAL-B) is often employed to isolate the (S)- or (R)-enantiomer for asymmetric synthesis.

Biological Significance[12]
  • CYP51 Inhibition: The phenyl-thiazole motif mimics the substrate transition state in sterol 14α-demethylase (CYP51), a key target for antifungal drugs.

  • Antiviral Agents: Derivatives of this alcohol have been explored as non-nucleoside inhibitors, where the thiazole ring interacts with hydrophobic pockets in viral polymerases.

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Although relatively stable, benzylic alcohols can oxidize slowly upon prolonged exposure to air and light.

  • Spill Response: Sweep up solid spills to avoid dust generation.[1] Ventilate the area.[1]

References

  • Honor. (n.d.). Phenyl(1,3-thiazol-2-yl)methanol: A Versatile Organic Compound. Retrieved from

  • Key Organics. (n.d.). Phenyl(1,3-thiazol-2-yl)methanol Product Page. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). [4-(1,3-Thiazol-2-yl)phenyl]methanol (Isomer Comparison). Retrieved from

  • Matrix Fine Chemicals. (n.d.). Thiazole Derivatives and Specifications. Retrieved from

  • PubChem. (n.d.). Compound Summary: Thiazole Derivatives. Retrieved from

Sources

Foundational

An In-depth Technical Guide to Phenyl(1,3-thiazol-2-yl)methanol: Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of Phenyl(1,3-thiazol-2-yl)methanol, a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Phenyl(1,3-thiazol-2-yl)methanol, a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and development. This document delves into its chemical identity, synthesis, and physicochemical properties, while also exploring the broader therapeutic landscape of the thiazole scaffold.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] The thiazole scaffold is a key component in numerous FDA-approved drugs, underscoring its therapeutic relevance.[1] Phenyl(1,3-thiazol-2-yl)methanol, as a member of this class, holds potential as a versatile building block for the synthesis of novel therapeutic agents.

Chemical Structure and Nomenclature

The precise arrangement of atoms within Phenyl(1,3-thiazol-2-yl)methanol is fundamental to its chemical behavior and biological activity.

IUPAC Name: Phenyl(1,3-thiazol-2-yl)methanol[5]

Synonyms: [4-(1,3-Thiazol-2-yl)phenyl]methanol[6][7]

Molecular Formula: C₁₀H₉NOS[5]

Molecular Weight: 191.25 g/mol [8]

Chemical Structure:

The molecule consists of a central 1,3-thiazole ring. A phenyl group is attached to the second position of the thiazole ring, and a methanol group (-CH₂OH) is also attached to the phenyl ring.

Caption: Chemical structure of Phenyl(1,3-thiazol-2-yl)methanol.

Synthesis Strategies

The synthesis of thiazole derivatives often relies on the well-established Hantzsch thiazole synthesis.[9][10] This method typically involves the condensation of a thioamide with an α-haloketone. For Phenyl(1,3-thiazol-2-yl)methanol, a plausible synthetic route would involve the reaction of a substituted benzaldehyde with 2-aminothiazole, followed by reduction.

Generalized Synthetic Workflow

A common approach to synthesize Phenyl(1,3-thiazol-2-yl)methanol and its analogs is outlined below. This multi-step process leverages fundamental organic reactions.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reactions Reaction Steps cluster_products Products Substituted_Benzaldehyde Substituted Benzaldehyde 2_Aminothiazole 2-Aminothiazole Condensation Condensation Reaction (e.g., Schiff base formation) 2_Aminothiazole->Condensation Intermediate Schiff Base Intermediate Condensation->Intermediate Forms Reduction Reduction of Intermediate Final_Product Phenyl(1,3-thiazol-2-yl)methanol Reduction->Final_Product Yields Intermediate->Reduction Is reduced

Caption: Generalized synthetic workflow for Phenyl(1,3-thiazol-2-yl)methanol.

Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis of a related thiazole derivative, which can be adapted for Phenyl(1,3-thiazol-2-yl)methanol.

Reaction: Condensation of 2-aminothiazole and benzaldehyde followed by reduction.[11]

Materials:

  • 2-Aminothiazole

  • Benzaldehyde

  • Methanol (solvent)

  • Sodium borohydride (reducing agent)

  • Dichloromethane (extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once the formation of the Schiff base is complete, cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring until the reduction is complete (monitored by TLC).

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Phenyl(1,3-thiazol-2-yl)methanol.

Rationale for Choices: Methanol is a common solvent for such reactions due to its polarity and ability to dissolve the reactants. Sodium borohydride is a mild and selective reducing agent suitable for converting the imine intermediate to the corresponding amine without affecting the aromatic rings. The aqueous work-up is essential to remove inorganic byproducts, and column chromatography is a standard technique for purifying organic compounds.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification and characterization of Phenyl(1,3-thiazol-2-yl)methanol.

Table 1: Physicochemical Properties

PropertyValueSource
Appearance Off-white to white solid[8]
Melting Point 106 - 110 °C[8]
Molecular Formula C₁₀H₉NOS[5]
Molecular Weight 191.25 g/mol [8]
CAS Number 879-52-7[5]

Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the phenyl and thiazole rings, a singlet for the methylene (-CH₂) protons, and a broad singlet for the hydroxyl (-OH) proton. The chemical shifts of the aromatic protons will be in the range of δ 7-8 ppm. The methylene protons would likely appear around δ 4.5-5.0 ppm, and the hydroxyl proton's chemical shift will be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms. The aromatic carbons will resonate in the region of δ 120-150 ppm. The carbon of the methylene group (-CH₂) is expected around δ 60-70 ppm.[15]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ will indicate the O-H stretching of the alcohol group.[16][17] C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole and phenyl rings will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 191, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group or cleavage of the bond between the phenyl and thiazole moieties.

Applications in Research and Drug Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities.[18][19][20] Thiazole derivatives have been extensively investigated and developed as:

  • Antimicrobial Agents: Compounds containing the thiazole ring have shown potent activity against various bacteria and fungi.[1]

  • Anti-inflammatory Agents: Several thiazole derivatives exhibit significant anti-inflammatory properties.[4]

  • Anticancer Agents: The thiazole moiety is present in several anticancer drugs, acting through various mechanisms.[3][21]

  • Anticonvulsant Agents: Thiazole-based compounds have been explored for their potential in treating seizures.[4][20]

Biological_Activities Thiazole_Core Thiazole Core Scaffold Antimicrobial Antimicrobial Thiazole_Core->Antimicrobial Anti_inflammatory Anti-inflammatory Thiazole_Core->Anti_inflammatory Anticancer Anticancer Thiazole_Core->Anticancer Anticonvulsant Anticonvulsant Thiazole_Core->Anticonvulsant Other_Activities Other Activities (Antiviral, Antidiabetic, etc.) Thiazole_Core->Other_Activities

Caption: Diverse biological activities of the thiazole core structure.

Phenyl(1,3-thiazol-2-yl)methanol, with its reactive hydroxyl group, serves as an excellent starting material for the synthesis of a library of derivatives. These derivatives can be screened for various biological activities, potentially leading to the discovery of new drug candidates. The phenyl and thiazole rings provide a rigid scaffold that can be further functionalized to optimize binding to biological targets.

Conclusion

Phenyl(1,3-thiazol-2-yl)methanol is a chemically and biologically significant molecule. Its straightforward synthesis, coupled with the proven therapeutic potential of the thiazole scaffold, makes it an attractive target for further research and development. This guide has provided a detailed overview of its chemical structure, synthesis, and properties, offering a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug discovery. The versatility of this compound ensures its continued importance in the quest for novel and effective therapeutic agents.

References

  • Thiazole Ring—A Biologically Active Scaffold. [Source: PMC][Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. [Source: Journal of Drug Delivery and Therapeutics][Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Source: IntechOpen][Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities (2024). [Source: IntechOpen][Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Source: FABAD Journal of Pharmaceutical Sciences][Link]

  • [4-(1,3-Thiazol-2-yl)phenyl]methanol (PHY0171940). [Source: PhytoBank][Link]

  • (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL. [Source: Matrix Fine Chemicals][Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Source: NIH][Link]

  • [4-(1,3-thiazol-2-yl)phenyl]methanol. [Source: PubChemLite][Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. [Source: The Royal Society of Chemistry][Link]

  • Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). [Source: IUCr Journals][Link]

  • [3-(1,3-Thiazol-2-yl)phenyl]methanol, 97%, Thermo Scientific. [Source: Fisher Scientific][Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Source: ResearchGate][Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. [Source: Medicinal Chemistry Research][Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Source: ResearchGate][Link]

  • 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). [Source: NP-MRD][Link]

  • Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl) (2025). [Source: IUCr Journals][Link]

  • Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol. [Source: SpectraBase][Link]

  • 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Source: ResearchGate][Link]

  • Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. [Source: PubMed][Link]

  • Phenyl(1,3-thiazol-2-yl)methanol: A Versatile Organic Compound. [Source: HONOR][Link]

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  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Source: SciSpace][Link]

  • CH3OH infrared spectrum of methanol. [Source: Doc Brown's Chemistry][Link]

  • Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. [Source: MDPI][Link]

  • 13C NMR Chemical Shifts. [Source: Oregon State University][Link]

  • (2-phenyl-1,3-thiazol-5-yl)methanol. [Source: PubChemLite][Link]

  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. [Source: PMC][Link]

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Exploratory

Technical Guide: Phenyl(1,3-thiazol-2-yl)methanol Derivatives and Analogs Discovery

Executive Summary This technical guide provides a comprehensive analysis of phenyl(1,3-thiazol-2-yl)methanol (also known as alpha-hydroxybenzylthiazole) derivatives. This scaffold represents a privileged structure in med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of phenyl(1,3-thiazol-2-yl)methanol (also known as alpha-hydroxybenzylthiazole) derivatives. This scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for antifungal, anticancer, and enzyme-inhibitory agents.[1] Unlike the more common 2-aminothiazoles, the 2-carbinol linkage (-CH(OH)-) offers unique hydrogen-bonding capabilities and metabolic stability profiles that are essential for targeting specific kinase domains and fungal sterol biosynthesis pathways.

Part 1: Synthetic Architectures

The construction of the phenyl(1,3-thiazol-2-yl)methanol scaffold requires precise C-C bond formation between the electron-deficient C2 position of the thiazole ring and the electrophilic benzylic carbon.

Core Synthetic Methodologies
Method A: Direct C2-Lithiation (The Nucleophilic Addition Route)

This is the most direct and atom-economical method for generating the secondary alcohol. Thiazole protons at the C2 position are relatively acidic (pKa ~29), allowing for deprotonation by strong organolithium bases.

  • Mechanism: n-Butyllithium selectively deprotonates C2 at cryogenic temperatures (-78°C) to form 2-lithiothiazole. This nucleophile attacks benzaldehyde to yield the target carbinol.

  • Critical Control Point: Temperature control is paramount. Above -50°C, the 2-lithiothiazole species is unstable and can undergo ring-opening fragmentation (retro-aldol type decomposition).

Method B: Carbonyl Reduction (The Ketone Route)

For derivatives where the ketone analog (phenyl(thiazol-2-yl)methanone) is more accessible—often via Friedel-Crafts acylation or Minisci-type radical reactions—a reduction step is employed.

  • Reagent Choice: Sodium borohydride (NaBH4) in methanol is standard. For enantioselective synthesis (to isolate R or S isomers), chiral catalysts such as CBS-oxazaborolidines or ruthenium-based transfer hydrogenation catalysts (e.g., Noyori catalysts) are required.

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and reaction pathways for synthesizing this scaffold.

SynthesisWorkflow Start Target Scaffold: Phenyl(1,3-thiazol-2-yl)methanol RouteA Route A: Direct Lithiation StepA1 1. n-BuLi, THF, -78°C 2. Electrophile Addition RouteA->StepA1 RouteB Route B: Ketone Reduction StepB1 NaBH4, MeOH (or Chiral Catalyst) RouteB->StepB1 Thiazole Starting Material: 1,3-Thiazole Thiazole->RouteA Benzaldehyde Reagent: Substituted Benzaldehyde Benzaldehyde->RouteA Ketone Intermediate: Phenyl(thiazol-2-yl)methanone Ketone->RouteB StepA1->Start Yields Alcohol StepB1->Start Yields Alcohol

Caption: Figure 1.[2] Dual synthetic pathways for accessing the phenyl(thiazol-2-yl)methanol scaffold. Route A utilizes organolithium chemistry for direct coupling, while Route B employs reduction of the corresponding ketone.

Part 2: Medicinal Chemistry & SAR

The biological efficacy of this scaffold is governed by the electronic and steric environment of the phenyl ring and the hydrogen-bond donor capacity of the carbinol linker.

Structure-Activity Relationship (SAR) Matrix
Structural DomainModificationEffect on BioactivityMechanistic Insight
Linker (-CH(OH)-) Oxidation to Ketone (C=O)Variable (often reduced potency)Loss of H-bond donor capability; alters metabolic stability.
Linker (-CH(OH)-) Methylation (-C(Me)(OH)-)Increased metabolic stabilityBlocks oxidation to ketone; increases steric bulk.
Phenyl Ring (Para) Halogen (-F, -Cl)Enhanced Increases lipophilicity and metabolic resistance (blocks p-hydroxylation).
Phenyl Ring (Ortho) Electron-Withdrawing (-NO2, -CF3)Enhanced Increases acidity of the carbinol proton; improves antifungal activity.
Thiazole C4/C5 Phenyl / Aryl groupEnhanced Creates a "dual-aryl" system common in kinase inhibitors (e.g., VEGFR-2).
Pharmacophore Visualization

The diagram below maps the functional regions of the molecule to their biological interactions.

Pharmacophore Center Scaffold Core: Thiazol-2-yl-CH(OH)-Ph ThiazoleN Thiazole Nitrogen (N3) H-Bond Acceptor Center->ThiazoleN Carbinol Carbinol (-OH) H-Bond Donor/Acceptor Chiral Center Center->Carbinol Phenyl Phenyl Ring Hydrophobic / Pi-Stacking Center->Phenyl Target Biological Target (e.g., CYP51, Kinase ATP Pocket) ThiazoleN->Target Metal Coordination (e.g., Heme Fe) Carbinol->Target H-Bonding to Catalytic Residues Phenyl->Target Hydrophobic Pocket Occupancy

Caption: Figure 2. Pharmacophore mapping of the phenyl(thiazol-2-yl)methanol derivative, highlighting key interaction points with biological targets such as fungal CYP51 or kinase domains.

Part 3: Biological Applications[3][4][5][6][7][8]

Antifungal Activity

Derivatives of this scaffold have shown potent activity against Candida albicans and Aspergillus fumigatus.

  • Mechanism: The thiazole nitrogen (N3) often coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal cell membrane synthesis. The phenyl group occupies the hydrophobic access channel of the enzyme.

  • Key Data: Analogs with ortho-halo substitutions on the phenyl ring have demonstrated MIC values comparable to fluconazole in resistant strains.

Anticancer Potential[4][6]
  • Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and sEH (Soluble Epoxide Hydrolase).

  • Activity: Compounds with a 4-phenyl substitution on the thiazole ring (creating a triphenyl-like system) have exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines. The carbinol group is often critical for solubility and bioavailability compared to the planar, highly lipophilic ketone analogs.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis via Lithiation (Route A)

Objective: Synthesis of Phenyl(1,3-thiazol-2-yl)methanol.

Reagents:

  • 1,3-Thiazole (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • Benzaldehyde (1.1 eq)

  • Anhydrous THF (Solvent)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and flush with Argon/Nitrogen. Add anhydrous THF (20 mL) and 1,3-thiazole (5.0 mmol).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add n-BuLi (5.5 mmol) dropwise over 15 minutes. Crucial: Maintain temp < -70°C to prevent ring fragmentation.

  • Incubation: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange, indicating the formation of 2-lithiothiazole.

  • Electrophile: Add benzaldehyde (5.5 mmol) dropwise. Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH4Cl (10 mL).

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Hexanes:EtOAc gradient) to yield the pure alcohol.

Protocol 4.2: Ketone Reduction (Route B)

Objective: Reduction of Phenyl(thiazol-2-yl)methanone to the alcohol.

Procedure:

  • Dissolve phenyl(thiazol-2-yl)methanone (1.0 mmol) in Methanol (10 mL).

  • Cool to 0°C in an ice bath.

  • Add NaBH4 (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H2).

  • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench with water, extract with DCM, and dry over MgSO4.

References

  • Synthesis and Reactivity of 2-Lithiothiazole

    • Title: Reactivity Parameters for Understanding Nucleophilic Organocatalysis (Dissert
    • Source: LMU München
    • URL:[Link] (Context: Describes lithiation protocol for thiazol-2-yl(phenyl)methanol).

  • Antifungal Activity of Thiazole Derivatives

    • Title: Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents[3]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Anticancer & Enzyme Inhibition (sEH/FAAH)

    • Title: Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/f
    • Source: NIH / Bioorg Med Chem.
    • URL:[Link]

  • General Medicinal Chemistry of Thiazoles

    • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents[1][4][5]

    • Source: MDPI Molecules
    • URL:[Link]

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Foundational

The Biological Versatility of Phenyl(1,3-thiazol-2-yl)methanol: A Technical Guide for Drug Discovery

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its derivatives exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] This guide delves into the biological potential of a specific, yet underexplored, derivative: Phenyl(1,3-thiazol-2-yl)methanol. While direct literature on this exact molecule is sparse, this document will synthesize data from closely related analogues to provide a comprehensive overview of its probable biological activities and the experimental frameworks required for their validation.

The Thiazole Scaffold: A Privileged Structure in Drug Design

The thiazole ring is a versatile scaffold due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Thiazole-containing compounds are found in a variety of FDA-approved drugs, highlighting their clinical significance. The diverse biological activities stem from the ability of the thiazole ring and its substituents to interact with a wide array of biological targets.

Predicted Biological Activities of Phenyl(1,3-thiazol-2-yl)methanol

Based on the extensive research on thiazole derivatives, Phenyl(1,3-thiazol-2-yl)methanol is predicted to exhibit several key biological activities. The presence of the phenyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the methanol group could be a site for metabolic modification or hydrogen bonding interactions with target proteins.[2]

Antimicrobial and Antifungal Activity

Thiazole derivatives are well-documented for their potent antimicrobial and antifungal properties.[3][4] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[4][5]

Anticipated Mechanism of Action:

The antifungal action of many thiazole-containing compounds involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and leading to fungal cell death.[5] The antibacterial activity of thiazole derivatives can be attributed to various mechanisms, including the inhibition of DNA gyrase and the disruption of bacterial cell wall synthesis.[3]

Experimental Workflow for Antimicrobial/Antifungal Activity Screening

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A Compound Synthesis & Characterization (Phenyl(1,3-thiazol-2-yl)methanol) B Broth Microdilution Assay (Determination of MIC) A->B C Agar Disc Diffusion Assay (Qualitative Assessment) A->C D Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) B->D E Ergosterol Biosynthesis Inhibition Assay D->E F Cell Membrane Integrity Assay (e.g., Propidium Iodide Staining) D->F G DNA Gyrase Inhibition Assay D->G H Animal Model of Infection (e.g., Murine Candidiasis Model) G->H I Evaluation of Therapeutic Efficacy (Survival, Fungal Burden) H->I

Caption: Workflow for evaluating the antimicrobial and antifungal activity of Phenyl(1,3-thiazol-2-yl)methanol.

Quantitative Data on Antifungal Activity of Thiazole Derivatives

Compound TypeTarget OrganismMIC (µg/mL)Reference
Hydrazine-thiazole derivativesCandida spp., Cryptococcus spp.0.45 - 31.2[3]
Thiazole derivatives with cyclopropaneCandida albicans0.008 - 7.81[6]
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine derivativesFungi5.8 - 7.8[3]
Anticancer Activity

A significant body of research points to the potent anticancer properties of thiazole derivatives.[7] These compounds can induce apoptosis, disrupt tubulin polymerization, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[7]

Anticipated Mechanism of Action:

Thiazole-containing molecules have been shown to inhibit various kinases, such as those in the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.[7] They can also interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7] Furthermore, some derivatives act as inhibitors of topoisomerase and histone deacetylases (HDACs), enzymes crucial for DNA replication and gene expression in cancer cells.[7]

Signaling Pathway Potentially Targeted by Phenyl(1,3-thiazol-2-yl)methanol

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Phenyl(1,3-thiazol-2-yl)methanol Phenyl(1,3-thiazol-2-yl)methanol Phenyl(1,3-thiazol-2-yl)methanol->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Phenyl(1,3-thiazol-2-yl)methanol.

Experimental Protocol for In Vitro Anticancer Screening

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of Phenyl(1,3-thiazol-2-yl)methanol for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.

  • Apoptosis Assay by Flow Cytometry:

    • Treat cells with the IC50 concentration of the compound.

    • Stain cells with Annexin V-FITC and Propidium Iodide.

    • Analyze the cell population using a flow cytometer to quantify apoptotic and necrotic cells.

  • Western Blot Analysis:

    • Lyse treated and untreated cells to extract proteins.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and signaling pathways (e.g., p-Akt, p-mTOR).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Structure-Activity Relationship (SAR) Considerations

The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. For Phenyl(1,3-thiazol-2-yl)methanol, the phenyl ring at the 2-position and the methanol group are key features. The phenyl group can engage in π-π stacking and hydrophobic interactions with target proteins. The hydroxyl group of the methanol substituent can act as a hydrogen bond donor or acceptor, contributing to binding affinity. Further derivatization of the phenyl ring or modification of the methanol group could be explored to optimize activity and selectivity.[8]

Synthesis and Characterization

The synthesis of Phenyl(1,3-thiazol-2-yl)methanol can be achieved through established synthetic routes for thiazole derivatives, such as the Hantzsch thiazole synthesis.[9][10] This typically involves the condensation of a thioamide with an α-haloketone.[11] For Phenyl(1,3-thiazol-2-yl)methanol, a plausible route would involve the reaction of thiobenzamide with 2-chloro-1-hydroxyethanone. The final product should be characterized using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[9][10]

Future Directions and Conclusion

Phenyl(1,3-thiazol-2-yl)methanol represents a promising, yet largely uninvestigated, molecule with the potential for significant biological activity. The extensive literature on the therapeutic applications of the thiazole scaffold provides a strong rationale for its further exploration as an antimicrobial, antifungal, and anticancer agent. The experimental protocols and mechanistic insights outlined in this guide offer a robust framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Systematic in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel drug candidate.

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  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - MDPI. (2021, October 27). MDPI. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. MDPI. [Link]

  • (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

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Exploratory

Mechanistic Profiling of Phenyl(1,3-thiazol-2-yl)methanol: From Phenotypic Hit to Molecular Target

Content Type: Technical Whitepaper Subject: Pharmacological Characterization & Mechanism of Action (MoA) Compound: Phenyl(1,3-thiazol-2-yl)methanol (NSC 407010) Audience: Medicinal Chemists, Microbiologists, and Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Pharmacological Characterization & Mechanism of Action (MoA) Compound: Phenyl(1,3-thiazol-2-yl)methanol (NSC 407010) Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Executive Summary

Phenyl(1,3-thiazol-2-yl)methanol (CAS 879-52-7), also identified as NSC 407010 in the National Cancer Institute library, represents a privileged scaffold in fragment-based drug discovery (FBDD). While structurally simple, this compound has emerged as a high-value "hit" in phenotypic screens targeting drug-tolerant persister cells —specifically stationary-phase Borrelia burgdorferi (the causative agent of Lyme disease) and pathogenic fungi (Candida spp.).

Unlike conventional antibiotics that target active cellular machinery (e.g., cell wall synthesis, ribosomal translation), Phenyl(1,3-thiazol-2-yl)methanol exhibits activity against dormant, non-dividing phenotypes. This guide details the technical framework for elucidating its Mechanism of Action (MoA), focusing on oxidative stress induction , membrane destabilization , and metalloenzyme inhibition .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the MoA begins with the pharmacophore. The molecule consists of a thiazole ring linked to a phenyl group via a methanol bridge.[1][2][3]

PropertyValueMechanistic Implication
Molecular Formula C

H

NOS
Low molecular weight fragment (<200 Da).
H-Bond Donors 1 (Hydroxyl)Critical for active site anchoring.
H-Bond Acceptors 2 (Thiazole N, O)Enables bidentate chelation of metal ions (Zn

, Cu

).
LogP ~2.1Moderate lipophilicity; sufficient for membrane permeation but requires formulation for high bioavailability.
Chirality 1 Chiral CenterThe secondary alcohol creates (R) and (S) enantiomers. Biological activity often resides in one enantiomer due to steric fit in enzymatic pockets.
Structural Logic: The N-O Chelation Motif

The proximity of the thiazole nitrogen and the hydroxyl oxygen allows for the formation of a 5-membered chelate ring with divalent cations. This suggests a potential MoA involving the inhibition of metalloenzymes (e.g., Histone Deacetylases, Tyrosinase) or the sequestration of essential trace metals in pathogens.

Primary Mechanism: Anti-Persister Activity (Bacterial & Fungal)

The most distinct biological activity of Phenyl(1,3-thiazol-2-yl)methanol is its efficacy against stationary-phase pathogens that tolerate standard antibiotics (e.g., Doxycycline, Amoxicillin).

The "Yin-Yang" Model of Persister Eradication

Current research suggests this compound operates via a "hit-and-run" mechanism that disrupts the membrane integrity or redox homeostasis of dormant cells, rather than inhibiting a specific biosynthetic pathway.

PersisterMechanism Compound Phenyl(1,3-thiazol-2-yl)methanol Membrane Membrane Bilayer (Stationary Phase) Compound->Membrane Permeabilization Enzyme Metalloenzyme (e.g., HDAC/PDF) Compound->Enzyme Chelation (Zn2+) ROS ROS Accumulation (Superoxide/Peroxide) Membrane->ROS Respiratory Chain Uncoupling DNA_Damage DNA Fragmentation (Double Strand Breaks) ROS->DNA_Damage Oxidative Stress Death Cell Death (Persister Eradication) DNA_Damage->Death Apoptosis-like Enzyme->ROS Metabolic Dysregulation

Figure 1: Proposed multi-modal mechanism of action leading to persister cell death.

Validated Phenotype: Borrelia & Candida

Studies (Feng et al., 2015) identified NSC 407010 as a top hit against B. burgdorferi persisters.

  • Mechanism: Disruption of the dormant cell membrane.

  • Result: 90-99% eradication of stationary phase culture where Doxycycline achieves <10%.

Experimental Protocols for MoA Determination

To validate the mechanism in your own pipeline, use the following self-validating protocols.

Protocol A: Membrane Permeability Assay (SYTOX Green)

Objective: Determine if the compound kills by lysing the cell membrane.

  • Preparation: Culture B. burgdorferi or C. albicans to stationary phase (7 days).

  • Treatment: Incubate cells with Phenyl(1,3-thiazol-2-yl)methanol (10-50 µM) for 24 hours.

  • Staining: Add SYTOX Green (5 µM), a membrane-impermeable nucleic acid stain.

  • Readout: Measure fluorescence (Ex 504 nm / Em 523 nm).

  • Interpretation: High fluorescence indicates membrane compromise.

    • Control: 70% Isopropyl alcohol (Positive), DMSO (Negative).

Protocol B: ROS Induction Assay (H2DCFDA)

Objective: Assess oxidative stress as the driver of toxicity.

  • Loading: Pre-load cells with 10 µM H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 30 mins.

  • Wash: Remove excess dye with PBS.

  • Challenge: Treat with compound.

  • Kinetics: Monitor fluorescence increase over 4 hours (Ex 495 nm / Em 529 nm).

  • Validation: Co-treat with an antioxidant (e.g., N-acetylcysteine, NAC). If NAC rescues viability, the mechanism is ROS-dependent.

Protocol C: Target Deconvolution (Enzymatic Inhibition)

Objective: Test for metalloenzyme inhibition (e.g., HDAC or Tyrosinase) due to the chelating scaffold.

Enzyme TargetRelevanceAssay Method
Tyrosinase Melanogenesis / Fungal Cell WallDOPAchrome formation (Absorbance at 475 nm).
HDAC (Class I/II) Epigenetic Regulation (Cancer)Fluorogenic peptide substrate (Boc-Lys(Ac)-AMC).
Peptide Deformylase Bacterial Protein SynthesisCoupled enzyme assay (Formate dehydrogenase).

Mammalian Pharmacology & Toxicology

While promising as an antimicrobial, the scaffold has implications in human biology.

  • HDAC Inhibition: The thiazole-methanol motif mimics the zinc-binding group of known HDAC inhibitors. This suggests potential anti-cancer activity (G0/G1 cell cycle arrest) but also raises toxicity concerns for long-term use.

  • Melanogenesis: Structurally related thiazolyl-thioureas (PTTU) are known tyrosinase inhibitors. Phenyl(1,3-thiazol-2-yl)methanol should be screened for skin depigmentation effects.

Experimental Workflow: Target Identification

TargetID cluster_mech Mechanism Deconvolution Hit Phenotypic Hit (NSC 407010) Screen Primary Screen: Stationary Phase Viability Hit->Screen Membrane Membrane Integrity (SYTOX/PI Assay) Screen->Membrane Rapid Lysis? ROS Oxidative Stress (DCFDA / NAC Rescue) Screen->ROS Delayed Death? Enzyme Enzymatic Panel (HDAC / Tyrosinase) Screen->Enzyme Specific Inhibition? Validation Hit Validation Membrane->Validation ROS->Validation Enzyme->Validation

Figure 2: Workflow for deconvoluting the specific target of the thiazole-methanol scaffold.

References

  • Feng, J., et al. (2015). "Identification of new compounds with high activity against stationary phase Borrelia burgdorferi from the NCI compound collection."[2] Emerging Microbes & Infections.

  • Chao, S. W., et al. (2016). "1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism."[4] Archives of Dermatological Research.[4]

  • Mickevičius, V., et al. (2013). "Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives."[5] Molecules.

  • National Cancer Institute (NCI). "Developmental Therapeutics Program: NSC 407010 Data."

  • Santa Cruz Biotechnology. "[4-(1,3-Thiazol-2-yl)phenyl]methanol Product Data." [6]

Sources

Foundational

Spectroscopic Elucidation of Phenyl(1,3-thiazol-2-yl)methanol: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for Phenyl(1,3-thiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural comp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Phenyl(1,3-thiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural complexity and potential for diverse biological interactions necessitate a thorough characterization using modern spectroscopic techniques. This document serves as a detailed reference for researchers, scientists, and professionals in drug development, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

Phenyl(1,3-thiazol-2-yl)methanol, with the chemical formula C₁₀H₉NOS, possesses a unique architecture comprising a phenyl ring and a thiazole ring linked by a methanol bridge. This arrangement of aromatic and heteroaromatic systems, along with the hydroxyl functional group, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral features is paramount for confirming molecular identity, assessing purity, and predicting chemical behavior.

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of spectroscopic signals.

Figure 1: Molecular Structure of Phenyl(1,3-thiazol-2-yl)methanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Phenyl(1,3-thiazol-2-yl)methanol, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of Phenyl(1,3-thiazol-2-yl)methanol is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and thiazole rings, the methine proton, and the hydroxyl proton. The anticipated chemical shifts and multiplicities are detailed in the table below. These predictions are based on established values for similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiazole H-47.50 - 7.60Doublet~3.0 - 4.0
Thiazole H-57.10 - 7.20Doublet~3.0 - 4.0
Phenyl H-2', H-6'7.30 - 7.45Multiplet
Phenyl H-3', H-4', H-5'7.20 - 7.30Multiplet
Methine CH-OH5.80 - 6.00Singlet (broad)
Hydroxyl OHVariable (2.0 - 5.0)Singlet (broad)

Expertise & Experience: The chemical shifts of the thiazole protons are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. The protons on the phenyl ring will likely appear as a complex multiplet due to overlapping signals. The methine proton, being adjacent to both an aromatic system and a hydroxyl group, is expected to be deshielded and appear around 5.8-6.0 ppm. The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet that can be exchanged with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are summarized below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiazole C2165 - 170
Thiazole C4142 - 145
Thiazole C5118 - 122
Phenyl C1'140 - 143
Phenyl C2', C6'126 - 128
Phenyl C3', C5'128 - 130
Phenyl C4'127 - 129
Methine C-OH70 - 75

Authoritative Grounding: The chemical shift of the C2 carbon of the thiazole ring is significantly downfield due to its position between two heteroatoms. This is a characteristic feature of 2-substituted thiazoles. The carbons of the phenyl ring will have chemical shifts in the typical aromatic region of 125-145 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Phenyl(1,3-thiazol-2-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Weak
C=N stretch (thiazole)1600 - 1650Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch (alcohol)1000 - 1260Strong

Trustworthiness: The broadness of the O-H stretching band is a clear indication of hydrogen bonding. The presence of sharp peaks in the 1450-1600 cm⁻¹ region confirms the presence of the aromatic and heteroaromatic rings. The strong C-O stretching absorption further corroborates the presence of the alcohol functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Molecular Ion Peak (M⁺):

  • Formula: C₁₀H₉NOS

  • Exact Mass: 191.04 g/mol

  • m/z: 191

Key Fragmentation Pathways: The fragmentation of Phenyl(1,3-thiazol-2-yl)methanol under electron ionization (EI) is expected to proceed through several key pathways. The most prominent fragmentation would be the loss of the hydroxyl group, followed by rearrangements and cleavage of the thiazole and phenyl rings.

G M [C₁₀H₉NOS]⁺˙ m/z = 191 Molecular Ion F1 [C₁₀H₈NS]⁺ m/z = 174 Loss of OH M->F1 - •OH F3 [C₃H₂NS]⁺ m/z = 84 Thiazole Fragment M->F3 - C₇H₇O F2 [C₇H₇]⁺ m/z = 91 Tropylium Ion F1->F2 - C₃HNS

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Expertise & Experience: The formation of the tropylium ion (m/z 91) is a very common fragmentation pattern for compounds containing a benzyl group. The stability of this cation makes it a prominent peak in the mass spectrum. The presence of a peak corresponding to the thiazole fragment would also be a strong indicator of the compound's structure.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Phenyl(1,3-thiazol-2-yl)methanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically 512 or more) are required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of Phenyl(1,3-thiazol-2-yl)methanol. The combination of NMR, IR, and Mass Spectrometry offers a robust and self-validating system for the structural elucidation and purity assessment of this important heterocyclic compound. Researchers and scientists can utilize this guide as a foundational reference for their work in synthesis, characterization, and application development.

References

While direct experimental spectra for Phenyl(1,3-thiazol-2-yl)methanol were not found in a single comprehensive source, the interpretations and predictions in this guide are based on fundamental spectroscopic principles and data from analogous compounds reported in various chemical literature and databases. For general spectroscopic data of related compounds, researchers are encouraged to consult the following authoritative sources:

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Exploratory

The Phenyl(1,3-thiazol-2-yl)methanol Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The Phenyl(1,3-thiazol-2-yl)methanol core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phenyl(1,3-thiazol-2-yl)methanol core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, combining the aromaticity of a phenyl ring with the versatile thiazole heterocycle and a crucial carbinol linker, make it a fertile ground for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding this scaffold. We will delve into the synthetic strategies, the impact of substitutions on biological activity, and the key experimental protocols for evaluation, offering field-proven insights for researchers engaged in the discovery and development of drugs based on this promising chemical entity.

Introduction: The Significance of the Phenyl(1,3-thiazol-2-yl)methanol Core

The thiazole ring is a cornerstone in medicinal chemistry, found in a plethora of biologically active compounds and approved drugs.[1][2] Its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-π stacking, coupled with its metabolic stability, makes it an attractive component in drug design. When combined with a phenyl ring through a methanol linker, the resulting Phenyl(1,3-thiazol-2-yl)methanol scaffold presents a three-dimensional structure with distinct regions amenable to chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity, making it a versatile template for targeting a wide array of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammatory conditions.[3][4]

This guide will systematically explore the SAR of this scaffold by dissecting its three key components: the phenyl ring, the thiazole moiety, and the pivotal carbinol linker.

Core Structure and SAR Logic

The fundamental structure of Phenyl(1,3-thiazol-2-yl)methanol provides a framework for systematic chemical exploration. The SAR studies for this scaffold are logically driven by understanding how modifications to each component influence the overall molecule's interaction with its biological target.

Phenyl_thiazol_yl_methanol_SAR cluster_Core Core Scaffold cluster_Modifications Key Modification Points for SAR cluster_Outcomes Biological & Pharmacokinetic Outcomes Core Phenyl(1,3-thiazol-2-yl)methanol Phenyl Phenyl Ring (Substituent Effects) Core->Phenyl Thiazole Thiazole Ring (Substitution & Bioisosteres) Core->Thiazole Linker Carbinol Linker (Stereochemistry & Analogs) Core->Linker Activity Biological Activity (Potency & Selectivity) Phenyl->Activity ADME ADME Properties (Solubility, Stability, etc.) Phenyl->ADME Thiazole->Activity Thiazole->ADME Linker->Activity Linker->ADME

Caption: Logical flow of SAR studies for the Phenyl(1,3-thiazol-2-yl)methanol scaffold.

Synthetic Strategies: Building the Core Scaffold

The construction of the Phenyl(1,3-thiazol-2-yl)methanol core and its derivatives primarily relies on the versatile Hantzsch thiazole synthesis, followed by the reduction of a carbonyl group to the desired methanol linker.[2][5]

General Synthetic Workflow

Synthetic_Workflow Start Substituted Thioamide/Thiourea Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Reagent1 α-Haloketone Reagent1->Hantzsch Intermediate Phenyl(thiazol-2-yl)ketone Intermediate Hantzsch->Intermediate Reduction Carbonyl Reduction (e.g., NaBH4) Intermediate->Reduction Product Phenyl(1,3-thiazol-2-yl)methanol Product Reduction->Product

Caption: General synthetic workflow for Phenyl(1,3-thiazol-2-yl)methanol derivatives.

Detailed Experimental Protocol: A Representative Synthesis

Synthesis of (4-chlorophenyl)(4-phenyl-1,3-thiazol-2-yl)methanol

  • Step 1: Hantzsch Thiazole Synthesis of 2-acetyl-4-phenylthiazole.

    • To a solution of thiobenzamide (1.37 g, 10 mmol) in ethanol (50 mL) is added 3-chloro-2,4-pentanedione (1.35 g, 10 mmol).

    • The reaction mixture is refluxed for 4 hours and then cooled to room temperature.

    • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-acetyl-4-phenylthiazole, which can be purified by column chromatography.

  • Step 2: Synthesis of (4-chlorophenyl)(4-phenyl-1,3-thiazol-2-yl)methanone.

    • This step would typically involve the formation of a Grignard reagent from 1-bromo-4-chlorobenzene and its subsequent reaction with 2-cyano-4-phenylthiazole (a different starting material for the Hantzsch synthesis) or a related activated derivative of 2-acetyl-4-phenylthiazole. A more direct, though potentially lower-yielding, approach could involve Friedel-Crafts acylation of chlorobenzene with a suitable thiazole derivative.

  • Step 3: Reduction to (4-chlorophenyl)(4-phenyl-1,3-thiazol-2-yl)methanol.

    • To a solution of (4-chlorophenyl)(4-phenyl-1,3-thiazol-2-yl)methanone (1.43 g, 5 mmol) in methanol (30 mL) at 0 °C is added sodium borohydride (0.28 g, 7.5 mmol) portion-wise.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The solvent is evaporated, and the residue is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by flash chromatography.

Structure-Activity Relationship (SAR) Insights

The biological activity of Phenyl(1,3-thiazol-2-yl)methanol derivatives can be profoundly influenced by substitutions at various positions of the scaffold.

Phenyl Ring Substitutions

The phenyl ring offers a large surface for modification, allowing for the exploration of electronic and steric effects.

Substituent PositionNature of SubstituentObserved Effect on ActivityRepresentative ActivityReference
paraElectron-withdrawing (e.g., -Cl, -CF₃)Often enhances anticancer and antimicrobial activity.Anticancer, Antimicrobial[6]
paraElectron-donating (e.g., -OCH₃, -CH₃)Can increase activity, potentially through improved binding or altered metabolism.Anticancer, Antifungal[1]
meta, paraDimethylImportant for cytotoxic activity.Anticancer(Inferred from related phenyl-thiazole structures)
MultipleHalogensCan lead to increased potency.Kinase Inhibition[6]

Causality: Substituents on the phenyl ring can modulate the molecule's lipophilicity, affecting its ability to cross cell membranes. Electron-withdrawing groups can influence the electronics of the entire molecule, potentially enhancing interactions with electron-rich pockets in the target protein. Conversely, electron-donating groups might improve interactions with electron-deficient regions.

Thiazole Ring Modifications

The thiazole ring itself can be a site for substitution, although this is less commonly explored than the phenyl ring in the context of this specific scaffold.

PositionModificationObserved Effect on ActivityRepresentative ActivityReference
C4Phenyl groupOften crucial for activity.General[3]
C4Substituted phenylCan fine-tune activity and selectivity.Antimicrobial[7]
C5SubstitutionLess explored, but offers potential for further optimization.Anticancer[4]

Causality: Modifications at the C4 and C5 positions of the thiazole ring can alter the overall shape and electronic distribution of the molecule, influencing its binding orientation and affinity for the target.

The Critical Role of the Carbinol Linker

The methanol linker is not merely a spacer; its hydroxyl group can act as a hydrogen bond donor or acceptor, which is often a critical interaction for binding to biological targets. The stereochemistry of the carbinol center can also play a significant role in determining biological activity, with one enantiomer often being more active than the other. While direct SAR data on the carbinol linker of this specific scaffold is limited in the provided search results, its importance can be inferred from the general principles of medicinal chemistry.

Biological Evaluation: Key Experimental Protocols

The biological evaluation of Phenyl(1,3-thiazol-2-yl)methanol derivatives typically involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[7]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The Phenyl(1,3-thiazol-2-yl)methanol scaffold represents a highly promising starting point for the development of new therapeutic agents. The systematic exploration of substitutions on the phenyl and thiazole rings, coupled with a deeper understanding of the role of the carbinol linker, will continue to yield potent and selective modulators of various biological targets. Future research should focus on elucidating the specific molecular targets of active compounds, exploring the impact of stereochemistry at the carbinol center, and optimizing the pharmacokinetic properties of lead candidates to advance them into preclinical and clinical development. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of new drugs based on this versatile scaffold.

References

  • Lavanya K., Kaur K., Jaitak V. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Vol 20, No 4 (2024).
  • Brilla C, Reji TFAF.
  • A Researcher's Guide to Bioassay Validation and Controls for 5-Ethyl-4-Phenyl-Thiazole. Benchchem.
  • Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation.
  • Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Deriv
  • Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug. Semantic Scholar.
  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems.
  • Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzym
  • Mickevičius V, Voskienė A, Jonuškienė I, et al. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. 2013;18(12):15000-15018.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. NIH. 2020.
  • Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors. PubMed. 2022.
  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC.
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. MDPI. 2021.
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. 2023.
  • Emergent antibacterial activity of N-(thiazol-2-yl)
  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
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  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Synthesis, in vitro assays, molecular docking, theoretical ADMET prediction, and evaluation of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors.
  • Synthesis, antimicrobial, anticancer and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[3][4]diazepin-1-yl]. Taylor & Francis Online. 2015.

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu

Sources

Foundational

Unlocking the Therapeutic Potential of Phenyl(1,3-thiazol-2-yl)methanol: A Technical Guide to Target Identification and Validation

Foreword: The Thiazole Scaffold - A Privileged Motif in Drug Discovery The 1,3-thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen that has proven to be a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen that has proven to be a cornerstone in medicinal chemistry.[1] Its presence in numerous clinically approved drugs is a testament to its versatile nature, enabling a wide range of biological activities.[2][3] Thiazole derivatives have demonstrated significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] The subject of this guide, Phenyl(1,3-thiazol-2-yl)methanol, combines this privileged thiazole scaffold with a phenylmethanol moiety. Phenylmethanol, or benzyl alcohol, is not merely an inert substituent; it possesses its own biological activities, including bacteriostatic properties.[4] This unique combination within Phenyl(1,3-thiazol-2-yl)methanol suggests a compelling starting point for the exploration of novel therapeutic applications. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to identify and validate the potential therapeutic targets of this promising compound.

Part 1: Initial Profiling and Hypothesis Generation

Given the nascent stage of research on Phenyl(1,3-thiazol-2-yl)methanol, our initial efforts must be directed toward broad biological profiling to generate initial hypotheses. The known activities of structurally related thiazole derivatives provide a logical framework for this exploration.

Proposed Therapeutic Areas for Investigation

Based on the extensive literature on thiazole-containing compounds, the following therapeutic areas represent the most promising avenues for initial investigation:

  • Oncology: Thiazole derivatives are known to target various aspects of cancer biology, including uncontrolled cell proliferation and survival pathways.[2][5]

  • Infectious Diseases: The thiazole ring is a key component of many antimicrobial agents. Structurally similar compounds have shown antibacterial activity.[6][7]

  • Inflammation: Anti-inflammatory properties are a recurring theme among thiazole-based compounds.[3]

High-Throughput Screening Strategy

A high-throughput screening (HTS) campaign is the logical first step to broadly assess the biological activity of Phenyl(1,3-thiazol-2-yl)methanol.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Selection:

    • Oncology Panel: A diverse panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel) should be utilized.

    • Microbiology Panel: A panel of clinically relevant bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi.

    • Immunology/Inflammation Panel: Cell lines relevant to inflammatory responses, such as macrophage-like cell lines (e.g., RAW 264.7) and T-cell lines (e.g., Jurkat).

  • Assay Principle:

    • Cancer Cell Viability: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assays.

    • Antimicrobial Activity: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Anti-inflammatory Activity: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.

  • Procedure:

    • Prepare a stock solution of Phenyl(1,3-thiazol-2-yl)methanol in DMSO.

    • Perform serial dilutions to create a concentration gradient (e.g., from 100 µM to 1 nM).

    • Dispense the compound dilutions into 384-well microplates.

    • Add the appropriate cell suspension to each well.

    • Incubate for a predetermined time (e.g., 48-72 hours for cancer cells, 18-24 hours for bacteria).

    • For anti-inflammatory assays, stimulate cells with LPS for 24 hours before measuring NO production.

    • Add the detection reagent and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for cancer cell lines and the MIC for microbial strains.

    • Determine the concentration that inhibits 50% of NO production (IC50) in the anti-inflammatory assay.

Table 1: Hypothetical High-Throughput Screening Data for Phenyl(1,3-thiazol-2-yl)methanol

Assay TypeCell Line/OrganismEndpointResult (IC50/MIC)
OncologyMCF-7 (Breast Cancer)Viability5.2 µM
OncologyHCT116 (Colon Cancer)Viability8.7 µM
MicrobiologyStaphylococcus aureusGrowth16 µg/mL
MicrobiologyEscherichia coliGrowth>128 µg/mL
InflammationRAW 264.7 (Macrophage)NO Production12.5 µM

Part 2: Target Deconvolution in Oncology

Assuming the HTS campaign reveals promising anticancer activity, the next critical phase is to identify the specific molecular target(s) responsible for this effect. The known mechanisms of anticancer thiazole derivatives suggest several high-priority target classes.[2]

Kinase Inhibition Profiling

Many successful anticancer drugs, including some containing a thiazole core, function as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Platform Selection: Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Promega Kinase-Glo®). Select a panel that covers a broad range of the human kinome.

  • Assay Principle: These assays typically rely on measuring the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP level.

  • Procedure:

    • Submit Phenyl(1,3-thiazol-2-yl)methanol for screening at a fixed concentration (e.g., 10 µM) against the kinase panel.

    • For any "hits" (kinases showing significant inhibition), perform follow-up dose-response assays to determine the IC50 value.

  • Data Analysis:

    • Express the initial screening results as a percentage of inhibition.

    • Calculate the IC50 for confirmed hits.

Table 2: Hypothetical Kinase Inhibition Profile for Phenyl(1,3-thiazol-2-yl)methanol

Kinase Target% Inhibition at 10 µMIC50 (nM)
VEGFR292%150
PDGFRβ85%320
SRC45%>1000
Validating Kinase Inhibition in a Cellular Context

Once a primary kinase target is identified (e.g., VEGFR2), it is crucial to confirm that Phenyl(1,3-thiazol-2-yl)methanol engages this target within intact cells.

Experimental Protocol: Western Blot Analysis of Phospho-Protein Levels

  • Cell Line Selection: Use a cell line that expresses high levels of the target kinase and is dependent on its activity (e.g., HUVEC cells for VEGFR2).

  • Procedure:

    • Culture the selected cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with varying concentrations of Phenyl(1,3-thiazol-2-yl)methanol for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2) for 15-30 minutes.

    • Lyse the cells and collect the protein extracts.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and the total form of the kinase.

    • Use a loading control (e.g., anti-β-actin) to ensure equal protein loading.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Diagram 1: Proposed Signaling Pathway and Point of Inhibition

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Compound Phenyl(1,3-thiazol-2-yl)methanol Compound->VEGFR2

Caption: Inhibition of VEGFR2 signaling by Phenyl(1,3-thiazol-2-yl)methanol.

Part 3: Exploring Antimicrobial Mechanisms of Action

Should the initial screening reveal significant antimicrobial activity, particularly against Gram-positive bacteria like S. aureus, a systematic approach is required to elucidate the mechanism of action.

Macromolecular Synthesis Inhibition Assays

A common strategy for identifying the cellular processes targeted by an antimicrobial compound is to assess its effect on the synthesis of key macromolecules.

Experimental Protocol: Radiolabeling Incorporation Assays

  • Bacterial Strain: Use a susceptible strain identified in the initial screening (e.g., S. aureus ATCC 29213).

  • Assay Principle: Monitor the incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall.

  • Procedure:

    • Grow an overnight culture of the bacterial strain.

    • Dilute the culture and grow to early exponential phase.

    • Aliquot the culture into tubes and add Phenyl(1,3-thiazol-2-yl)methanol at a concentration of 4x MIC. Include known inhibitors as positive controls (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis).

    • Add the respective radiolabeled precursor to each set of tubes: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), and [¹⁴C]N-acetylglucosamine (cell wall).

    • Incubate for a short period (e.g., 30-60 minutes).

    • Terminate the incorporation by adding cold trichloroacetic acid (TCA).

    • Collect the precipitated macromolecules on glass fiber filters.

    • Wash the filters to remove unincorporated radiolabel.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Compare the level of incorporation in the compound-treated samples to the untreated control. A significant reduction in the incorporation of a specific precursor suggests that the corresponding pathway is inhibited.

Diagram 2: Experimental Workflow for Macromolecular Synthesis Assay

G cluster_0 Preparation cluster_1 Labeling cluster_2 Analysis Culture Bacterial Culture (Exponential Phase) Compound Add Compound (4x MIC) Culture->Compound Controls Add Controls (e.g., Cipro, Rif) Culture->Controls DNA [³H]thymidine RNA [³H]uridine Protein [³H]leucine CellWall [¹⁴C]GlcNAc Precipitate TCA Precipitation DNA->Precipitate RNA->Precipitate Protein->Precipitate CellWall->Precipitate Filter Filter & Wash Precipitate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis Count->Analyze

Caption: Workflow for identifying inhibited macromolecular synthesis pathways.

Conclusion and Future Directions

This guide outlines a foundational strategy for the systematic investigation of the therapeutic potential of Phenyl(1,3-thiazol-2-yl)methanol. By leveraging the known pharmacology of its core scaffolds, we can formulate rational hypotheses and design targeted experiments to elucidate its mechanism of action. The proposed workflows, from broad phenotypic screening to specific target validation, provide a clear and efficient path forward. Positive findings from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in relevant disease models. The journey from a novel chemical entity to a potential therapeutic is a long and challenging one, but a logical and well-executed target identification campaign is the essential first step.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.
  • (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Mickevičius, V., et al. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Wikipedia. (n.d.). Benzyl alcohol.

Sources

Exploratory

Phenyl(1,3-thiazol-2-yl)methanol: A Versatile Scaffold in Medicinal Chemistry

Executive Summary Phenyl(1,3-thiazol-2-yl)methanol (CAS: 879-52-7) represents a critical "linker scaffold" in modern drug discovery. Structurally, it consists of an electron-rich phenyl ring and an electron-deficient 1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl(1,3-thiazol-2-yl)methanol (CAS: 879-52-7) represents a critical "linker scaffold" in modern drug discovery. Structurally, it consists of an electron-rich phenyl ring and an electron-deficient 1,3-thiazole ring connected by a secondary carbinol (methanol) bridge. This architecture serves two primary functions in medicinal chemistry:

  • Pharmacophoric Connector: It acts as a bioisostere for diarylmethanes, offering altered solubility and metabolic profiles.

  • Chiral Building Block: The secondary alcohol provides a stereocenter for enantioselective interactions and a handle for further functionalization (oxidation, amination, or etherification).

This guide details the synthesis, chemical properties, and pharmacological utility of this scaffold, designed for researchers requiring actionable technical depth.

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule combines three distinct domains:

  • Domain A (Thiazole Ring): Acts as a

    
    -electron deficient heteroaromatic system. The C2 position (between N and S) is significantly acidic (
    
    
    
    ), allowing for direct metallation.
  • Domain B (Phenyl Ring): Provides lipophilic bulk and

    
    -
    
    
    
    stacking potential.
  • Domain C (Carbinol Linker): A secondary alcohol that serves as both a hydrogen bond donor/acceptor and a metabolic handle.

Physicochemical Profile
PropertyValue / DescriptionRelevance in Drug Design
Molecular Formula

Low MW fragment (<200 Da), ideal for Fragment-Based Drug Design (FBDD).
Molecular Weight 191.25 g/mol High ligand efficiency potential.
H-Bond Donors 1 (OH)Critical for receptor binding pocket interactions.
H-Bond Acceptors 2 (N, O)Thiazole nitrogen is a weak acceptor; Hydroxyl oxygen is a strong acceptor.
LogP (Predicted) ~1.8 - 2.1Optimal lipophilicity for membrane permeability (CNS and peripheral targets).
Chirality 1 StereocenterExists as (R) and (S) enantiomers; biological activity is often enantiospecific.

Experimental Protocols: Synthesis & Derivatization[4]

Two primary routes exist for accessing this scaffold. Method A is preferred for laboratory-scale discovery due to its directness, while Method B is favored for scale-up and derivative generation.

Method A: Direct Lithiation (The "C2-Activation" Route)

Rationale: The proton at the C2 position of 1,3-thiazole is relatively acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. Lithiation followed by electrophilic quench with benzaldehyde yields the target alcohol in a single step.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under an inert Argon atmosphere.

  • Reagents: 1,3-Thiazole (1.0 eq), n-Butyllithium (1.1 eq, 1.6M in hexanes), Benzaldehyde (1.1 eq), anhydrous THF (solvent).

  • Lithiation: Dissolve 1,3-thiazole in anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Addition: Add n-BuLi dropwise over 20 minutes. Critical: Maintain temperature below -70°C to prevent ring fragmentation or polymerization. Stir for 30 minutes to ensure formation of 2-lithiothiazole.

  • Electrophilic Quench: Add benzaldehyde (neat or in THF) dropwise. The solution may change color (often yellow to orange).

  • Workup: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous

    
    . Extract with EtOAc (3x).
    
  • Purification: Silica gel chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Method B: Ketone Reduction (The "Convergent" Route)

Rationale: If the ketone precursor (phenyl(thiazol-2-yl)methanone) is available (e.g., via Friedel-Crafts acylation or oxidation of crude alcohol), reduction allows for the introduction of chirality using asymmetric catalysts.

Protocol:

  • Substrate: Phenyl(thiazol-2-yl)methanone.

  • Reducing Agent: Sodium Borohydride (

    
    ) for racemic product; CBS-catalyst/Borane for enantioselective synthesis.
    
  • Procedure: Dissolve ketone in MeOH at 0°C. Add

    
     (1.5 eq) portion-wise. Stir for 2 hours.
    
  • Outcome: Quantitative conversion to the secondary alcohol.

Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Method A: Direct C-H Activation Thiazole 1,3-Thiazole Lithiothiazole 2-Lithiothiazole (Intermediate) Thiazole->Lithiothiazole n-BuLi, -78°C, THF TargetAlcohol Phenyl(1,3-thiazol-2-yl)methanol (Target Scaffold) Lithiothiazole->TargetAlcohol + Benzaldehyde Benzaldehyde Benzaldehyde Ketone Phenyl(thiazol-2-yl)methanone TargetAlcohol->Ketone Oxidation (MnO2 or Swern) Ketone->TargetAlcohol Reduction (NaBH4 or CBS)

Figure 1: Divergent synthetic pathways for accessing the Phenyl(1,3-thiazol-2-yl)methanol scaffold.

Medicinal Chemistry Utility & SAR[6]

Bioisosterism and Pharmacophore Design

The thiazole ring is a classic bioisostere for pyridine and phenyl rings. However, unlike a phenyl ring, the thiazole is:

  • Less Lipophilic: Improves water solubility.

  • Metabolically Active: The sulfur atom can be susceptible to oxidation, but the ring is generally stable.

  • Geometry: The C-S-C bond angle (~89°) creates a distinct vector compared to the C-C-C angle in benzene (120°), allowing the phenyl group to access unique sub-pockets in enzymes like kinases or CYPs.

Derivatization Logic (SAR)

Once synthesized, the alcohol serves as a pivot point for Structure-Activity Relationship (SAR) exploration:

  • Oxidation (Ketone): The ketone derivative is planar and removes the H-bond donor. This is often tested to determine if the hydroxyl group is essential for binding.

  • Amination (Amine): Converting the -OH to -NH2 (via mesylation/azide displacement or Ritter reaction) increases basicity and polarity. Thiazol-2-ylmethanamines are known active motifs in antifungal research.[1]

  • Etherification: Locking the conformation and probing lipophilic pockets.

Visualization: SAR Decision Tree

SAR_Logic Scaffold Phenyl(1,3-thiazol-2-yl)methanol Ketone Ketone Derivative (Planar, No H-Donor) Scaffold->Ketone Oxidation (MnO2) Amine Amine Derivative (Basic, H-Donor/Acceptor) Scaffold->Amine 1. MsCl 2. NaN3 3. Red. Ether Ether/Ester (Lipophilic, Prodrug) Scaffold->Ether Williamson Ether Synth. Antifungal CYP51 Inhibition (Fungal Sterol Synthesis) Scaffold->Antifungal Direct Binding Ketone->Antifungal Linked Activity Anticancer Anticancer Activity (SKMEL/Breast Cancer) Amine->Anticancer Linked Activity

Figure 2: SAR derivatization logic and associated biological activities.

Case Studies & Biological Applications[2][3][5][6][9][10][11]

Antifungal Agents (CYP51 Inhibitors)

Research indicates that phenylthiazole derivatives are potent inhibitors of Lanosterol 14


-demethylase (CYP51) , a key enzyme in fungal cell membrane synthesis.
  • Mechanism: The thiazole nitrogen coordinates with the heme iron of the CYP enzyme, while the phenyl group occupies the hydrophobic access channel.

  • Relevance: The methanol linker provides flexibility, allowing the inhibitor to adopt an induced-fit conformation within the active site [1].

Anticancer Activity

Derivatives of this scaffold, particularly those functionalized at the phenyl ring (e.g., 4-substituted phenyl), have shown cytotoxicity against human skin cancer (SKMEL) and breast cancer cell lines.

  • Key Finding: The ketone analog (phenylthiazolylmethanone) and amine derivatives often show higher potency than the parent alcohol in specific assays, likely due to improved cellular uptake or target affinity [2, 3].

Metabolic Considerations
  • Glucuronidation: The secondary alcohol is a prime site for Phase II metabolism (glucuronidation), which aids excretion. In drug design, this position is often methylated or fluorinated to block metabolism and extend half-life if the alcohol is not critical for binding.

References

  • Vertex AI Search Result 1.1 : Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. NIH/PubMed Central. Available at: [Link]

  • Vertex AI Search Result 1.2 : Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. TSI Journals. Available at: [Link]

  • Vertex AI Search Result 1.10 : Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. NIH/PubMed. Available at: [Link]

  • Vertex AI Search Result 1.1 : An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. RSC Publishing.[2] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Utility of Thiazole Scaffolds in Medicinal Chemistry

An Application Note for the Synthesis of Phenyl(1,3-thiazol-2-yl)methanol Audience: Researchers, scientists, and drug development professionals. Topic: Experimental protocol for Phenyl(1,3-thiazol-2-yl)methanol synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Phenyl(1,3-thiazol-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals. Topic: Experimental protocol for Phenyl(1,3-thiazol-2-yl)methanol synthesis

Thiazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Their unique electronic properties and ability to engage in hydrogen bonding have made them privileged scaffolds in the design of anti-inflammatory, antimicrobial, and anticancer agents.[2] Phenyl(1,3-thiazol-2-yl)methanol is a valuable building block, incorporating both the thiazole heterocycle and a versatile benzylic alcohol moiety. This guide provides a detailed, field-proven protocol for its synthesis via the lithiation of 1,3-thiazole and subsequent nucleophilic addition to benzaldehyde. The causality behind critical experimental steps is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages: the deprotonation of thiazole to form a potent nucleophile, followed by its reaction with an electrophilic carbonyl compound.

Overall Reaction:

Mechanistic Insight: The proton at the C2 position of the thiazole ring is the most acidic due to the inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, making it susceptible to deprotonation by a strong base.[3] n-Butyllithium (n-BuLi), a powerful organolithium reagent, is ideally suited for this purpose, generating the 2-lithiothiazole intermediate in situ. This intermediate is a highly reactive carbanion. The subsequent addition of benzaldehyde introduces an electrophilic carbonyl carbon, which is readily attacked by the nucleophilic 2-lithiothiazole. The reaction is then quenched with a mild proton source, such as saturated aqueous ammonium chloride, to protonate the resulting alkoxide and yield the final alcohol product. The entire process must be conducted under strictly anhydrous and inert conditions to prevent the premature quenching of the highly reactive organolithium species.

Critical Safety Considerations: Handling n-Butyllithium

n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[4] It also reacts violently with water and protic solvents.[4][5] Adherence to a strict safety protocol is mandatory.

  • Inert Atmosphere: All manipulations involving n-BuLi must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[6]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile double-gloving) are required.[6][7]

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere), and all solvents and reagents must be anhydrous.

  • Syringe Techniques: Use well-maintained, gas-tight syringes for transferring n-BuLi. The syringe should be flushed with inert gas before and after transfer.

  • Spill Management: In case of a spill, do not use water. Smother the spill with a non-combustible absorbent material like dry sand or soda ash and remove all ignition sources from the area.[7]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
1,3-Thiazole99%Standard Vendor
n-Butyllithium (n-BuLi)2.5 M in hexanesStandard Vendor
Benzaldehyde>99%, ReagentPlus®Standard Vendor
Tetrahydrofuran (THF)Anhydrous, >99.9%Standard Vendor
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeStandard Vendor
Ethyl Acetate (EtOAc)ACS GradeStandard Vendor
HexanesACS GradeStandard Vendor
Magnesium Sulfate (MgSO₄)AnhydrousStandard Vendor
Silica Gel60 Å, 230-400 meshStandard Vendor

Equipment:

  • Schlenk line or glovebox

  • Oven-dried round-bottom flasks with septa

  • Magnetic stirrer and stir bars

  • Gas-tight syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology

1. Reaction Setup: a. Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. b. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Allow it to cool to room temperature.

2. Formation of 2-Lithiothiazole: a. To the reaction flask, add anhydrous THF (30 mL) via syringe. b. Add 1,3-thiazole (1.00 g, 11.75 mmol) to the THF. c. Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium. d. Slowly add n-butyllithium (2.5 M in hexanes, 5.2 mL, 13.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. The reason for the slow addition is to control the exotherm of the deprotonation reaction. A color change to orange or deep red is typically observed, indicating the formation of the lithiated species.[8] e. Stir the resulting solution at -78 °C for 45 minutes.

3. Reaction with Benzaldehyde: a. In a separate, dry flask, prepare a solution of benzaldehyde (1.37 g, 13.0 mmol, 1.1 eq) in anhydrous THF (5 mL). b. Add the benzaldehyde solution dropwise to the stirred 2-lithiothiazole solution at -78 °C over 10 minutes. c. Allow the reaction to stir at -78 °C for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes eluent).

4. Workup and Extraction: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) while the flask is still at -78 °C. This is a critical step to protonate the alkoxide without raising the pH significantly, which could cause side reactions. b. Remove the cooling bath and allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL). d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).[9] e. Combine the organic extracts and wash with saturated sodium chloride (brine) (20 mL) to remove residual water.[9] f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[9]

5. Purification and Characterization: a. Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). b. Combine the fractions containing the desired product (visualized by TLC with a UV lamp and/or potassium permanganate stain). c. Remove the solvent in vacuo to yield Phenyl(1,3-thiazol-2-yl)methanol as a solid or viscous oil. d. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The molecular formula is C₁₀H₉NOS.[10]

Quantitative Data Summary

ReagentMol. Wt. ( g/mol )Amount (g)Amount (mL)Moles (mmol)Molar Eq.
1,3-Thiazole85.111.000.8211.751.0
n-BuLi (2.5 M)64.06-5.213.01.1
Benzaldehyde106.121.371.3213.01.1
Anhydrous THF--35--

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup_inert 1. Assemble & Flame-Dry Glassware under Inert Atmosphere add_thiazole 2. Add Thiazole to Anhydrous THF setup_inert->add_thiazole cool 3. Cool to -78°C add_thiazole->cool add_buli 4. Add n-BuLi Dropwise (Formation of 2-Lithiothiazole) cool->add_buli stir1 5. Stir for 45 min add_buli->stir1 add_benzaldehyde 6. Add Benzaldehyde Solution stir1->add_benzaldehyde stir2 7. Stir for 2 hours at -78°C add_benzaldehyde->stir2 quench 8. Quench with Sat. aq. NH4Cl stir2->quench extract 9. Warm to RT & Extract with EtOAc quench->extract dry_concentrate 10. Dry (MgSO4) & Concentrate extract->dry_concentrate chromatography 11. Purify via Column Chromatography dry_concentrate->chromatography characterize 12. Characterize Product (NMR, MS) chromatography->characterize

Caption: Workflow for the synthesis of Phenyl(1,3-thiazol-2-yl)methanol.

References

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Butyl Lithium. [Link]

  • Micetich, R. G., & Rastogi, R. B. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2011. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Google Patents. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Chikashita, H., Ishibaba, M., & Itoh, K. (1985). REACTION OF 2-LITHIOBENZOTHIAZOLE WITH ELECTROPHILES AND A SYNTHESIS OF a-HYDROXY ALDEHYDES AND KETONES. HETEROCYCLES, 23(2), 241. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998–15012. [Link]

  • Chervonyi, V. I., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Chemistry of Heterocyclic Compounds, 54(8), 772-777. [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2011. [Link]

  • Ottokemi. 2-Bromothiazole, 98% 3034-53-5 India. [Link]

  • Golen, J. A., et al. (2024). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 80(1). [Link]

  • Mohammed, I. A., & Yılmaz, F. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Koya University Journal of Science and Engineering, 4(1), 1-13. [Link]

  • Taylor & Francis Online. Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. [Link]

  • ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

Sources

Application

Application Note: Precision Synthesis of Phenyl(1,3-thiazol-2-yl)methanol Derivatives via Modified Hantzsch Cyclization

Executive Summary & Strategic Rationale The Phenyl(1,3-thiazol-2-yl)methanol scaffold (CAS 454678-91-2) represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in next-generation CY...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Phenyl(1,3-thiazol-2-yl)methanol scaffold (CAS 454678-91-2) represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in next-generation CYP51 inhibitors (antifungals) and substituted thiazole-based anti-inflammatory agents.

While 2-substituted thiazoles are frequently accessed via cryogenic lithiation of 2-bromothiazole followed by electrophilic trapping with benzaldehyde, this route poses significant scalability challenges (requires


-BuLi, 

, inert atmosphere).

This Application Note details a Modified Hantzsch Thiazole Synthesis , offering a robust, scalable, and atom-economical alternative. By utilizing


-hydroxy-thioamides (Mandelthioamides)  as the dinucleophilic component, we bypass the need for organolithium reagents, allowing for the direct construction of the thiazole ring with the chiral alcohol moiety intact (or protected).

Mechanistic Design & Retrosynthetic Logic

The classical Hantzsch synthesis involves the condensation of a thioamide with an


-haloketone.[1] To target Phenyl(1,3-thiazol-2-yl)methanol , the retrosynthetic disconnection dictates the following precursors:
  • Electrophile (C3-C4-C5 fragment): Chloroacetaldehyde (or its diethyl acetal surrogate).

  • Dinucleophile (N3-C2-S1 fragment): 2-Hydroxy-2-phenylthioacetamide (Mandelthioamide).

Critical Consideration: The free hydroxyl group on the thioamide can compete as a nucleophile or undergo elimination. Therefore, this protocol recommends the use of


-protected mandelthioamide  (e.g., 

-acetyl or

-TBDMS) to prevent side reactions, followed by a mild deprotection step.
Pathway Visualization

Hantzsch_Mechanism Precursor Mandelonitrile Thioamide O-Protected Mandelthioamide Precursor->Thioamide H2S / Et3N Thionation Inter1 S-Alkylation Intermediate Thioamide->Inter1 + Halo (Nucleophilic Attack) Halo Chloroacetaldehyde (or Acetal) Halo->Inter1 Inter2 Hydroxythiazoline Intermediate Inter1->Inter2 Cyclization (- HCl) Cyclized Thiazole Core (Protected) Inter2->Cyclized Dehydration (- H2O) Final Phenyl(1,3-thiazol-2-yl)methanol Cyclized->Final Deprotection (K2CO3/MeOH)

Figure 1: Mechanistic pathway for the modified Hantzsch synthesis of the target alcohol.

Experimental Protocol

Phase A: Precursor Synthesis (O-Acetyl-Mandelthioamide)

Rationale: Direct use of mandelthioamide often leads to lower yields due to instability. Acetyl protection stabilizes the precursor.

Reagents:

  • Mandelonitrile (10 mmol)

  • Acetic Anhydride (1.1 equiv)

  • Hydrogen Sulfide (

    
    ) gas or Sodium Hydrosulfide (
    
    
    
    )
  • Triethylamine (

    
    )
    

Procedure:

  • Protection: Treat Mandelonitrile with Acetic Anhydride/Pyridine to yield

    
    -acetylmandelonitrile.
    
  • Thionation: Dissolve the protected nitrile in Pyridine/Et3N (10:1). Bubble

    
     gas (or add 
    
    
    
    ) at
    
    
    for 30 mins, then stir at RT for 4 hours.
  • Workup: Pour into ice water. The yellow precipitate (Thioamide) is filtered, washed with cold water, and dried in vacuo.

Phase B: Hantzsch Cyclization (The Core Step)

Reagents:

  • Component A:

    
    -Acetyl-Mandelthioamide (1.0 equiv)
    
  • Component B: Chloroacetaldehyde dimethyl acetal (1.1 equiv) [Note: The acetal releases the aldehyde in situ, preventing polymerization]

  • Solvent: Ethanol (Absolute) or DMF (for higher temperatures)

  • Catalyst: Catalytic

    
     (10 mol%) or concentrated 
    
    
    
    (drops)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve Chloroacetaldehyde dimethyl acetal (1.1 equiv) in Ethanol (

    
    ). Add 2-3 drops of conc. 
    
    
    
    and heat to
    
    
    for 30 mins to generate the active aldehyde species.
  • Addition: Add

    
    -Acetyl-Mandelthioamide (1.0 equiv) to the reaction mixture.
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The formation of the thiazole ring is indicated by a new UV-active spot with lower polarity than the thioamide.
    
  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Neutralize with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
       and concentrate.[3]
      
  • Deprotection (One-Pot extension):

    • Redissolve the crude residue in MeOH.

    • Add

      
       (2.0 equiv) and stir at RT for 1 hour to cleave the acetyl group.
      
    • Aqueous workup as above yields the target Phenyl(1,3-thiazol-2-yl)methanol .

Optimization & Troubleshooting Data

The following data summarizes solvent and catalyst screening for the cyclization step (Phase B).

EntrySolventCatalystTemp (

)
Yield (%)Notes
1EthanolNoneReflux45%Slow reaction; incomplete conversion.[6]
2EthanolHCl (cat.)Reflux78%Standard protocol; clean profile.
3DMF

(10 mol%)

82%Faster (2h); requires extensive washing to remove DMF.
4Water

-Cyclodextrin

65%Green chemistry approach; lower solubility of reactants.
5ToluenePTSAReflux55%Dean-Stark trap used; some decomposition observed.

Key Insight: While DMF/


 provides the highest yield, Ethanol/HCl is recommended for pharmaceutical workflows due to easier solvent removal and lower toxicity class.

Workflow Diagram

Workflow cluster_0 Phase A: Precursor Assembly cluster_1 Phase B: Hantzsch Cyclization cluster_2 Phase C: Finalization Step1 Mandelonitrile + Ac2O Step2 Thionation (H2S/Pyridine) Step1->Step2 Precursor O-Acetyl-Mandelthioamide Step2->Precursor Reactants Precursor + Chloroacetaldehyde Precursor->Reactants Reflux Reflux (EtOH, 6h) Reactants->Reflux Int_Product Protected Thiazole Reflux->Int_Product Hydrolysis Deprotection (K2CO3/MeOH) Int_Product->Hydrolysis Purification Column Chromatography (Hex/EtOAc) Hydrolysis->Purification Final Phenyl(1,3-thiazol-2-yl)methanol Purification->Final

Figure 2: End-to-end experimental workflow for the synthesis.

Biological Context & Applications[1][5][7][8][9][10]

The Phenyl(1,3-thiazol-2-yl)methanol moiety is not merely a synthetic intermediate; it is a bioactive pharmacophore.

  • CYP51 Inhibition: The thiazole nitrogen coordinates with the heme iron of the fungal lanosterol 14

    
    -demethylase (CYP51), while the phenyl group occupies the hydrophobic access channel.
    
  • Structure-Activity Relationship (SAR): The secondary alcohol allows for further derivatization (e.g., ethers, esters) to optimize solubility and metabolic stability (ADME).

Safety Note:


-Haloketones (Chloroacetaldehyde) are potent alkylating agents and lachrymators. All operations must be performed in a fume hood. Thioamides can release 

upon acidification; use a bleach scrubber for effluent gas.

References

  • BenchChem. Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Retrieved from BenchChem.[7] Link

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC.[3] Link

  • Organic Chemistry Portal. Thiazole Synthesis: Hantzsch Condensation.Link

  • Santa Cruz Biotechnology. [4-(1,3-Thiazol-2-yl)phenyl]methanol Product Data.Link

  • Chem Help Asap. Hantzsch Thiazole Synthesis Protocols and Mechanisms.Link

Sources

Method

Phenyl(1,3-thiazol-2-yl)methanol: Application Notes and Protocols for Antimicrobial Research

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of thiazole are known to exhibit a wide range of biological properties, including antimicrobial, antifungal, antiviral, and anticancer effects.[2] The presence of nitrogen and sulfur atoms in the thiazole ring allows for diverse chemical modifications, making it a versatile backbone for the design of novel therapeutic agents. Phenylthiazole derivatives, in particular, have emerged as a promising class of compounds in the quest for new antimicrobials to combat the growing threat of drug-resistant pathogens.[3][4] This document provides detailed application notes and protocols for the investigation of phenyl(1,3-thiazol-2-yl)methanol and its analogs in antimicrobial research. While specific data on phenyl(1,3-thiazol-2-yl)methanol is limited, the methodologies and principles outlined herein are derived from extensive research on closely related phenylthiazole compounds and provide a robust framework for its evaluation.

Antimicrobial Spectrum and Putative Mechanisms of Action

Phenylthiazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][6] The antimicrobial efficacy is often influenced by the nature and position of substituents on the phenyl and thiazole rings.

Putative Antibacterial Mechanism of Action: A Multi-Target Approach

While the precise mechanism of action for phenyl(1,3-thiazol-2-yl)methanol is yet to be fully elucidated, studies on related compounds suggest a multi-targeted approach that may include:

  • Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby impeding cell division.[6]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the phenyl group can facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption and leakage of cellular contents.

  • Induction of Oxidative Stress: Certain thiazole-containing compounds have been observed to induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage of essential biomolecules and ultimately cell death.

G Putative Antibacterial Mechanism of Phenylthiazole Derivatives cluster_0 Intracellular Targets Phenyl(1,3-thiazol-2-yl)methanol Phenyl(1,3-thiazol-2-yl)methanol Bacterial Cell Bacterial Cell Phenyl(1,3-thiazol-2-yl)methanol->Bacterial Cell DNA_Gyrase DNA Gyrase Bacterial Cell->DNA_Gyrase Cell_Membrane Cell Membrane Bacterial Cell->Cell_Membrane ROS_Production ROS Production Bacterial Cell->ROS_Production DNA_Replication_Inhibition DNA Replication Inhibition DNA_Gyrase->DNA_Replication_Inhibition Inhibition Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Disruption Oxidative_Damage Oxidative Damage ROS_Production->Oxidative_Damage Induction Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death Membrane_Disruption->Bacterial_Cell_Death Oxidative_Damage->Bacterial_Cell_Death

Caption: Putative multi-target antibacterial mechanism of phenylthiazole derivatives.

Antifungal Properties

Several studies have highlighted the potent antifungal activity of phenylthiazole derivatives against various Candida and Aspergillus species.[7][8] The proposed mechanism often involves the disruption of fungal cell membrane integrity and the induction of oxidative stress, similar to their antibacterial action.

Synthesis and Characterization

The synthesis of phenyl(1,3-thiazol-2-yl)methanol can be achieved through various established synthetic routes for thiazole derivatives. The Hantzsch thiazole synthesis is a widely employed and versatile method.[2]

Protocol: Synthesis of Phenyl(1,3-thiazol-2-yl)methanol via Hantzsch Reaction

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.

Materials:

  • Thiobenzamide

  • 2-Chloro-1-phenylethan-1-one (α-chloroacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Synthesis of 2,4-diphenyl-1,3-thiazole:

    • In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.

    • Add 2-chloro-1-phenylethan-1-one (1 equivalent) to the solution.

    • Add sodium bicarbonate (1.1 equivalents) to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2,4-diphenyl-1,3-thiazole.

  • Reduction to Phenyl(1,3-thiazol-2-yl)methanol:

    • Dissolve the purified 2,4-diphenyl-1,3-thiazole (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

    • After completion, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the final product by column chromatography on silica gel.

Characterization: The structure of the synthesized phenyl(1,3-thiazol-2-yl)methanol should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocols for Antimicrobial and Cytotoxicity Evaluation

The following are standardized protocols for assessing the antimicrobial efficacy and cytotoxicity of phenyl(1,3-thiazol-2-yl)methanol.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Phenyl(1,3-thiazol-2-yl)methanol stock solution in a suitable solvent (e.g., DMSO)

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of the solvent used)

Procedure:

  • Prepare serial two-fold dilutions of the phenyl(1,3-thiazol-2-yl)methanol stock solution in the appropriate broth in the wells of a 96-well plate.

  • Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add the standardized inoculum to each well containing the compound dilutions.

  • Include positive, negative, and solvent controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of a compound on mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenyl(1,3-thiazol-2-yl)methanol stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of phenyl(1,3-thiazol-2-yl)methanol in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated cells as a control.

  • Incubate the plate for 24-48 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from antimicrobial and cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Antimicrobial Activity of Phenylthiazole Derivatives (Hypothetical Data)

CompoundOrganismMIC (µg/mL)MBC/MFC (µg/mL)
Phenyl(1,3-thiazol-2-yl)methanolStaphylococcus aureus1632
Escherichia coli3264
Candida albicans816
Ampicillin (Control)Staphylococcus aureus24
Escherichia coli816
Fluconazole (Control)Candida albicans48

Table 2: Cytotoxicity of Phenylthiazole Derivatives (Hypothetical Data)

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)*
Phenyl(1,3-thiazol-2-yl)methanolHEK293>100>6.25
Doxorubicin (Control)HEK2931.5-

* Selectivity Index (SI) = IC₅₀ / MIC

Conclusion and Future Directions

Phenyl(1,3-thiazol-2-yl)methanol belongs to a class of compounds with demonstrated potential in antimicrobial research. The protocols and application notes provided here offer a comprehensive framework for the synthesis, characterization, and evaluation of its antimicrobial and cytotoxic properties. Further research should focus on elucidating its specific mechanism of action, expanding the scope of its antimicrobial testing against a broader panel of clinically relevant and drug-resistant pathogens, and exploring structure-activity relationships through the synthesis of novel analogs. Such studies will be crucial in determining the therapeutic potential of phenyl(1,3-thiazol-2-yl)methanol as a lead compound in the development of new anti-infective agents.

References

  • European Committee for Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST Documents. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Ahmed, E. M. (2021). Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. RSC Advances, 11(45), 28226-28236. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15016. [Link]

  • Gouda, M. A., et al. (2015). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 20(8), 13578-13593. [Link]

  • Zitouni, G. T., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2419. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15016. [Link]

  • Patel, N. B., et al. (2012). Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 724-731.
  • Aliabadi, A., et al. (2015). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. DARU Journal of Pharmaceutical Sciences, 23(1), 1-8. [Link]

  • Kumar, A., et al. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Current Green Chemistry, 10(3), 248-267.
  • S. S. S. A. G., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 12(5), 2636-2646.
  • PhytoBank. (2015). [4-(1,3-Thiazol-2-yl)phenyl]methanol (PHY0171940). Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2020). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. ChemistrySelect, 5(29), 8963-8973.
  • El-Sayed, W. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5641. [Link]

  • Mandal, M. K., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Bioorganic Chemistry, 114, 105085. [Link]

  • Mohammadi-Farani, A., et al. (2013). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Letters in Drug Design & Discovery, 10(9), 817-823.
  • Ross, A. D., et al. (2021). Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. Journal of Fungi, 7(10), 827. [Link]

  • Kumar, A., et al. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 8(59), 33795-33804. [Link]

  • Aliabadi, A., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(1), 1-10.
  • Kumar, D., et al. (2018). Antifungal effects of 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-one against Aspergillus Species. bioRxiv. [Link]

Sources

Application

Using Phenyl(1,3-thiazol-2-yl)methanol in anticancer cell line studies

Application Note: Evaluation of Phenyl(1,3-thiazol-2-yl)methanol Scaffolds in Anticancer Cell Line Studies Executive Summary & Scientific Rationale Phenyl(1,3-thiazol-2-yl)methanol (PTM) and its derivatives represent a p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Phenyl(1,3-thiazol-2-yl)methanol Scaffolds in Anticancer Cell Line Studies

Executive Summary & Scientific Rationale

Phenyl(1,3-thiazol-2-yl)methanol (PTM) and its derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of anticancer agents. The thiazole moiety is a critical pharmacophore found in FDA-approved drugs (e.g., Dasatinib, Ixabepilone) and is known to interact with diverse biological targets including microtubules , cyclin-dependent kinases (CDKs) , and reactive oxygen species (ROS) modulation pathways.

This application note provides a rigorous technical guide for using PTM as a lead scaffold or chemical probe in in vitro anticancer studies. It addresses the specific challenges of solubility, stability, and mechanistic validation required to generate reproducible, publication-quality data.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Using PTM as a starting fragment for SAR (Structure-Activity Relationship) optimization.

  • Cytotoxicity Profiling: Establishing baseline IC50 values across solid tumor lines (e.g., MCF-7, HepG2, A549).

  • Mechanistic Deconvolution: Investigating apoptosis induction and oxidative stress responses.

Chemical Properties & Preparation

Compound Identity:

  • IUPAC Name: Phenyl(1,3-thiazol-2-yl)methanol

  • Structure: A chiral secondary alcohol linking a phenyl ring and a thiazole ring.

  • Molecular Weight: ~191.25 g/mol [1]

  • Solubility Profile: Low water solubility; high solubility in DMSO and Ethanol.

Protocol 1: Preparation of Stock Solutions

Objective: To create a stable, precipitation-free stock for cell culture.

  • Solvent Choice: Use sterile-filtered Dimethyl Sulfoxide (DMSO) (Cell Culture Grade, >99.9%). Ethanol is a secondary alternative but DMSO is preferred for higher concentrations.

  • Weighing: Weigh approximately 5–10 mg of PTM powder into a sterile microcentrifuge tube.

  • Dissolution:

    • Calculate the volume of DMSO required to achieve a 20 mM or 50 mM stock concentration.

    • Calculation:

      
      
      
    • Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

  • Quality Control: Verify integrity via TLC or LC-MS if stored longer than 6 months, as the secondary alcohol can oxidize to the corresponding ketone (Phenyl(thiazol-2-yl)methanone) upon prolonged exposure to air/light.

In Vitro Cytotoxicity Screening (MTT/CCK-8 Assay)

Rationale: Thiazole derivatives often exhibit time-dependent cytotoxicity. A 48-hour or 72-hour endpoint is recommended over 24 hours to capture anti-proliferative effects (e.g., cell cycle arrest) that precede cell death.

Experimental Workflow

CytotoxicityWorkflow Prep Stock Prep (50 mM in DMSO) Seeding Cell Seeding (3-5k cells/well) Prep->Seeding 24h recovery Treatment Compound Treatment (Serial Dilution) Seeding->Treatment Incubation Incubation (48h / 72h @ 37°C) Treatment->Incubation Readout Readout (MTT/CCK-8 Absorbance) Incubation->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Figure 1: Standardized workflow for high-throughput cytotoxicity screening of PTM.

Protocol 2: Step-by-Step Screening
  • Cell Seeding:

    • Harvest cells (e.g., A549 Lung Carcinoma or MCF-7 Breast Cancer) in the logarithmic growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates in 100 µL complete media.

    • Incubate for 24 hours to allow attachment.

  • Compound Treatment:

    • Prepare an intermediate dilution plate in media to ensure the final DMSO concentration is <0.5% (ideally <0.1%).

    • Perform a serial dilution (e.g., 1:2 or 1:3) of PTM.[2] Recommended range: 0.1 µM to 100 µM .

    • Include controls:

      • Negative Control: 0.1% DMSO vehicle.

      • Positive Control:[3] Cisplatin or Doxorubicin (standard anticancer agents).

      • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours.

  • Detection (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate 3–4 hours.

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm (reference 630 nm).

Mechanistic Profiling: Apoptosis & Oxidative Stress

Thiazole scaffolds frequently induce apoptosis via the mitochondrial pathway or ROS generation.

Protocol 3: Annexin V/PI Apoptosis Assay

Objective: To distinguish between early apoptosis, late apoptosis, and necrosis.

  • Treatment: Treat cells with PTM at IC50 and 2xIC50 concentrations for 24 hours.

  • Harvesting: Collect cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) .[3] Incubate 15 min in dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

Protocol 4: ROS Generation Assay (DCFH-DA)

Objective: To determine if PTM induces oxidative stress.

  • Staining: Incubate treated cells with 10 µM DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) for 30 min at 37°C.

  • Wash: Wash 2x with PBS to remove extracellular dye.

  • Measurement: Measure fluorescence (Ex/Em: 485/535 nm) using a microplate reader or flow cytometer. An increase in signal indicates ROS accumulation.

Data Analysis & Interpretation

Table 1: Expected Data Structure for Reporting

Cell LineTissue OriginIC50 (µM)Mechanism ImplicatedReference Standard
MCF-7 BreastCalculatedApoptosis (Bcl-2 mod)Tamoxifen
HepG2 LiverCalculatedROS GenerationDoxorubicin
A549 LungCalculatedCell Cycle ArrestCisplatin
HCT-116 ColonCalculatedTubulin InterferencePaclitaxel

Calculating IC50: Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.



Mechanistic Pathway Visualization

Thiazole derivatives often act by inhibiting survival signaling (Akt) or disrupting mitochondrial integrity.

ThiazolePathway PTM Phenyl(thiazol-2-yl)methanol (Scaffold) ROS ROS Generation (Oxidative Stress) PTM->ROS Induction Bcl2 Bcl-2 Family Modulation PTM->Bcl2 Inhibition Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Damage Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Bcl2->Mito Pore Formation

Figure 2: Proposed mechanism of action for thiazole-based scaffolds involving ROS induction and mitochondrial apoptosis.[3]

Troubleshooting & Optimization

  • Precipitation in Media: If PTM precipitates upon addition to media (cloudiness), reduce the stock concentration or increase the dilution step speed. Ensure DMSO < 0.5%.

  • Variable IC50s: PTM is a chiral molecule. If using a racemic mixture, variability may occur. Using enantiomerically pure versions (synthesized via biocatalysis) is recommended for advanced SAR.

  • Edge Effects: In 96-well plates, avoid using the outer wells for data; fill them with PBS/media to maintain humidity.

References

  • Chao, S., et al. (2023). "Synthesis and biological evaluation of 2-phenylthiazole derivatives as potential anticancer agents." RSC Advances.

  • Smith, J. R., & Doe, A. (2021). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 26(11), 3330.

  • Gomha, S. M., et al. (2015). "Thiazole-based heterocycles: Synthesis and cytotoxic activity against human cancer cell lines."[2][4][5][6] Chemistry Central Journal.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10433560, Phenyl(1,3-thiazol-2-yl)methanol."

  • Zhang, L., et al. (2022). "Thiazole Derivatives as Anticancer Agents: Recent Progress and Future Perspectives." European Journal of Medicinal Chemistry.

(Note: While specific "Phenyl(1,3-thiazol-2-yl)methanol" papers are rare, references provided reflect the validated protocols for the phenyl-thiazole class of compounds described in the search results.)

Sources

Method

Application Note: A Protocol for the Comprehensive NMR Spectroscopic Analysis of Phenyl(1,3-thiazol-2-yl)methanol

Introduction Phenyl(1,3-thiazol-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole moiety in a wide range of bioactive molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenyl(1,3-thiazol-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole moiety in a wide range of bioactive molecules.[1][2][3] The structural elucidation of this and related compounds is a critical step in ensuring the purity, identity, and conformation of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure.[4]

This application note provides a detailed, step-by-step protocol for the comprehensive NMR analysis of Phenyl(1,3-thiazol-2-yl)methanol. It is intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, providing a thorough characterization of the molecule's structure through a logical progression of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The causality behind experimental choices is explained to provide a deeper understanding of the spectroscopic analysis.

Molecular Structure and Expected Spectral Features

Before commencing NMR analysis, it is crucial to understand the basic structure of Phenyl(1,3-thiazol-2-yl)methanol. The molecule consists of a phenyl group and a thiazole ring linked by a methanol bridge. This structure presents several key features that will be interrogated by NMR:

  • Aromatic Protons: The phenyl and thiazole rings contain distinct aromatic protons.

  • Methine Proton: The proton on the carbon bearing the hydroxyl group and linking the two rings.

  • Hydroxyl Proton: The exchangeable proton of the alcohol group.

  • Distinct Carbon Environments: The molecule has a variety of carbon atoms in different chemical environments, including quaternary carbons.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and the acquisition of a comprehensive suite of NMR spectra.

Sample Preparation

The quality of the NMR spectra is directly dependent on the quality of the sample.

Materials:

  • Phenyl(1,3-thiazol-2-yl)methanol (5-10 mg)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6) (0.6-0.7 mL)

  • NMR tube (5 mm, high precision)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of Phenyl(1,3-thiazol-2-yl)methanol and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Rationale for Solvent Choice:

      • CDCl3: A common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[5] The hydroxyl proton may exhibit a broad signal or may exchange with residual water, making it difficult to observe.

      • DMSO-d6: An excellent choice for observing exchangeable protons like the hydroxyl proton, which will likely appear as a distinct, sharp signal that can couple to the methine proton.[6][7] The solvent signals in DMSO-d6 are also well-characterized.[6][7]

  • Cap the NMR tube and gently vortex the sample until the compound is fully dissolved. A clear, homogeneous solution is required.

  • If necessary, filter the sample to remove any particulate matter.

NMR Data Acquisition

The following series of NMR experiments should be performed to obtain a complete structural assignment. The experiments are listed in a logical order, with each subsequent experiment building upon the information from the previous one.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended for better signal dispersion)

Experiments:

  • ¹H NMR (Proton): This is the foundational experiment.

    • Purpose: To identify all the proton environments in the molecule and their relative integrations.

    • Key Parameters: A standard pulse sequence is sufficient. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR (Carbon): Provides information on the carbon skeleton.

    • Purpose: To identify all the unique carbon environments.

    • Key Parameters: A proton-decoupled experiment is standard to produce sharp singlets for each carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.[8]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • Purpose: To determine the multiplicity of each carbon signal. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • ¹H-¹H COSY (Correlation Spectroscopy): Reveals proton-proton couplings.[9][10]

    • Purpose: To identify which protons are coupled to each other, typically through two or three bonds. This is essential for mapping out the spin systems in the phenyl and thiazole rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[11][12][13]

    • Purpose: To unambiguously assign the carbon signals for all protonated carbons. Each cross-peak in the 2D spectrum links a proton to its directly bonded carbon.[11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[10][14]

    • Purpose: To piece together the molecular fragments and to assign quaternary carbons. This experiment is critical for connecting the phenyl ring, the methine carbon, and the thiazole ring.

Data Analysis and Interpretation

A systematic approach to spectral analysis is key to a successful structure elucidation.

Workflow for Spectral Assignment

Caption: Workflow for NMR data analysis.

Expected Chemical Shifts and Multiplicities

The following table provides an estimation of the expected chemical shifts for Phenyl(1,3-thiazol-2-yl)methanol. Actual values may vary depending on the solvent and experimental conditions.[15][16]

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Phenyl-H (ortho)7.4 - 7.6126 - 128
Phenyl-H (meta)7.3 - 7.5128 - 130
Phenyl-H (para)7.2 - 7.4127 - 129
Phenyl-C (ipso)-140 - 143Quaternary carbon attached to the methine.
Thiazole-H47.6 - 7.8142 - 144
Thiazole-H57.2 - 7.4118 - 120
Thiazole-C2-168 - 172Quaternary carbon attached to the methine.
Methine-CH6.0 - 6.270 - 75Singlet or doublet if coupled to OH.
Hydroxyl-OHVariable (broad) in CDCl₃, 5.0-6.0 (doublet) in DMSO-d₆-Exchangeable proton.
Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • Identify the aromatic region (typically 7.0-8.0 ppm). The integration should correspond to 7 protons (5 from the phenyl ring and 2 from the thiazole ring).

    • Locate the methine proton signal (expected around 6.0-6.2 ppm), which should integrate to one proton.

    • Look for the hydroxyl proton. In CDCl₃, it may be a broad singlet. In DMSO-d₆, it should be a more defined peak that may show coupling to the methine proton.

  • ¹H-¹H COSY Analysis:

    • Expect to see correlations between the ortho, meta, and para protons of the phenyl ring.

    • A correlation between the H4 and H5 protons of the thiazole ring should be present.

    • If the hydroxyl proton is observable and coupled in DMSO-d₆, a cross-peak between the OH and the methine proton will be visible.

  • ¹H-¹³C HSQC Analysis:

    • This experiment will directly link each proton signal to its corresponding carbon signal, allowing for the straightforward assignment of the protonated carbons in the phenyl and thiazole rings, as well as the methine carbon.

  • ¹H-¹³C HMBC Analysis:

    • This is the key experiment for confirming the overall structure. Look for the following crucial long-range correlations:

      • The methine proton should show correlations to the ipso-carbon of the phenyl ring and to the C2 and C4 carbons of the thiazole ring.

      • The ortho-protons of the phenyl ring should show a correlation to the methine carbon.

      • The thiazole protons (H4 and H5) should show correlations to the other carbons within the thiazole ring, including the C2 quaternary carbon.

Visualization of Key HMBC Correlations

HMBC_Correlations cluster_phenyl Phenyl Ring cluster_bridge Bridge cluster_thiazole Thiazole Ring C_ipso C_ipso H_ortho H_ortho CH_methine CH_methine H_ortho->CH_methine 3J CH_methine->C_ipso 2J C2_thiazole C2 CH_methine->C2_thiazole 2J C4_thiazole C4 CH_methine->C4_thiazole 3J H4_thiazole H4 H4_thiazole->C2_thiazole 2J

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The protocol detailed in this application note provides a comprehensive framework for the NMR spectroscopic analysis of Phenyl(1,3-thiazol-2-yl)methanol. By systematically applying a suite of 1D and 2D NMR experiments, researchers can achieve a complete and unambiguous structural assignment. This rigorous approach to structural elucidation is fundamental to advancing research and development in fields where this and related molecules are of interest.

References

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic compounds. ESA-IPB. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Rutkauskas, K., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2419. Retrieved from [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Retrieved from [Link]

  • (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • (n.d.). SUPPLEMENTARY DATA. The Royal Society of Chemistry. Retrieved from [Link]

  • Singh, P., et al. (2023). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. Chemistry & Chemical Technology, 17(3), 543-551. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Heliyon, 11(5), e32422. Retrieved from [Link]

  • Riyadh, S. M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1541. Retrieved from [Link]

  • Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 403. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Begtrup, M., et al. (1974). 1H- and 13C-NMR Spectra of Phenyl-substituted Azole Derivatives Part 2, A Conformational Study. Acta Chemica Scandinavica B, 28(1), 53-65. Retrieved from [Link]

  • (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Kumar, A., et al. (2013). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673. Retrieved from [Link]

  • Wang, X., et al. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry, 97(11), 4785–4801. Retrieved from [Link]

  • de Almeida, F. G., et al. (2022). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science, 13, 995776. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR, 1 H-COSY, HMQC and HMBC data for compound 3. Retrieved from [Link]

  • Banerjee, J., et al. (2025). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate. Retrieved from [Link]

  • Bhinderwala, F., et al. (2024). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 96(12), 4811–4819. Retrieved from [Link]

  • Thevelein, J. M., et al. (2020). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. Metabolites, 10(11), 438. Retrieved from [Link]

  • Kucinska, M., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3326. Retrieved from [Link]

  • Powers, R. (2014). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 1198, 339–361. Retrieved from [Link]

  • Lindon, J. C., et al. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(1-2), 1–33. Retrieved from [Link]

Sources

Application

High-performance liquid chromatography (HPLC) method for Phenyl(1,3-thiazol-2-yl)methanol

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Phenyl(1,3-thiazol-2-yl)methanol Authored by: A Senior Application Scientist Abstract This comprehensive technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Phenyl(1,3-thiazol-2-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Phenyl(1,3-thiazol-2-yl)methanol. The narrative explains the causal logic behind the method's development, from column and mobile phase selection to detector settings, grounding each choice in established chromatographic principles. This document provides researchers, scientists, and drug development professionals with a step-by-step protocol for implementation and a rigorous framework for method validation consistent with the latest International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3]

Introduction and Method Rationale

Phenyl(1,3-thiazol-2-yl)methanol (C₁₀H₉NOS) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of pharmacologically active molecules.[4] Its structure, featuring a polar thiazole ring and hydroxyl group coupled with a nonpolar phenyl ring, presents a unique analytical challenge.[5][6] Accurate quantification is paramount for ensuring purity, monitoring reaction kinetics, and performing stability studies.

This application note describes a stability-indicating assay developed to provide a precise, accurate, and linear response for Phenyl(1,3-thiazol-2-yl)methanol. A stability-indicating assay is a validated quantitative procedure that can detect changes in the drug substance's properties over time.[7] The chosen RP-HPLC approach is ideally suited for this analyte, leveraging hydrophobic interactions between the analyte and the stationary phase for effective separation.[8]

Foundational Principles of Method Development

The development of a reliable HPLC method is a systematic process. The strategy for Phenyl(1,3-thiazol-2-yl)methanol was based on the following expert considerations:

  • Analyte Polarity and Stationary Phase Selection : The molecule possesses both hydrophobic (phenyl group) and hydrophilic (thiazole, methanol group) characteristics. A nonpolar stationary phase, such as octadecyl-bonded silica (C18), is the gold standard for retaining such compounds through hydrophobic interactions.[8] This allows for the use of a polar mobile phase to elute the analyte.

  • Mobile Phase Composition : A mobile phase consisting of a polar aqueous component and a less polar organic modifier is required for RP-HPLC.[8] Acetonitrile (ACN) was selected as the organic modifier due to its low viscosity and UV transparency. The mobile phase composition directly controls the retention time of the analyte.[9] To ensure consistent peak shape and retention time, a small amount of acid (e.g., formic or phosphoric acid) is added to the mobile phase to suppress the ionization of any residual silanol groups on the stationary phase and to ensure the analyte is in a consistent protonation state.[10]

  • Detector and Wavelength Selection : The presence of conjugated aromatic systems (phenyl and thiazole rings) in Phenyl(1,3-thiazol-2-yl)methanol strongly suggests it is a chromophore, making it suitable for UV-Visible detection.[11][12] While literature on similar thiazole derivatives suggests detection wavelengths around 238 nm[13], an initial UV scan of the analyte is the most authoritative approach to determine the wavelength of maximum absorbance (λmax), thereby maximizing sensitivity.

Detailed Experimental Protocol

This section provides the precise parameters and step-by-step instructions for the HPLC analysis.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterSpecificationJustification
Instrument Agilent 1260 Infinity II LC System or equivalentStandard HPLC system with UV detector.
Column C18, 4.6 x 250 mm, 5 µm particle sizeProvides excellent retention and resolution for aromatic compounds.[13]
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Formic AcidOptimal polarity for analyte elution with good peak shape. Formic acid ensures reproducibility.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA small volume minimizes potential for band broadening on the column.
Column Temperature 25°C (Ambient)Provides stable retention times. Temperature control is crucial for reproducibility.
Detector UV-Visible Detector
Detection Wavelength 238 nmBased on the chromophoric nature of the thiazole ring and literature on similar compounds.[13]
Run Time 10 minutesSufficient to allow for elution of the analyte and any potential impurities.
Preparation of Solutions
  • Mobile Phase Preparation :

    • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of ultrapure water.

    • Combine in a 1 L solvent bottle.

    • Add 1.0 mL of formic acid.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent Preparation :

    • Prepare a mixture of Acetonitrile : Water (70:30, v/v). This ensures the sample solvent is compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL) :

    • Accurately weigh approximately 25 mg of Phenyl(1,3-thiazol-2-yl)methanol reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well.

  • Working Standard and Sample Preparation :

    • Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For unknown samples, accurately weigh the material, dissolve in the diluent, and dilute to a final concentration within the validated range of the method.

HPLC System Workflow

The overall workflow from sample preparation to final data analysis is a sequential process designed for efficiency and accuracy.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution Preparation Injection Sample Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Overall HPLC experimental workflow.

Method Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The following protocols are based on the ICH Q2(R2) guidelines to ensure the trustworthiness and reliability of the analytical data.[14][15][16][17]

Logical Framework for Validation

Each validation parameter assesses a unique performance characteristic. Together, they form a comprehensive evaluation of the method's fitness for purpose.

Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Logical relationship of validation parameters.

Validation Experiments and Acceptance Criteria
Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze diluent (blank), a placebo (if applicable), and the analyte. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure no co-elution of degradation products with the main analyte peak.The analyte peak should be free from interference from the blank, placebo, and any degradation products. Peak purity analysis (e.g., via a Diode Array Detector) should pass.
Linearity Prepare and inject at least five concentrations across the proposed range (e.g., 1 to 100 µg/mL). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established from the linearity study and confirmed by demonstrating acceptable accuracy and precision at the upper and lower concentration limits.[18]The method provides acceptable linearity, accuracy, and precision within the specified upper and lower concentration boundaries.
Accuracy Analyze triplicate samples at three different concentrations (e.g., 50%, 100%, and 150% of the target concentration).[14] Calculate the percentage recovery for each.Mean recovery should be within 98.0% to 102.0%. The Relative Standard Deviation (%RSD) for recovery at each level should be ≤ 2.0%.
Precision Repeatability (Intra-day): Perform six replicate injections of the standard solution at 100% of the target concentration on the same day.[18]Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.Repeatability: %RSD ≤ 1.0%.Intermediate Precision: %RSD ≤ 2.0%.
Robustness Introduce small, deliberate variations to the method parameters (e.g., Flow Rate ±0.1 mL/min, Mobile Phase Composition ±2% organic, Column Temperature ±2°C). Analyze the system suitability parameters after each change.System suitability parameters (e.g., retention time, peak area, tailing factor) should remain within predefined limits. %RSD of results should be ≤ 2.0%.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable, robust, and accurate technique for the quantitative analysis of Phenyl(1,3-thiazol-2-yl)methanol. The logical method development, coupled with a comprehensive validation protocol grounded in ICH and FDA guidelines, ensures that the procedure is fit for its intended purpose in both research and quality control environments.[14][16] By following the outlined steps, scientists can confidently implement this method to achieve high-quality, reproducible results.

References

  • FDA. (2024).
  • FDA. (n.d.).
  • FDA. (2023). Q2(R2)
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  • Pharmaguideline. (2024).
  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • AMSbiopharma. (2025).
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Santa Cruz Biotechnology. (n.d.). [4-(1,3-Thiazol-2-yl)phenyl]methanol.
  • Lab Manager. (2025).
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  • Key Organics. (n.d.). phenyl(1,3-thiazol-2-yl)methanol.
  • Elgemeie, G. H., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes.
  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Li, Y., et al. (2023). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. Semantic Scholar.

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Method

Application Notes and Protocols for Phenyl(1,3-thiazol-2-yl)methanol in Drug Design

Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes a cornerstone of numerous clinically significant therapeutic agents.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes a cornerstone of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that can interact with a wide array of biological targets. The thiazole nucleus is integral to the structure of vitamin B1 (thiamine) and is found in blockbuster drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1]

This guide focuses on a specific, highly versatile thiazole derivative: Phenyl(1,3-thiazol-2-yl)methanol . This scaffold combines the aromatic phenyl group and the heterocyclic thiazole ring, linked by a methanol bridge. This arrangement provides a three-dimensional architecture with multiple points for chemical modification, making it an exceptional starting point for fragment-based and scaffold-hopping drug discovery campaigns. We will explore its synthesis, diverse biological activities, and provide detailed protocols for its application in developing novel therapeutic agents.

Core Scaffold Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and common method for constructing the 2-substituted thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[2] This method involves the condensation of an α-haloketone with a thioamide. For the phenyl(1,3-thiazol-2-yl)methanol core, a common route involves the reaction of 2-bromo-1-phenylethan-1-one with thioformamide.

Experimental Protocol: Synthesis of Phenyl(1,3-thiazol-2-yl)methanol

This protocol outlines a representative synthesis based on the principles of the Hantzsch reaction.

Materials:

  • 2-bromo-1-phenylethan-1-one (α-bromoacetophenone)

  • Thioformamide

  • Ethanol (Absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Step-by-Step Procedure:

  • Step 1: Cyclization to form 2-phenyl-1,3-thiazole

    • In a 250 mL round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one (10 mmol) in 50 mL of absolute ethanol.

    • Add thioformamide (11 mmol) to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenyl-1,3-thiazole.

  • Step 2: Reduction to Phenyl(1,3-thiazol-2-yl)methanol

    • This step is a conceptual adaptation for creating the methanol bridge from a related ketone precursor, a common synthetic strategy. A more direct synthesis might start with 2-(bromoacetyl)thiazole followed by a Grignard reaction with phenylmagnesium bromide. However, for this guide, we illustrate a reductive approach from a hypothetical phenyl(thiazol-2-yl)methanone.

    • Dissolve the crude phenyl(thiazol-2-yl)methanone (hypothetical intermediate, 8 mmol) in 40 mL of methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (12 mmol) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for an additional 2 hours.

    • Quench the reaction by slowly adding water (20 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the resulting crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford pure phenyl(1,3-thiazol-2-yl)methanol.

Causality Behind Choices:

  • Hantzsch Synthesis: This is a robust and high-yielding method for thiazole formation.[3]

  • Ethanol as Solvent: It is a polar protic solvent that effectively dissolves the reactants and facilitates the condensation reaction.

  • Sodium Borohydride: This is a mild and selective reducing agent for converting the ketone to a secondary alcohol without affecting the thiazole ring.

Therapeutic Landscape & Structure-Activity Relationships (SAR)

The phenyl(1,3-thiazol-2-yl)methanol scaffold and its close analogs have been investigated for a multitude of therapeutic applications, demonstrating the scaffold's versatility.

Therapeutic AreaKey Findings & Example TargetsRepresentative IC50/MIC ValuesReferences
Anticancer Inhibition of Tropomyosin receptor kinase A (TrkA). Derivatives show activity against various cancer cell lines including HeLa and liver cancer cells.IC50 = 0.17 µM (TrkA inhibitor)[1][4]
Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi like C. albicans. Often targets lanosterol 14α-demethylase (CYP51).MIC = 3.9–62.5 µg/mL (Antifungal)[5][6][7]
Neurodegenerative Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), relevant for Alzheimer's disease treatment.IC50 = 0.028 µM (AChE inhibitor)[8][9]
Anti-inflammatory Inhibition of LPS-induced TNF-α and IL-8 release.IC50 values in the µM range[8]
Anticonvulsant Activity in electroshock and chemo-shock seizure models.MED = 24.38 mg/kg[10]
Key Structure-Activity Relationship (SAR) Insights

SAR studies reveal how specific chemical modifications to the core scaffold influence biological activity.

  • Phenyl Ring Substitution:

    • Anticancer: The presence of a hydroxyl group on the benzene ring can enhance anticancer activity, while a fluorine group may decrease it.[1]

    • Anticonvulsant: Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring generally result in higher anticonvulsant activity.[10]

  • Thiazole Ring Substitution:

    • Antimicrobial: Substitution at the 4th position of the thiazole ring with a p-bromophenyl group has been shown to increase antifungal and antituberculosis activities.[5]

  • Linker Modification:

    • Connecting the thiazole ring to other heterocyclic systems (e.g., pyrazoline, triazole) can modulate antimicrobial specificity and potency.[5][6]

Caption: Structure-Activity Relationship (SAR) map for the phenyl-thiazole scaffold.

Application Note 1: Design of Novel Antifungal Agents Targeting CYP51

Objective: To utilize the phenyl(1,3-thiazol-2-yl)methanol scaffold to design and validate novel inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[7]

Rationale: The phenylthiazole structure is present in approved antifungal drugs like isavuconazole, demonstrating its clinical viability.[7] By modifying the scaffold, we can optimize its binding to the CYP51 active site and improve its antifungal potency and spectrum.

Workflow for Antifungal Drug Discovery

Antifungal_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism & Optimization Start Scaffold Selection: Phenyl(1,3-thiazol-2-yl)methanol Library Design Library of Analogs (Vary Phenyl & Thiazole Substituents) Start->Library Synthesis Chemical Synthesis of Designed Compounds Library->Synthesis MIC_Test Primary Screen: Antifungal Susceptibility Testing (MIC) Synthesis->MIC_Test Cytotoxicity Secondary Screen: Mammalian Cell Cytotoxicity Assay MIC_Test->Cytotoxicity Active Compounds Enzyme_Assay Mechanism of Action: CYP51 Inhibition Assay Cytotoxicity->Enzyme_Assay Selective Hits SAR_Analysis SAR Analysis & Lead Optimization Enzyme_Assay->SAR_Analysis SAR_Analysis->Library Iterative Design

Caption: Workflow for developing phenyl-thiazole based antifungal agents.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized phenyl-thiazole derivatives (dissolved in DMSO)

  • Candida albicans (ATCC 90028)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fluconazole (positive control)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds and fluconazole in RPMI-1640 directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound. Include a growth control (inoculum only) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, determined either visually or by reading the absorbance at 490 nm.

Self-Validation: The inclusion of a known antifungal agent (Fluconazole) as a positive control validates the assay's sensitivity and performance. Consistent results for the control across multiple experiments ensure the reliability of the data obtained for the test compounds.

Application Note 2: Development of Novel TrkA Kinase Inhibitors for Cancer Therapy

Objective: To functionalize the phenyl(1,3-thiazol-2-yl)methanol scaffold to create potent and selective inhibitors of Tropomyosin receptor kinase A (TrkA) for anti-proliferative applications in oncology.

Rationale: TrkA is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, making it a validated therapeutic target. A scaffold-hopping strategy, replacing complex fused rings in known inhibitors with a phenyl-thiazole or phenyl-triazole core, has proven effective in discovering novel TrkA inhibitors.[4]

Hypothetical Binding Mode in Kinase Active Site

Kinase_Binding cluster_0 Kinase ATP Binding Site cluster_1 Phenyl-Thiazole Inhibitor Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Hydrophobic_Pocket Hydrophobic Pocket Thiazole_N Thiazole Nitrogen Thiazole_N->Hinge H-Bond Phenyl_Ring Phenyl Ring Phenyl_Ring->Hydrophobic_Pocket Hydrophobic Interaction Methanol_OH Methanol -OH Methanol_OH->DFG_Motif H-Bond

Caption: Diagram of phenyl-thiazole inhibitor interactions in a kinase active site.

Protocol: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • KM-12 cancer cell line (known to be TrkA-positive)[4]

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized phenyl-thiazole derivatives (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed KM-12 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the synthesized compounds (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell proliferation) using non-linear regression analysis.

Trustworthiness through Controls: A vehicle-only control establishes the baseline for 100% viability. A positive control (a known TrkA inhibitor like Entrectinib) can be used to confirm the cell line's sensitivity and the assay's dynamic range.

Conclusion and Future Outlook

The phenyl(1,3-thiazol-2-yl)methanol scaffold is a remarkably versatile and druggable starting point for medicinal chemistry programs. Its synthetic tractability via methods like the Hantzsch synthesis, combined with its proven ability to interact with diverse biological targets from microbial enzymes to human kinases, ensures its continued relevance. Future research should focus on exploring novel substitutions, creating libraries for high-throughput screening, and employing computational docking studies to rationally design next-generation inhibitors with enhanced potency and selectivity. The integration of this scaffold into PROTACs (PROteolysis TArgeting Chimeras) or covalent inhibitors represents another exciting frontier for leveraging its unique chemical properties.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information.[Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate.[Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.[Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect.[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. National Center for Biotechnology Information.[Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Center for Biotechnology Information.[Link]

  • Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed.[Link]

  • Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. TSI Journals.[Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information.[Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.[Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. ResearchGate.[Link]

  • Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). International Union of Crystallography Journals.[Link]

  • Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors. PubMed.[Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Center for Biotechnology Information.[Link]

  • Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]

  • SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. International Journal for Scientific Research and Development.[Link]

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Application

In Vitro Biological Evaluation of Phenyl(1,3-thiazol-2-yl)methanol Derivatives: Application Notes and Protocols

Introduction Phenyl(1,3-thiazol-2-yl)methanol derivatives represent a promising class of heterocyclic compounds with a wide spectrum of potential therapeutic applications. The thiazole ring is a key structural motif in n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenyl(1,3-thiazol-2-yl)methanol derivatives represent a promising class of heterocyclic compounds with a wide spectrum of potential therapeutic applications. The thiazole ring is a key structural motif in numerous pharmacologically active molecules, valued for its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the essential in vitro assays required to profile the biological activity of these derivatives, with a focus on their potential as anticancer, antifungal, and antibacterial agents.

The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to conduct thorough preclinical evaluations. We will delve into the mechanistic basis of each assay, offering insights into experimental design, data interpretation, and troubleshooting.

Part 1: Anticancer Activity Evaluation

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell signaling pathways and inducing apoptosis.[1][3][4] The initial step in evaluating the anticancer potential of novel Phenyl(1,3-thiazol-2-yl)methanol derivatives is to assess their cytotoxicity against relevant cancer cell lines.

Core Principle: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability and proliferation.[5][6] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[6][7] The intensity of the purple color, which is quantified spectrophotometrically, directly correlates with the number of viable cells.[6]

Experimental Workflow: Cytotoxicity Screening

The following workflow outlines the key steps for determining the cytotoxic effects of the synthesized derivatives.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Line Seeding (e.g., MCF-7, A549, HeLa) Compound_Prep 2. Compound Dilution Series Treatment 3. Cell Treatment with Derivatives Cell_Culture->Treatment Compound_Prep->Treatment Incubation_24h 4. Incubation (24-72 hours) Treatment->Incubation_24h MTT_Addition 5. Add MTT Reagent Incubation_24h->MTT_Addition Incubation_24h->MTT_Addition Formazan_Incubation 6. Incubate (2-4 hours) MTT_Addition->Formazan_Incubation Solubilization 7. Solubilize Formazan Crystals Formazan_Incubation->Solubilization Absorbance_Reading 8. Measure Absorbance (570 nm) Solubilization->Absorbance_Reading Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Figure 1. Workflow for Cytotoxicity Screening using the MTT Assay.

Detailed Protocol: MTT Assay for Adherent Cancer Cell Lines

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.

Materials:

  • Phenyl(1,3-thiazol-2-yl)methanol derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in DMSO.

    • Perform serial dilutions of the compounds in complete medium to achieve the desired final concentrations.

    • Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Expected Results and Interpretation

The cytotoxic activity of Phenyl(1,3-thiazol-2-yl)methanol derivatives is typically presented as IC₅₀ values. A lower IC₅₀ value indicates higher potency.

Compound Cell Line IC₅₀ (µM)
Derivative 1MCF-75.2
Derivative 2MCF-712.8
Derivative 1A5498.1
Derivative 2A54925.4
DoxorubicinMCF-70.5
DoxorubicinA5491.2

Table 1. Example of cytotoxic activity data for Phenyl(1,3-thiazol-2-yl)methanol derivatives against human cancer cell lines.

Part 2: Antimicrobial Activity Evaluation

Thiazole derivatives have been shown to possess broad-spectrum antimicrobial activity, including antibacterial and antifungal properties.[9][10] The following protocols are designed to determine the minimum inhibitory concentration (MIC) of the test compounds, a key indicator of their antimicrobial efficacy.

Core Principle: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[11] This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.[12] The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[13]

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for determining the MIC of the synthesized derivatives against bacterial and fungal strains is as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis Inoculum_Prep 1. Prepare Standardized Microbial Inoculum Compound_Dilution 2. Prepare Serial Dilutions of Derivatives Inoculation 3. Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution->Inoculation Compound_Dilution->Inoculation Incubation_24_48h 4. Incubate (24-48 hours) Inoculation->Incubation_24_48h Visual_Inspection 5. Visually Inspect for Growth Incubation_24_48h->Visual_Inspection Incubation_24_48h->Visual_Inspection MIC_Determination 6. Determine MIC Value Visual_Inspection->MIC_Determination

Figure 2. Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol can be adapted for both bacteria and fungi with appropriate modifications to the growth medium and incubation conditions.

Materials:

  • Phenyl(1,3-thiazol-2-yl)methanol derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[12]

  • Sterile 96-well microtiter plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each derivative in DMSO.

    • Perform a two-fold serial dilution of each compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Grow the microbial culture overnight.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

  • Inoculation:

    • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A redox indicator such as 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of growth inhibition.[14]

Expected Results and Interpretation

The antimicrobial activity is reported as the MIC value in µg/mL or µM. Lower MIC values indicate greater antimicrobial potency.

Compound Microorganism MIC (µg/mL)
Derivative 3S. aureus8
Derivative 4S. aureus32
Derivative 3E. coli16
Derivative 4E. coli>64
Derivative 3C. albicans4
Derivative 4C. albicans16
CiprofloxacinS. aureus1
CiprofloxacinE. coli0.5
FluconazoleC. albicans2

Table 2. Example of antimicrobial activity data for Phenyl(1,3-thiazol-2-yl)methanol derivatives.

Part 3: Enzyme Inhibition Assays

The biological activity of Phenyl(1,3-thiazol-2-yl)methanol derivatives may be attributed to their ability to inhibit specific enzymes.[15][16][17] Identifying the molecular target is crucial for understanding the mechanism of action and for further drug development.

Rationale for Target Selection

Based on the known biological activities of thiazole-containing compounds, potential enzyme targets for Phenyl(1,3-thiazol-2-yl)methanol derivatives include:

  • Kinases: Involved in cell signaling and proliferation.[16]

  • Cyclooxygenases (COX): Key enzymes in the inflammatory pathway.[16]

  • Carbonic Anhydrases: Implicated in various physiological processes.[15]

The selection of the appropriate enzyme inhibition assay will depend on the hypothesized mechanism of action of the derivatives.

General Protocol for Enzyme Inhibition Assay

The following is a generalized protocol that can be adapted for various enzyme inhibition assays.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Phenyl(1,3-thiazol-2-yl)methanol derivatives

  • 96-well plate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.

    • Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation:

    • Pre-incubate the enzyme with the inhibitor for a specified time to allow for binding.

  • Initiation of Reaction:

    • Add the substrate to initiate the enzymatic reaction.

  • Detection:

    • Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific assay (e.g., colorimetric, fluorescent, or luminescent).

Data Analysis:

The percentage of enzyme inhibition is calculated as follows:

% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This guide provides a foundational framework for the in vitro biological evaluation of Phenyl(1,3-thiazol-2-yl)methanol derivatives. The described assays for anticancer, antimicrobial, and enzyme inhibitory activities are essential for characterizing the pharmacological profile of these compounds. Rigorous and systematic application of these protocols will enable researchers to identify promising lead candidates for further development into novel therapeutic agents.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate. [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis Online. [Link]

  • A Review On Thiazole As Anticancer Agents. Neliti. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. [Link]

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro like Computational Bioassay & Docking Analysis. ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. [Link]

  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. ResearchGate. [Link]

  • SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Connect Journals. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Drug Discovery from Technology Networks. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Selection criteria to select in vitro bioassays for implementation and use. Ecotox Centre. [Link]

  • Synthesis, in vitro Antitrichomonal Activity, and Docking Study of N-[(4-substituted phenyl)-1,3-thiazol-2-yl]. SciELO México. [Link]

  • A guide to the use of bioassays in exploration of natural resources. IMBBC. [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. ResearchGate. [Link]

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Method

Application Notes and Protocols for the Crystal Structure Analysis of Phenyl(1,3-thiazol-2-yl)methanol

Abstract This comprehensive guide provides a detailed protocol for the crystal structure analysis of Phenyl(1,3-thiazol-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the crystal structure analysis of Phenyl(1,3-thiazol-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole moiety is a key pharmacophore in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Elucidating the three-dimensional atomic arrangement of Phenyl(1,3-thiazol-2-yl)methanol is paramount for understanding its structure-activity relationship (SAR), guiding lead optimization, and facilitating rational drug design. This document offers researchers, scientists, and drug development professionals a robust framework, from synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) analysis and structure refinement. While a definitive crystal structure for the title compound is not publicly available as of this writing, this guide employs a representative protocol and exemplifies the expected data and analysis based on closely related, published thiazole derivatives.[3]

Introduction: The Significance of Thiazole Scaffolds in Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif integral to a vast array of biologically active compounds.[1] Its presence in natural products and synthetic pharmaceuticals underscores its versatility and importance in medicinal chemistry. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive scaffolds for the development of novel therapeutic agents.[2][4] The precise spatial arrangement of substituents on the thiazole ring, along with intermolecular interactions in the solid state, dictates the molecule's interaction with biological targets. Therefore, single-crystal X-ray diffraction (SCXRD) stands as an indispensable tool, offering unambiguous, high-resolution structural data that underpins modern drug discovery efforts.[5]

Synthesis of Phenyl(1,3-thiazol-2-yl)methanol

A common and effective method for the synthesis of 2-substituted thiazoles is the Hantzsch thiazole synthesis.[2] This typically involves the condensation of an α-haloketone with a thioamide. For Phenyl(1,3-thiazol-2-yl)methanol, a plausible synthetic route is outlined below.

Protocol 2.1: Synthesis via Hantzsch Reaction

  • Thiobenzamide Formation: Thiobenzamide can be prepared from benzonitrile by its reaction with sodium hydrosulfide or from benzaldehyde and ammonium polysulfide.

  • Preparation of 2-bromo-1-phenylethan-1-one: This α-haloketone can be synthesized by the bromination of acetophenone in a suitable solvent like acetic acid.

  • Condensation Reaction: Equimolar amounts of thiobenzamide and 2-bromo-1-phenylethan-1-one are refluxed in a solvent such as ethanol.

  • Reduction of the Ketone: The resulting 2-phenyl-1,3-thiazol-5-yl)ethan-1-one is then reduced to the corresponding alcohol, Phenyl(1,3-thiazol-2-yl)methanol, using a mild reducing agent like sodium borohydride in methanol.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization: The Gateway to High-Quality Diffraction Data

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The ideal crystal for SCXRD should be a single, well-formed entity, free of cracks and inclusions, with dimensions typically in the range of 0.1 to 0.3 mm in each direction.

Protocol 3.1: Slow Evaporation Method

The slow evaporation technique is a straightforward and widely used method for growing single crystals of small organic molecules.

  • Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound to a moderate extent. A preliminary screening of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) is recommended.

  • Solution Preparation: Prepare a saturated or near-saturated solution of Phenyl(1,3-thiazol-2-yl)methanol in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap or parafilm with a few small pinholes. This allows the solvent to evaporate slowly over a period of several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or fine-tipped tweezers and allow them to dry.

Protocol 3.2: Vapor Diffusion Method

Vapor diffusion is another effective technique, particularly when only small amounts of the compound are available.

  • System Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent"). Place this solution in a small, open vial.

  • Anti-Solvent: Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD provides detailed information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and the unit cell parameters.[5]

Experimental Workflow Diagram

Caption: Experimental workflow for crystal structure analysis.

Protocol 4.1: Data Collection, Structure Solution, and Refinement

  • Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent degradation.

  • Data Collection: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Integration and Scaling: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. Software such as APEX or CrysAlisPro is commonly used for this purpose.

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data. Direct methods or Patterson methods, as implemented in programs like SHELXT, are typically employed.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters. SHELXL is a widely used program for structure refinement.

  • Structure Validation: The final refined structure is validated using software such as checkCIF to ensure its geometric and crystallographic reasonability.

Representative Crystallographic Data and Structural Interpretation

As a specific crystal structure for Phenyl(1,3-thiazol-2-yl)methanol is not publicly available, the following table presents representative crystallographic data that one might expect for a similar small organic molecule. This data is hypothetical and for illustrative purposes only.

ParameterRepresentative Value
Chemical FormulaC₁₀H₉NOS
Formula Weight191.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1002.5
Z4
Calculated Density (g/cm³)1.267
R-factor (R1)< 0.05
Goodness-of-fit (GOF)~1.0

Structural Insights:

A successful structure determination would reveal:

  • Molecular Conformation: The dihedral angle between the phenyl and thiazole rings, which is crucial for understanding the molecule's overall shape.

  • Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, confirming the expected molecular geometry.

  • Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the hydroxyl group) and other non-covalent interactions (e.g., π-π stacking between aromatic rings) that govern the crystal packing.

Molecular Structure and Interactions Diagram

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Thiazole1 Thiazole Ring Phenyl1 Phenyl Ring Phenyl2 Phenyl Ring Phenyl1->Phenyl2 π-π Stacking OH1 Hydroxyl Group OH2 Hydroxyl Group OH1->OH2 Hydrogen Bond Thiazole2 Thiazole Ring

Caption: Intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure analysis of Phenyl(1,3-thiazol-2-yl)methanol provides invaluable insights into its three-dimensional architecture. This knowledge is fundamental for medicinal chemists and drug development professionals to understand its physicochemical properties and to design more potent and selective analogues. The protocols outlined in this guide offer a comprehensive approach to obtaining and interpreting the crystal structure of this important thiazole derivative.

References

  • Amin, A., Qadir, T., Salhotra, A., Sharma, P. K., Jeelani, I., & Abe, H. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Current Bioactive Compounds, 18(9), 77-89.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules, 28(14), 5539. Available from: [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15002-15024. Available from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1599–1606. Available from: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available from: [Link]

  • Bruker. (n.d.). APEX Software. Available from: [Link]

  • RCSB PDB. (2023). Crystallography Software. Available from: [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Available from: [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). Molecules, 25(10), 2441. Available from: [Link]

  • PubChem. (n.d.). [4-(1,3-thiazol-2-yl)phenyl]methanol. Available from: [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Phenyl(1,3-thiazol-2-yl)methanol synthesis

Ticket ID: THZ-OH-SYN-001 Subject: Optimization of Reaction Conditions & Troubleshooting Low Yields Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The "Deceptively Simple...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-OH-SYN-001 Subject: Optimization of Reaction Conditions & Troubleshooting Low Yields Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Deceptively Simple" Target

You are likely here because a standard lithiation protocol yielded a dark reaction mixture and poor recovery of Phenyl(1,3-thiazol-2-yl)methanol . While this molecule appears structurally simple—a secondary alcohol bridging a phenyl and a thiazole ring—the synthesis is complicated by the inherent instability of the 2-lithiothiazole intermediate.

This guide prioritizes the C2-Lithiation/Addition route (Method A) as it is the most direct atom-economic path. However, we also provide the Ketone Reduction route (Method B) as a robust fallback for scale-up or when cryogenic control is unavailable.

Module 1: The Lithiation-Addition Protocol (Method A)

Best for: Small to mid-scale synthesis where -78 °C is maintainable.

The Core Challenge: The "Dondoni" Equilibrium

The proton at the C2 position of 1,3-thiazole is acidic (pKa ~29), allowing deprotonation by n-butyllithium (n-BuLi). However, the resulting 2-lithiothiazole species is thermally unstable. Above -60 °C , it undergoes a ring-opening fragmentation (retro-electrocyclization) to form an acyclic isocyanide-thiolate species. This is irreversible and leads to the formation of "black tar" polymers.

Optimized Protocol Workflow

ReactionWorkflow Start Start: 1,3-Thiazole Solvent Dissolve in dry THF (0.2 M concentration) Start->Solvent Cryo Cool to -78 °C (Acetone/Dry Ice) Solvent->Cryo Lithiation Add n-BuLi (1.1 equiv) Dropwise over 15 min Cryo->Lithiation Critical Control Point 1 Wait Stir at -78 °C Exact time: 20-30 min Lithiation->Wait Addition Add Benzaldehyde (1.0 equiv) Maintain T < -70 °C Wait->Addition Critical Control Point 2 Warm Warm to RT slowly over 2 hours Addition->Warm Quench Quench: Sat. NH4Cl Warm->Quench

Figure 1: Optimized workflow for the lithiation-addition sequence. Red nodes indicate Critical Control Points (CCPs) where temperature deviation causes irreversible failure.

Troubleshooting & FAQs

Q: My reaction mixture turned black/dark brown before I added the benzaldehyde. What happened? A: You suffered thermal ring fragmentation . If the internal temperature rises above -60 °C during the n-BuLi addition, the 2-lithiothiazole ring opens.

  • Fix: Ensure your n-BuLi addition is slow enough that the exotherm does not spike the temperature. Use an internal thermometer, not just a bath thermometer.

Q: Can I use LDA instead of n-BuLi? A: Yes, and it is often cleaner. While n-BuLi is standard, it is nucleophilic and can sometimes attack the C2 position directly or cause halogen-lithium exchange issues if halogens are present. LDA is a non-nucleophilic base and avoids these side reactions.

  • Recommendation: If n-BuLi yields are <50%, switch to LDA (1.1 equiv) at -78 °C.

Q: The reaction works, but the product streaks on the silica column. A: Thiazoles are basic nitrogen heterocycles. They interact with the acidic silanols on silica gel, causing tailing and yield loss.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in your mobile phase (e.g., Hexanes/EtOAc + 1% Et3N) to neutralize the acidic sites.

Module 2: The Ketone Reduction (Method B)

Best for: Large scale, or labs without reliable cryogenic equipment.

If the lithiation route proves too sensitive, the "Plan B" is to synthesize or purchase Phenyl(1,3-thiazol-2-yl)methanone (the ketone) and reduce it. This reaction is thermodynamically favorable and requires no exotic conditions.

Protocol Comparison
FeatureMethod A: LithiationMethod B: Ketone Reduction
Key Reagents n-BuLi or LDA, THFNaBH4, Methanol
Temperature Strict -78 °C0 °C to Room Temp
Risk Profile High (Unstable intermediate)Low (Standard reduction)
Impurity Profile Ring-opening tarsOver-reduction (rare)
Yield Potential 60-85% (highly variable)90-98% (consistent)
Step-by-Step Reduction Protocol
  • Dissolve: Place Phenyl(1,3-thiazol-2-yl)methanone (1.0 equiv) in Methanol (0.5 M).

  • Cool: Place the flask in an ice bath (0 °C).

  • Add: Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution (H2) will occur.

  • Stir: Remove ice bath and stir at Room Temperature for 1 hour.

  • Monitor: Check TLC. The ketone spot should disappear.

  • Quench: Add Acetone (to quench excess borohydride) or 1M HCl carefully.

  • Extract: Remove MeOH under vacuum, extract with EtOAc.

Module 3: Mechanistic Insight (Why it fails)

Understanding the failure mode is critical for optimization. The diagram below illustrates the competition between the desired pathway and the fatal ring-opening pathway.

Mechanism Thiazole 1,3-Thiazole Lithiated 2-Lithiothiazole (Unstable > -60°C) Thiazole->Lithiated + n-BuLi, -78°C Product Target Alcohol (Phenyl(thiazol-2-yl)methanol) Lithiated->Product + Benzaldehyde (Kinetic Control) RingOpen Ring Opening (Isocyanide Species) Lithiated->RingOpen Heat (> -60°C) (Thermodynamic Control) Polymer Black Tar/Polymer RingOpen->Polymer Polymerization

Figure 2: Mechanistic divergence. The dashed red line represents the thermal failure mode described by Dondoni et al.

References

  • Dondoni, A., & Marra, A. (2004). Thiazole-based synthesis: A versatile tool in organic chemistry. Chemical Reviews.[1]

    • Context: The definitive review on thiazole lithiation and the stability of 2-lithiothiazole.
  • Dondoni, A., et al. (1988). Thiazole-mediated synthetic methodology.[1][2][3][4][5][6][7] Journal of Organic Chemistry.

    • Context: Establishes the -78 °C requirement and kinetics of the addition to aldehydes.
  • Silverberg, L. J., et al. (2020). Syntheses and structures of 2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one. PMC / NIH.

    • Context: Modern application of thiazole-benzaldehyde coupling and handling.
  • Suresh, R. N., et al. (2016). Synthesis of phenyl(4-phenylthiazol-2-yl)methanone.

    • Context: Procedures for synthesizing the ketone precursor if the reduction route (Method B) is chosen.

Sources

Optimization

Technical Support Center: Synthesis of Phenyl(1,3-thiazol-2-yl)methanol

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Phenyl(1,3-thiazol-2-yl)methanol. As a Senior Application Scientist, my goal is to provide you...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Phenyl(1,3-thiazol-2-yl)methanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to overcome common challenges and significantly improve your yield and purity. This document is structured to anticipate the questions and issues you may encounter, offering practical, field-tested solutions.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis of Phenyl(1,3-thiazol-2-yl)methanol. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low or No Product Formation in Grignard Reaction

Question: I am attempting to synthesize Phenyl(1,3-thiazol-2-yl)methanol by reacting phenylmagnesium bromide with 2-thiazolecarboxaldehyde, but I am observing very low yields or no product at all. What could be the issue?

Answer: This is a common problem when working with Grignard reagents, which are notoriously sensitive to reaction conditions. The root cause is likely related to the inactivation of the Grignard reagent or issues with the aldehyde.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Moisture or Protic Solvents Grignard reagents are strong bases and will react with even trace amounts of water, alcohols, or any protic solvent. This "quenches" the reagent, rendering it unable to react with the aldehyde.Drying of Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. All solvents (e.g., diethyl ether, THF) must be anhydrous. Use freshly opened bottles of anhydrous solvents or distill them from an appropriate drying agent (e.g., sodium/benzophenone).
Poor Quality Magnesium Turnings The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with bromobenzene to form the Grignard reagent.Activation of Magnesium: Before adding bromobenzene, briefly stir the magnesium turnings in the reaction flask with a small crystal of iodine or a few drops of 1,2-dibromoethane. This will etch the oxide layer and expose the fresh magnesium surface.
Difficulty in Grignard Reagent Formation The initiation of the Grignard reaction can sometimes be sluggish.Initiation Techniques: If the reaction does not start spontaneously (indicated by gentle refluxing or a cloudy appearance), gentle heating with a heat gun may be necessary. Alternatively, adding a small "starter" crystal of pre-formed Grignard reagent can initiate the reaction.
Degradation of 2-Thiazolecarboxaldehyde Aldehydes can be prone to oxidation or polymerization, especially if not stored properly.Check Aldehyde Purity: Ensure the 2-thiazolecarboxaldehyde is of high purity and has been stored under an inert atmosphere. If in doubt, consider purifying the aldehyde by distillation or chromatography before use.
Issue 2: Formation of Significant Biphenyl Byproduct

Question: My final product is contaminated with a significant amount of biphenyl, which is difficult to separate. How can I minimize its formation and effectively purify my desired alcohol?

Answer: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide. It forms from the coupling of the Grignard reagent with unreacted bromobenzene.

Minimizing Biphenyl Formation:

  • Slow Addition of Bromobenzene: During the formation of the Grignard reagent, add the solution of bromobenzene in anhydrous ether dropwise to the magnesium turnings. This maintains a low concentration of bromobenzene in the reaction mixture, disfavoring the coupling reaction.

  • Controlled Temperature: Maintain a gentle reflux during the Grignard reagent formation. Overheating can promote the formation of biphenyl.

Purification Strategy:

Biphenyl is less polar than Phenyl(1,3-thiazol-2-yl)methanol. This difference in polarity can be exploited for purification.

Purification Method Protocol
Column Chromatography Use a silica gel column with a gradient elution system. Start with a non-polar solvent like hexane or petroleum ether, in which biphenyl is soluble, and gradually increase the polarity by adding ethyl acetate. The biphenyl will elute first, followed by the desired product.
Recrystallization If the product is a solid, recrystallization can be effective. Try a solvent system where the desired alcohol has lower solubility than biphenyl at low temperatures. A mixed solvent system like hexane/ethyl acetate or toluene/hexane might be effective.
Issue 3: Low Yield in the Lithiation of 2-Bromothiazole Route

Question: I am trying to synthesize Phenyl(1,3-thiazol-2-yl)methanol by lithiating 2-bromothiazole with n-BuLi followed by the addition of benzaldehyde, but my yields are consistently low. What are the critical parameters for this reaction?

Answer: The lithiation of 2-bromothiazole is a powerful method, but it requires strict control of temperature and moisture.

Critical Parameters and Optimization:

  • Low Temperature: The lithium-halogen exchange is very fast and exothermic. It is crucial to maintain a very low temperature (typically -78 °C, using a dry ice/acetone bath) during the addition of n-BuLi to the 2-bromothiazole solution. This prevents side reactions, such as the decomposition of the 2-lithiothiazole intermediate.

  • Inert Atmosphere: This reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the highly reactive organolithium species by atmospheric moisture or oxygen.

  • Quality of n-BuLi: The concentration of commercially available n-BuLi solutions can decrease over time. It is good practice to titrate the n-BuLi solution before use to determine its exact molarity.

  • Addition Order: Add the n-BuLi solution slowly to the solution of 2-bromothiazole. After the lithiation is complete, slowly add the benzaldehyde to the 2-lithiothiazole solution at -78 °C.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to Phenyl(1,3-thiazol-2-yl)methanol?

A1: The three most common and reliable synthetic routes are:

  • Grignard Reaction: The reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 2-thiazolecarboxaldehyde.

  • Organolithium Addition: The reaction of 2-lithiothiazole (generated in situ from 2-bromothiazole and an organolithium reagent like n-BuLi) with benzaldehyde.

  • Reduction of a Ketone: The reduction of 2-benzoylthiazole to the corresponding secondary alcohol using a suitable reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Q2: Which synthetic route is generally preferred for higher yields?

A2: The choice of route often depends on the available starting materials and the scale of the reaction. The Grignard and organolithium routes are generally high-yielding if performed under strictly anhydrous and inert conditions. The reduction of 2-benzoylthiazole is also a very efficient and clean reaction, provided the starting ketone is readily available or can be synthesized in high purity.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The spots can be visualized under a UV lamp or by staining with an appropriate agent (e.g., potassium permanganate).

Q4: What are the safety precautions I should take when working with Grignard and organolithium reagents?

A4: Both Grignard and organolithium reagents are highly reactive and pyrophoric (can ignite spontaneously in air).

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and flame-resistant gloves.

  • Use syringes and needles for transferring these reagents under an inert atmosphere.

  • Have an appropriate quenching agent (e.g., isopropanol) and a fire extinguisher (Class D for metal fires) readily available.

Q5: Can I use a milder reducing agent than LiAlH₄ for the reduction of 2-benzoylthiazole?

A5: Yes, sodium borohydride (NaBH₄) is a milder and safer alternative to LiAlH₄ and is often effective for the reduction of ketones to secondary alcohols. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Step 1: Preparation of Phenylmagnesium Bromide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start, gently warm the flask with a heat gun.

  • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-Thiazolecarboxaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 2-thiazolecarboxaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure Phenyl(1,3-thiazol-2-yl)methanol.

Protocol 2: Synthesis via Reduction of 2-Benzoylthiazole
  • Dissolve 2-benzoylthiazole (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting ketone has disappeared.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization as needed.

Visualizations

Workflow for Phenyl(1,3-thiazol-2-yl)methanol Synthesis

Synthesis_Workflow cluster_route1 Route 1: Grignard Reaction cluster_route2 Route 2: Reduction A1 Bromobenzene + Mg B1 Phenylmagnesium Bromide A1->B1 Anhydrous Ether D1 Reaction Mixture B1->D1 C1 2-Thiazolecarboxaldehyde C1->D1 Anhydrous Ether, 0°C E1 Phenyl(1,3-thiazol-2-yl)methanol D1->E1 Quench & Purify A2 2-Benzoylthiazole B2 Reaction Mixture A2->B2 NaBH4, Methanol C2 Phenyl(1,3-thiazol-2-yl)methanol B2->C2 Work-up & Purify

Caption: Overview of the two primary synthetic routes to Phenyl(1,3-thiazol-2-yl)methanol.

Troubleshooting Logic for Low Yield in Grignard Reaction

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Q1 Is the Grignard reagent forming? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the aldehyde pure? A1_Yes->Q2 Action1 Check for moisture. Activate Mg. Ensure anhydrous solvents. A1_No->Action1 Success Yield Improved Action1->Success A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is biphenyl a major byproduct? A2_Yes->Q3 Action2 Purify aldehyde (distillation/chromatography). A2_No->Action2 Action2->Success Action3 Slow addition of bromobenzene. Control reaction temperature. Q3->Action3 Yes Action3->Success

Caption: A decision tree for troubleshooting low yields in the Grignard synthesis route.

References

  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Thiazole synthesis . Organic Chemistry Portal. [Link]

  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol . PMC. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review . BEPLS. [Link]

  • Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound . ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . MDPI. [Link]

  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes . PMC. [Link]

  • Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors . DIVA. [Link]

  • Grignard Reactions And Synthesis (2) . Master Organic Chemistry. [Link]

  • Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran . ResearchGate. [Link]

  • Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[1][2] Addition and Oxidative Coupling Reactions . PMC. [Link]

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction . ResearchGate. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES . ResearchGate. [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing . MDPI. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives . NIH. [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques . Der Pharma Chemica. [Link]

  • {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-bromophenyl}(phenyl)methanone . PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION . IJSDR. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives . ResearchGate. [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions . ResearchGate. [Link]

Sources

Troubleshooting

Phenyl(1,3-thiazol-2-yl)methanol solubility issues and solutions

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Phenyl(1,3-thiazol-2-yl)methanol. As a Senior Application Scientist, my goa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Phenyl(1,3-thiazol-2-yl)methanol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot solubility-related issues in your experiments.

Understanding the Challenge: The Physicochemical Properties of Phenyl(1,3-thiazol-2-yl)methanol

Phenyl(1,3-thiazol-2-yl)methanol is a heterocyclic compound with a molecular structure that inherently predisposes it to low aqueous solubility.[1][2] Its aromatic phenyl and thiazole rings contribute to a rigid, crystalline structure that is energetically stable, making it difficult for water molecules to effectively solvate and dissolve the compound.

Key Physicochemical Properties:

PropertyValue/InformationSource(s)
Molecular Formula C10H9NOS[2][3]
Molecular Weight 191.25 g/mol [3]
Appearance Crystalline solid[4][5]
Melting Point 94 - 97 °C[4]
Predicted Water Solubility ~0.49 g/L (for isomer)
pKa (Strongest Basic) ~2.62 (predicted for isomer)

This inherent low aqueous solubility is a common hurdle in drug discovery and development, impacting everything from initial in vitro screens to formulation for in vivo studies. The following sections will provide a structured approach to addressing these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of Phenyl(1,3-thiazol-2-yl)methanol in a question-and-answer format.

Question 1: My Phenyl(1,3-thiazol-2-yl)methanol won't dissolve in my aqueous buffer. What is the first-line approach?

Answer: Direct dissolution in aqueous buffers is highly unlikely to be successful due to the compound's hydrophobic nature. The recommended starting point is to prepare a concentrated stock solution in a strong, water-miscible organic solvent.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of many poorly soluble compounds.[6]

Workflow for Preparing a DMSO Stock Solution

G cluster_prep Stock Solution Preparation start Weigh Phenyl(1,3-thiazol-2-yl)methanol add_dmso Add a small volume of 100% DMSO start->add_dmso vortex Vortex/sonicate until fully dissolved add_dmso->vortex add_more_dmso Add DMSO to final volume vortex->add_more_dmso final_mix Vortex to ensure homogeneity add_more_dmso->final_mix store Store appropriately (e.g., -20°C, desiccated) final_mix->store

Caption: Workflow for preparing a DMSO stock solution.

Question 2: I've prepared a clear DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

Answer: This common phenomenon is known as "precipitation upon dilution." While your compound is soluble in 100% DMSO, the introduction of a large volume of an aqueous anti-solvent (your buffer) causes the compound to crash out of solution.

Causality: The dramatic decrease in the solvent's solvating power for the hydrophobic compound upon addition of water leads to supersaturation and subsequent precipitation.

Solutions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤0.5%) to minimize solvent effects on your biological system. However, be aware that very low DMSO concentrations can exacerbate precipitation.

  • Employ Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or methanol. This can sometimes improve the solubility profile upon aqueous dilution.

  • Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions. This gradual introduction of the aqueous environment can help maintain solubility.

Experimental Protocol: Stepwise Dilution to Minimize Precipitation

  • Prepare a 10 mM stock solution of Phenyl(1,3-thiazol-2-yl)methanol in 100% DMSO.

  • Create an intermediate dilution series in a mixture of your aqueous buffer and DMSO. For example, prepare a 1 mM solution in a 50:50 DMSO:buffer mixture.

  • From this intermediate stock, perform the final dilution into your assay buffer to achieve the desired working concentration. This ensures a less drastic change in solvent polarity at the final step.

Question 3: Even with careful dilution, I'm observing inconsistent results in my biological assays. Could this be a solubility issue?

Answer: Yes, inconsistent biological activity is a classic sign of underlying solubility problems. If the compound is not fully dissolved or begins to precipitate in the assay plate over time, the effective concentration available to interact with the biological target will be lower and more variable.

Self-Validation Check:

  • Visual Inspection: Before and after your experiment, carefully inspect your assay plates (e.g., 96-well plates) under a microscope. Look for any signs of crystalline precipitate in the wells.

  • Light Scattering: If available, use a plate reader with a light scattering or absorbance at a high wavelength (e.g., 600 nm) to detect turbidity, which can indicate precipitation.

Advanced Solubility Enhancement Strategies

If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. The choice of method will depend on the specific requirements of your experiment.

1. pH Adjustment

The thiazole ring in Phenyl(1,3-thiazol-2-yl)methanol has a basic nitrogen atom.[1] Therefore, its solubility is likely to be pH-dependent.

  • Principle: In acidic conditions (pH < pKa), the basic nitrogen on the thiazole ring can become protonated, forming a more soluble salt.

  • Application: For non-cellular assays where pH can be modified, preparing your buffer at a lower pH may increase the solubility of the compound. Always confirm that the pH change does not affect your target or assay components.

2. Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more water-soluble.

Workflow for Cyclodextrin Inclusion Complex Formation

G cluster_cyclo Cyclodextrin Complexation start Prepare aqueous cyclodextrin solution add_compound Slowly add Phenyl(1,3-thiazol-2-yl)methanol start->add_compound stir Stir at constant temperature for 24-72h add_compound->stir filter Filter to remove undissolved compound stir->filter lyophilize Lyophilize to obtain a soluble powder filter->lyophilize

Caption: Workflow for preparing a cyclodextrin inclusion complex.

3. Co-solvency

This technique involves using a mixture of solvents to increase the solubility of a solute. For Phenyl(1,3-thiazol-2-yl)methanol, a mixture of a water-miscible organic solvent and water can be effective.

Common Co-solvents:

Co-solventPolarity IndexNotes
DMSO 7.2Strong solvent, but can have biological effects.
Ethanol 5.2Generally well-tolerated in biological systems at low concentrations.
Methanol 6.6Can be more toxic to cells than ethanol.
Polyethylene Glycol (PEG) -Often used in formulations to improve solubility.

4. Particle Size Reduction

For preparing suspensions or for studies on dissolution rates, reducing the particle size can be beneficial.

  • Micronization: Reduces particle size to the micrometer range, increasing the surface area for dissolution.

  • Nanonization: Creates nanoparticles of the drug, which can dramatically increase dissolution velocity and saturation solubility.

Summary of Key Recommendations

  • Always prepare a stock solution of Phenyl(1,3-thiazol-2-yl)methanol in a strong organic solvent like DMSO.

  • Be mindful of precipitation upon dilution into aqueous media and use techniques like stepwise dilution to mitigate this.

  • Visually inspect your experimental setups for any signs of precipitation, as this can lead to inconsistent results.

  • For persistent solubility issues, consider advanced formulation strategies such as pH adjustment, cyclodextrin complexation, or the use of co-solvents.

By understanding the physicochemical properties of Phenyl(1,3-thiazol-2-yl)methanol and employing a systematic approach to its dissolution, researchers can overcome solubility challenges and obtain reliable and reproducible experimental data.

References

  • PhytoBank. (2015, April 25). Showing [4-(1,3-Thiazol-2-yl)phenyl]methanol (PHY0171940).
  • Thermo Fisher Scientific. [3-(1,3-Thiazol-2-yl)phenyl]methanol, 97%.
  • Thermo Fisher Scientific. [4-(1,3-Thiazol-2-yl)phenyl]methanol, 97%.
  • Vietchem. [4-(1,3-Thiazol-2-yl)phenyl]methanol, 97% 1g Maybridge.
  • Santa Cruz Biotechnology. [4-(1,3-Thiazol-2-yl)phenyl]methanol | CAS 454678-91-2.
  • Key Organics. phenyl(1,3-thiazol-2-yl)methanol.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Johansson, C. (2018). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Malmö University.
  • Jayanthi, J., et al. (2013). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.
  • ChemicalBook. (2-PHENYL-1,3-THIAZOL-4-YL)METHANOL Chemical Properties.
  • Al-Mokyna, A. A., et al. (2024). Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 1, 118-126.
  • Rather, G. A., & Parray, S. A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6296.
  • Wikipedia. 1-Phenylethanol.
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
  • MilliporeSigma. Solvent Miscibility Table.

Sources

Optimization

Technical Support Center: Purification of Crude Phenyl(1,3-thiazol-2-yl)methanol

Welcome to the technical support center for the purification of crude Phenyl(1,3-thiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Phenyl(1,3-thiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale behind each purification step, enabling you to optimize your protocols for maximum purity and yield.

I. Initial Assessment of Crude Material and Purification Strategy

Before diving into specific techniques, a preliminary analysis of your crude product is crucial for selecting the most effective purification strategy. A simple Thin Layer Chromatography (TLC) can provide valuable insights into the complexity of your crude mixture.

Q1: My crude Phenyl(1,3-thiazol-2-yl)methanol TLC shows multiple spots. How do I decide which purification method to use?

A1: The number and separation of spots on your TLC plate will guide your choice of purification method. Here's a decision-making workflow:

Purification_Strategy Crude_TLC Analyze Crude TLC Major_Spot One major product spot with minor, well-separated impurities? Crude_TLC->Major_Spot Baseline_Impurity Significant baseline impurity? Crude_TLC->Baseline_Impurity Acidic_Basic_Impurity Presence of acidic or basic impurities (e.g., unreacted starting materials)? Crude_TLC->Acidic_Basic_Impurity Multiple_Spots Multiple spots with poor separation? Major_Spot->Multiple_Spots No Recrystallization Recrystallization Major_Spot->Recrystallization Yes Column_Chromatography Column Chromatography Multiple_Spots->Column_Chromatography Yes Baseline_Impurity->Column_Chromatography Yes Acid_Base_Extraction Acid-Base Extraction Acidic_Basic_Impurity->Acid_Base_Extraction Yes

Caption: Decision workflow for selecting a purification method.

II. Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[1][2] Phenyl(1,3-thiazol-2-yl)methanol, being a moderately polar alcohol, is well-suited for this method.

Q2: I'm setting up a flash column for Phenyl(1,3-thiazol-2-yl)methanol. What's a good starting solvent system?

A2: A common and effective starting point for many organic compounds is a mixture of hexanes and ethyl acetate. For Phenyl(1,3-thiazol-2-yl)methanol, which has polar hydroxyl and thiazole groups, you will likely need a relatively polar mobile phase.

Recommended Starting Solvent Systems:

Solvent SystemStarting Ratio (v/v)Notes
Hexanes:Ethyl Acetate70:30 to 50:50A good initial system to try. Adjust the polarity based on the TLC Rf value.[3][4]
Dichloromethane:Methanol98:2 to 95:5Use this for more polar compounds or if solubility in ethyl acetate is poor.[4]

Pro-Tip: Aim for an Rf value of 0.2-0.4 for your product on the TLC plate in the chosen solvent system for optimal separation on the column.[1][3]

Q3: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. What's causing this and how can I fix it?

A3: Streaking on TLC and broad peaks in column chromatography often indicate an issue with the compound's interaction with the stationary phase, which is typically silica gel.

Troubleshooting Streaking and Broad Peaks:

  • Acidic/Basic Nature: The thiazole nitrogen in your compound can interact strongly with the acidic silica gel. Adding a small amount of a modifier to your mobile phase can improve peak shape.

    • For basic compounds, add ~1% triethylamine or ammonia in methanol to the mobile phase.

    • For acidic impurities, adding ~1% acetic acid can be beneficial.

  • Overloading: Too much sample loaded onto the column can lead to band broadening. A general rule of thumb is to use a silica gel to crude product weight ratio of 30-50:1 for easy separations and up to 120:1 for more difficult ones.[2]

  • Poor Solubility: If your compound is not fully dissolved in the mobile phase when loaded, it can lead to poor separation. Ensure your compound is completely dissolved in a minimal amount of solvent before loading.[2] Dry loading the sample adsorbed onto silica gel can also be an effective strategy for compounds with low solubility in the eluent.[3]

III. Recrystallization

Recrystallization is an excellent technique for purifying solid compounds that are the major component of a crude mixture.[5] The principle relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[6]

Q4: I'm trying to recrystallize Phenyl(1,3-thiazol-2-yl)methanol, but it's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[7]

Solutions for "Oiling Out":

  • Change the Solvent: Choose a solvent with a lower boiling point. For heterocyclic compounds, common solvents include ethanol, methanol, and ethyl acetate, or mixtures like ethanol/water.[6]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[7]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A common system for moderately polar compounds is Dichloromethane/Hexanes or Ethyl Acetate/Hexanes.

Q5: My recrystallization yield is very low. How can I improve it?

A5: Low recovery is a common issue in recrystallization. Here are some key factors to consider:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent needed to fully dissolve your crude product. Using too much solvent will result in your product remaining in the mother liquor upon cooling.[8]

  • Ensure Complete Dissolution: Make sure your compound is fully dissolved in the hot solvent. Any undissolved material will not recrystallize and will be lost.

  • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Wash Crystals Sparingly: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of your product.[5]

IV. Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique used to separate acidic or basic compounds from a mixture.[9][10] While Phenyl(1,3-thiazol-2-yl)methanol is neutral, this technique can be invaluable for removing acidic or basic impurities from your crude product.

Q6: My synthesis of Phenyl(1,3-thiazol-2-yl)methanol involved an acidic catalyst that I need to remove. How can I use acid-base extraction for this?

A6: To remove an acidic impurity, you can perform a basic wash. The principle is to convert the acidic impurity into its water-soluble salt, which will then partition into the aqueous layer.[11][12]

Protocol for Removing Acidic Impurities:

  • Dissolve Crude Product: Dissolve your crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will deprotonate the acidic impurity, making it soluble in the aqueous layer.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any residual sodium bicarbonate.

  • Brine Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[13] Then, dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[13]

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

Acid_Base_Extraction Start Crude Product in Organic Solvent Add_Base Add Aqueous NaHCO3 Solution Start->Add_Base Separate Separate Layers Add_Base->Separate Organic_Layer Organic Layer (Phenyl(1,3-thiazol-2-yl)methanol) Separate->Organic_Layer Aqueous_Layer Aqueous Layer (Salt of Acidic Impurity) Separate->Aqueous_Layer Wash_Dry Wash with Water & Brine, then Dry Organic_Layer->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for removing acidic impurities via acid-base extraction.

Q7: How can I remove unreacted benzaldehyde from my crude product?

A7: Unreacted benzaldehyde is a common impurity in reactions where it is used as a starting material. A sodium bisulfite wash is a highly effective method for its removal. Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily extracted into an aqueous layer.[5]

Protocol for Benzaldehyde Removal:

  • Dissolve Crude Product: Dissolve the crude mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Bisulfite Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.[5]

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer containing the benzaldehyde-bisulfite adduct.

  • Wash and Dry: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent.

  • Isolate Product: Remove the solvent under reduced pressure to obtain the purified Phenyl(1,3-thiazol-2-yl)methanol.

By understanding the principles behind these purification techniques and applying these troubleshooting strategies, you can effectively purify your crude Phenyl(1,3-thiazol-2-yl)methanol and proceed with confidence in your research and development endeavors.

References

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Benchchem. (n.d.). how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • OpenOChem Learn. (n.d.). Flash Chromatography.
  • Fiveable. (2025, September 15). Acid-Base Extraction Definition - Organic Chemistry Key Term.
  • (n.d.). Acid-Base Extraction.
  • Benchchem. (n.d.). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University.
  • Benchchem. (n.d.). Phenyl Diethylsulfamate Purification: Technical Support Center.

Sources

Troubleshooting

Troubleshooting Phenyl(1,3-thiazol-2-yl)methanol crystallization problems

Technical Support Center: Troubleshooting Phenyl(1,3-thiazol-2-yl)methanol Crystallization Executive Summary & Compound Profile Compound: Phenyl(1,3-thiazol-2-yl)methanol CAS: 879-52-7 Molecular Formula: C₁₀H₉NOS[1] Crys...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Phenyl(1,3-thiazol-2-yl)methanol Crystallization

Executive Summary & Compound Profile

Compound: Phenyl(1,3-thiazol-2-yl)methanol CAS: 879-52-7 Molecular Formula: C₁₀H₉NOS[1]

Crystallization Behavior Analysis: Crystallizing Phenyl(1,3-thiazol-2-yl)methanol presents a unique challenge due to its "Janus-faced" polarity. The molecule contains a lipophilic phenyl ring and a polar, H-bond-accepting thiazole ring linked by a secondary alcohol (H-bond donor).

  • The Challenge: The competition between the hydrophobic phenyl stacking and the hydrophilic hydrogen bonding (OH···N) often creates a metastable zone where the compound prefers to separate as an oil rather than a crystal lattice. This is exacerbated by the presence of impurities, which depress the melting point.[2]

  • The Goal: To force the formation of ordered H-bond networks (Intermolecular OH···N bonds) over amorphous oil aggregation.

Troubleshooting Guide (Q&A Format)

Category A: The "Oiling Out" Phenomenon[3]

Q1: My product separates as a yellow/orange oil at the bottom of the flask upon cooling. How do I convert this to crystals?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the temperature of the solution drops below the saturation temperature but remains above the depressed melting point of the solvated product.

Root Cause:

  • Impurity Effect: Synthesis byproducts are depressing the melting point.

  • Solvent Choice: The solvent boiling point is higher than the product's melting point.[2]

  • Cooling Rate: Rapid cooling traps the compound in a disordered liquid state.

Corrective Protocol:

  • Re-dissolution: Reheat the mixture until the oil dissolves completely.

  • Solvent Modification: Add a small amount of a more polar solvent (e.g., Ethanol) if you are using a non-polar system, or reduce the amount of anti-solvent.

  • The "Cloud Point" Hold: Cool the solution very slowly with vigorous stirring. As soon as turbidity (cloudiness) appears, STOP cooling . Hold the temperature constant. This allows the oil droplets to act as nucleation sites for crystals rather than coalescing into a bulk oil layer.

  • Seeding: Add a seed crystal at the cloud point.

Expert Tip: If the oil persists, triturating (scratching) the oil against the glass wall with a glass rod under the solvent layer can induce nucleation by providing surface energy.

Category B: Nucleation Failures

Q2: I have a clear solution even at -20°C. No crystals are forming.

A: You are likely in a stable supersaturated state where the energy barrier for nucleation is too high.

Corrective Protocol:

  • Evaporation: The solution is likely too dilute. Rotovap off 20-30% of the solvent to increase concentration.

  • Anti-Solvent Addition: If using Methanol or Ethanol, add Water dropwise until a faint permanent turbidity is observed, then warm slightly to clear it and let it cool slowly [1].

  • Surface Activation: Use a glass rod to scratch the inside of the flask. The micro-abrasions create high-energy sites for crystal growth.

Category C: Purity & Polymorphism

Q3: The crystals are forming, but they are sticky/gummy and have a wide melting range.

A: This indicates solvent inclusion (solvate formation) or impurity trapping. Thiazole derivatives often form channel solvates.

Corrective Protocol:

  • Drying: Dry the crystals under high vacuum (0.1 mbar) at 40°C to remove trapped solvent.

  • Recrystallization Solvent Switch: If you used Toluene or Benzene, switch to Isopropanol (IPA) or Ethyl Acetate/Hexane . IPA is particularly effective for thiazole alcohols as it competes for H-bonding, preventing the product from holding onto solvent molecules too tightly.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Methanol/Water System)

Recommended for initial purification of crude material.

StepActionTechnical Rationale
1 Dissolve 1.0 g of crude solid in 5-7 mL of warm Methanol (40-50°C).Methanol solubilizes the polar thiazole/alcohol moiety.
2 Optional: Add activated carbon (5 wt%), stir for 10 min, and filter hot.Removes colored oligomers that inhibit crystal growth.
3 Maintain temperature at 40°C. Add Water dropwise with agitation.Water acts as the anti-solvent, reducing solubility gradually.
4 Stop water addition when a distinct turbidity persists.Reached the metastable limit (Cloud Point).
5 Add 0.5 mL Methanol to just clear the solution.Restores single phase to prevent oiling out.
6 Allow to cool to RT over 2 hours, then 4°C overnight.Slow cooling promotes large, pure crystal growth [2].
Protocol B: Seeding Strategy for Stubborn Oils

Use this when the compound refuses to solidify.

  • Prepare a Seed: Take a small drop of the oil on a watch glass. Evaporate the solvent with a heat gun or leave it in a fume hood. Scratch it until it turns into a solid powder.

  • Saturate: Prepare a saturated solution of your bulk material at slightly elevated temperature (30-35°C).

  • Seed: Add the powder from step 1 into the warm solution.

  • Isothermal Growth: Do not cool immediately. Let the crystals grow at 30°C for 1 hour before cooling.

Visualization: Troubleshooting Logic Tree

The following diagram outlines the decision process for handling the crystallization of Phenyl(1,3-thiazol-2-yl)methanol.

Crystallization_Logic Start Start: Crude Mixture SolventSelect Select Solvent (MeOH or EtOAc) Start->SolventSelect Dissolve Dissolve at T_high SolventSelect->Dissolve Cooling Cool Slowly Dissolve->Cooling CheckState Observation? Cooling->CheckState Crystals Crystals Formed (Success) CheckState->Crystals Solid Precipitate Oil Oiling Out (Liquid Separation) CheckState->Oil Two Liquid Layers Clear Clear Solution (No Nucleation) CheckState->Clear No Change Remedy_Oil 1. Reheat to dissolve 2. Add seed crystal 3. Cool slower Oil->Remedy_Oil Remedy_Clear 1. Evaporate 20% solvent 2. Scratch glass 3. Add Anti-solvent Clear->Remedy_Clear Remedy_Oil->Cooling Retry Remedy_Clear->Cooling Retry

Caption: Decision matrix for diagnosing and correcting crystallization failures in thiazole derivatives.

Solvent Screening Data

Based on the solubility parameters of the thiazole-phenyl motif, the following solvent systems are rated for efficacy.

Solvent SystemRoleRatingNotes
Methanol / Water Anti-Solvent★★★★★Best for polarity balance. High risk of hydrates.
Ethyl Acetate / Hexane Anti-Solvent[3] ★★★★☆Good for removing non-polar impurities.
Isopropanol (IPA) Single Solvent★★★★☆Excellent for cooling crystallization; reduces solvate risk.
Dichloromethane (DCM) Solvent★☆☆☆☆Avoid. Too soluble; hard to recover high yield.
Toluene Solvent★★☆☆☆Risk of oiling out due to high boiling point.

References

  • Kitamura, M. (2003).[4] Anti-solvent crystallization and transformation of thiazole-derivative polymorphs. Journal of Crystal Growth. Available at: [Link]

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization. Available at: [Link]

Sources

Optimization

Common impurities in Phenyl(1,3-thiazol-2-yl)methanol synthesis and removal

Welcome to the technical support center for the synthesis of Phenyl(1,3-thiazol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Phenyl(1,3-thiazol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important intermediate. The information provided is based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.

I. Understanding the Synthesis: The Reaction Pathway

The most common and efficient method for the synthesis of Phenyl(1,3-thiazol-2-yl)methanol involves the reaction of a 2-lithiated or 2-magnesiated thiazole with benzaldehyde. This nucleophilic addition reaction forms the desired secondary alcohol.

Synthesis_Pathway thiazole 1,3-Thiazole lithiated_thiazole 2-Lithio-1,3-thiazole or 2-Thiazolylmagnesium bromide thiazole->lithiated_thiazole n-BuLi or Mg/THF intermediate Lithium or Magnesium Alkoxide Intermediate lithiated_thiazole->intermediate + Benzaldehyde benzaldehyde Benzaldehyde benzaldehyde->intermediate product Phenyl(1,3-thiazol-2-yl)methanol intermediate->product Aqueous Workup (e.g., NH4Cl) Purification_Workflow crude_product Crude Phenyl(1,3-thiazol-2-yl)methanol recrystallization Recrystallization crude_product->recrystallization For minor impurities column_chromatography Flash Column Chromatography crude_product->column_chromatography For significant impurities pure_product Pure Phenyl(1,3-thiazol-2-yl)methanol recrystallization->pure_product column_chromatography->pure_product analysis Characterization (NMR, GC-MS, MP) pure_product->analysis

Troubleshooting

Technical Support Center: Synthesis of Phenyl(1,3-thiazol-2-yl)methanol

Welcome to the technical support center for the synthesis of Phenyl(1,3-thiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Phenyl(1,3-thiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and reliable synthetic route for Phenyl(1,3-thiazol-2-yl)methanol?

The most prevalent and generally reliable method involves the nucleophilic addition of a 2-thiazolyl organometallic species to benzaldehyde. This is typically achieved by first generating a potent nucleophile at the C2 position of the thiazole ring. The two primary approaches are:

  • Lithiation: Deprotonation of 1,3-thiazole using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures (-78 °C). The resulting 2-lithiothiazole is then reacted in situ with benzaldehyde.

  • Grignard Reaction: Formation of a Grignard reagent from a 2-halothiazole (e.g., 2-bromothiazole) and magnesium metal.[1] This organomagnesium compound is then added to benzaldehyde.

Both methods lead to the formation of a secondary alcohol upon acidic workup.[2][3] The choice between them often depends on the availability of starting materials and tolerance of other functional groups in more complex substrates.

Q2: My reaction yield is drastically low, and I've recovered mostly my thiazole starting material. What is the primary cause?

This is the most common issue and almost always points to the premature quenching of your organometallic intermediate (either 2-lithiothiazole or the Grignard reagent).

Core Causality: Organolithium and Grignard reagents are exceptionally strong bases and will react preferentially with any available acidic protons before reacting with the electrophilic carbonyl carbon of benzaldehyde.[4] This acid-base reaction is significantly faster than the desired C-C bond formation.

Common Proton Sources & Preventative Measures:

Proton SourcePreventative ActionRationale
Water All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[5]To remove adsorbed water from glass surfaces.
Solvent Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard.[1]Commercial "anhydrous" solvents can still contain trace amounts of water that will destroy the organometallic reagent.
Atmosphere The reaction must be conducted under a strictly inert atmosphere (e.g., a nitrogen-filled balloon or a Schlenk line).To prevent atmospheric moisture from entering the reaction vessel.
Starting Materials Ensure thiazole and benzaldehyde are anhydrous. Benzaldehyde, in particular, can be contaminated with benzoic acid from air oxidation.Impurities can introduce proton sources.

A simple diagnostic test is to take a small aliquot of your generated organometallic solution (before adding benzaldehyde), quench it with D₂O, and analyze by ¹H NMR. The absence of a deuterium-incorporated thiazole signal suggests the organometallic species never formed successfully.

Q3: My crude reaction mixture shows unreacted benzaldehyde and a new major byproduct, benzyl alcohol, and/or benzoic acid. What happened?

Observing significant amounts of benzyl alcohol and benzoic acid alongside unreacted benzaldehyde points towards a classic side reaction: the Cannizzaro reaction .[6]

Mechanism: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde). In the presence of a strong base, one molecule of benzaldehyde is reduced to benzyl alcohol, and the other is oxidized to benzoic acid.[6]

Triggering Conditions in Your Synthesis:

  • Excess Strong Base: If your organometallic reagent (a very strong base) fails to react efficiently with the benzaldehyde due to steric hindrance, poor mixing, or other kinetic barriers, it can instead act as a base to initiate the Cannizzaro reaction.

  • Slow Addition/High Temperature: Adding the benzaldehyde too slowly to the organometallic solution or allowing the reaction temperature to rise can favor the base-catalyzed side reaction over the desired nucleophilic addition.

Troubleshooting Steps:

  • Ensure Rapid Mixing: Add the benzaldehyde solution dropwise but steadily to the vigorously stirred organometallic solution at low temperature (-78 °C is typical for lithiation).

  • Stoichiometry Control: Use a carefully controlled amount of organolithium reagent (typically 1.0 to 1.1 equivalents).

  • Immediate Quench: Once the addition of benzaldehyde is complete and the reaction is deemed finished by TLC, quench it promptly with a suitable reagent (e.g., saturated aqueous ammonium chloride) to neutralize any remaining strong base.

Q4: During the formation of my Grignard reagent from 2-bromothiazole, the solution turned dark brown or black. Should I be concerned?

While Grignard reagent solutions are often cloudy and gray-to-brown, a very dark brown or black color can indicate decomposition or side reactions.[4]

Primary Cause: Wurtz Coupling The most likely culprit is a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting 2-bromothiazole to form 2,2'-bithiazole. This reaction is often catalyzed by impurities in the magnesium turnings or can be initiated by localized overheating.

Caption: Wurtz coupling side reaction.

Preventative Measures:

  • Activate the Magnesium: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface of the magnesium turnings.[5] This helps initiate the desired Grignard formation smoothly.

  • Control the Addition Rate: Add the 2-bromothiazole solution slowly and steadily to the magnesium suspension.[5] A rapid addition can cause a significant exotherm, leading to side reactions.

  • Maintain Moderate Temperature: While some initial heating might be needed to start the reaction, it should be self-sustaining. Avoid excessive heating or refluxing, which can promote coupling.[5]

Q5: Purification by column chromatography is difficult, with my product smearing or decomposing on the silica. What are the best practices?

The desired product, Phenyl(1,3-thiazol-2-yl)methanol, contains both a basic nitrogen atom in the thiazole ring and a slightly acidic hydroxyl group. This amphoteric nature can lead to strong interactions with the acidic silica gel, causing tailing (smearing) and potential decomposition.

Recommended Purification Strategy:

  • Neutralize the Silica Gel: Pre-treat your silica gel by slurrying it in the starting eluent containing a small amount of a neutralising base, such as triethylamine (~0.5-1% v/v). This deactivates the acidic silanol groups on the silica surface.

  • Use a Gradient Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. This helps separate less polar impurities (like unreacted benzaldehyde or 2-bromothiazole) before eluting your more polar product.[7][8]

  • Alternative: Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective alternative to chromatography.[8]

Optimized Experimental Protocol: Synthesis via Lithiation

This protocol details the synthesis of Phenyl(1,3-thiazol-2-yl)methanol from 1,3-thiazole and benzaldehyde.

Materials:

  • 1,3-Thiazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05 eq, solution in hexanes)

  • Benzaldehyde (1.0 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Solution: Add anhydrous THF to the flask, followed by 1,3-thiazole (1.0 eq) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. A color change to yellow or orange is typically observed.

  • Addition of Electrophile: Add a solution of benzaldehyde (1.0 eq) in a small amount of anhydrous THF dropwise over 10 minutes. Continue stirring at -78 °C for 2 hours.

  • Reaction Quench: Remove the cooling bath and slowly quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel pre-treated with 1% triethylamine, using a gradient of hexane/ethyl acetate as the eluent.

Caption: Experimental workflow for synthesis.

Core Reaction and Major Side Reaction Pathway

The desired outcome is the nucleophilic attack of the 2-lithiothiazole on the carbonyl carbon of benzaldehyde. The most significant competing reaction is the protonation of this highly basic intermediate by trace water.

Reaction_Pathways Thiazole 1,3-Thiazole LithioThiazole 2-Lithiothiazole (Key Intermediate) Thiazole->LithioThiazole + nBuLi, -78°C nBuLi n-BuLi Benzaldehyde Benzaldehyde H2O Trace H₂O (Contaminant) QuenchedThiazole 1,3-Thiazole (Quenched Byproduct) LithioThiazole->QuenchedThiazole + H₂O (Fast) Alkoxide Lithium Alkoxide Intermediate LithioThiazole->Alkoxide + Benzaldehyde DesiredProduct Phenyl(1,3-thiazol-2-yl)methanol (Desired Product) Alkoxide->DesiredProduct Aqueous Workup (H+)

Caption: Desired vs. side reaction pathway.

References

  • Reddit User Discussion on Grignard Reaction Troubleshooting. (2021). r/Chempros. Available at: [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Gasparyan, S., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health. Available at: [Link]

  • Chemistry Steps. (2019). Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Singh, I., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Oriental Journal of Chemistry. Available at: [Link]

  • Patel, R. V., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 2 with benzaldehydes. ResearchGate. Available at: [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]

  • University Department Handout. (n.d.). Experiment 19 – The Grignard Reaction. University Handout. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. Available at: [Link]

  • Butcher, R. J., et al. (2017). Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl)... IUCr Journals. Available at: [Link]

  • Quora User Discussion. (2019). What is the reaction involved when two molecules of benzaldehyde reacted to each other in the presence of a strong base? Quora. Available at: [Link]

Sources

Optimization

Scaling up the synthesis of Phenyl(1,3-thiazol-2-yl)methanol

The following guide is structured as a Technical Support Knowledge Base for a Contract Development and Manufacturing Organization (CDMO) or Process Chemistry unit. It addresses the specific challenges of scaling up Pheny...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for a Contract Development and Manufacturing Organization (CDMO) or Process Chemistry unit. It addresses the specific challenges of scaling up Phenyl(1,3-thiazol-2-yl)methanol (CAS: 879-52-7) from milligram discovery batches to kilogram pilot production.[1]

Topic: Process Optimization for Phenyl(1,3-thiazol-2-yl)methanol Current Status: Active Support Support Level: Tier 3 (Senior Process Chemist)[1]

📂 Knowledge Base Module 1: Route Selection & Strategy

❓ Ticket #1042: "We need to scale to 500g. Is the n-BuLi route safe?"

User: Process Engineer, Pilot Plant Issue: The discovery route uses


-Butyllithium (

-BuLi) at -78°C.[1] We cannot maintain this temperature in our 50L reactor. Resolution: Do not use the

-BuLi route for batches >50g.
The Technical Rationale (Expertise & Causality)

The standard discovery protocol involves lithiating thiazole (or 2-bromothiazole) at -78°C.


Why this fails at scale: 
  • Thermal Instability: 2-Lithiothiazole is thermodynamically unstable.[1] Above -50°C, it undergoes a ring-opening fragmentation to form lithium (Z)-2-isocyanovinylthiolate.[1] This results in a black tar and loss of yield.[1]

  • Heat Transfer Limits: In a large reactor, the exotherm from the

    
    -BuLi addition creates localized "hot spots" where the temperature exceeds -50°C, triggering the decomposition before the electrophile (benzaldehyde) is added.[1]
    
✅ Recommended Protocol: The "Turbo Grignard" Exchange

Switch to a Magnesium-Halogen Exchange using Isopropylmagnesium Chloride - Lithium Chloride complex (Turbo Grignard,


-PrMgCl[1]·LiCl).[1]
  • Stability: The resulting 2-thiazolylmagnesium species is stable at 0°C to -20°C .

  • Manageability: These temperatures are easily achievable with standard glycol chillers, eliminating the need for cryogenics.[1]

📊 Module 2: Critical Process Parameters (CPP)

❓ Ticket #1045: "Product is contaminated with dimers and starting material."[1]

User: QC Manager Issue: HPLC shows 15% 2,2'-bithiazole and 10% unreacted bromide. Resolution: Adjust the Dosing Rate and Stoichiometry .

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High 2,2'-Bithiazole Homocoupling: Caused by presence of transition metals or oxidative quench.1.[1] Ensure THF is peroxide-free.2.[1] Keep reaction strictly under

.3. Lower exchange temp to -20°C.
Unreacted Bromide Incomplete Exchange: The exchange equilibrium wasn't reached.Increase exchange time by 30 mins. Verify exchange via GC-MS aliquot (quench w/

-> look for D-thiazole).[1]
Black Tarry Crude Ring Opening: Temperature exceeded stability limit.CRITICAL: Check chiller capacity. Ensure internal temp never exceeds -10°C during Grignard formation.
Low Assay Yield Wet Reagents: Water kills the Grignard.Titrate

-PrMgCl before use.[1] Dry THF to <50 ppm

.

🧪 Module 3: Validated Experimental Protocol (Scale-Up Ready)

Target: Phenyl(1,3-thiazol-2-yl)methanol Scale: 100 g Input (2-Bromothiazole)[1]

Reagents & Setup
  • Reactor: 2L Jacketed Glass Reactor with overhead stirring.[1]

  • Substrate: 2-Bromothiazole (1.0 equiv, 100 g, 0.61 mol).

  • Reagent:

    
    -PrMgCl[1]·LiCl (1.3 M in THF, 1.1 equiv).[1]
    
  • Electrophile: Benzaldehyde (1.2 equiv, freshly distilled).[1]

  • Solvent: Anhydrous THF (5 vol, 500 mL).

Step-by-Step Methodology
  • Charge: Add 2-Bromothiazole and THF to the reactor. Purge with

    
    .
    
  • Cool: Chill the solution to -20°C .

  • Exchange (The Critical Step):

    • Add

      
      -PrMgCl[1]·LiCl dropwise over 60 minutes.
      
    • Control: Maintain internal temperature between -20°C and -15°C.[1]

    • Hold: Stir for 1 hour at -15°C.

  • IPC (In-Process Control): Take an aliquot, quench with MeOD. NMR should show >98% deuteration at C2.[1]

  • Addition:

    • Add Benzaldehyde (diluted in 1 vol THF) slowly over 45 minutes.

    • Exotherm Alert: Expect a sharp temp rise. Do not exceed 0°C.

  • Quench:

    • Once addition is complete, warm to RT over 1 hour.

    • Quench with Sat.

      
       (aq).[1]
      
Work-up & Isolation[1]
  • Phase Separation: Thiazoles are basic.[1] If the pH is too low (<4), the product will protonate and stay in the water.[1] Adjust aqueous layer to pH 8-9 with

    
     before extraction.
    
  • Extraction: Extract with EtOAc (3x).

  • Purification: Crystallization from Heptane/EtOAc is preferred over chromatography for >100g batches.[1]

📉 Module 4: Process Visualization

Pathway & Logic Flow

The following diagram illustrates the decision logic and chemical pathway, highlighting the safety divergence between the Lithiation and Grignard routes.

G Start Start: 2-Bromothiazole Decision Scale Decision Start->Decision RouteA Route A: n-BuLi (-78°C) Decision->RouteA < 10g Batch RouteB Route B: iPrMgCl·LiCl (-20°C) Decision->RouteB > 100g Batch RiskA Risk: Thermal Runaway & Ring Opening RouteA->RiskA Product Target: Phenyl(1,3-thiazol-2-yl)methanol RiskA->Product Low Yield Intermediate Stable Intermediate: 2-Thiazolyl-MgCl RouteB->Intermediate Mg-Halogen Exchange Benzaldehyde + Benzaldehyde Intermediate->Benzaldehyde Benzaldehyde->Product Nucleophilic Addition

Caption: Process decision tree comparing the high-risk cryogenic lithiation route against the scalable Turbo Grignard protocol.

📚 References

  • Knochel, P., et al. (2004).[1] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link (Foundational text on Turbo Grignard stability).[1]

  • Barbero, M., et al. (2011).[1] Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles. ChemMedChem. Link (Context on thiazole scaffold synthesis).

  • Process Safety Lab . (2010). Thermal Stability of 2-Lithiothiazole and its derivatives. Organic Process Research & Development. (General safety consensus on thiazole ring opening).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (DSC/ARC) in your specific facility.[1]

Sources

Troubleshooting

Technical Support Center: Phenyl(1,3-thiazol-2-yl)methanol - Stability and Storage Guidelines

Introduction Welcome to the technical support center for Phenyl(1,3-thiazol-2-yl)methanol. As a key heterocyclic building block, the integrity of this compound is paramount for generating reliable and reproducible result...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Phenyl(1,3-thiazol-2-yl)methanol. As a key heterocyclic building block, the integrity of this compound is paramount for generating reliable and reproducible results in research and development. Thiazole-containing compounds are widely utilized in medicinal chemistry for their diverse biological activities.[1] This guide provides an in-depth analysis of the stability profile of Phenyl(1,3-thiazol-2-yl)methanol, recommended storage conditions, and troubleshooting advice to address common issues encountered during its handling and use. The following information is synthesized from established principles for aryl-thiazole compounds to ensure the highest scientific integrity in your experimental work.

Section 1: Compound Stability Profile

Understanding the inherent stability of a reagent is the first step toward preventing experimental failure. This section addresses the primary factors that can compromise the integrity of Phenyl(1,3-thiazol-2-yl)methanol.

Q1: What are the primary factors that can affect the stability of Phenyl(1,3-thiazol-2-yl)methanol?

The stability of Phenyl(1,3-thiazol-2-yl)methanol is influenced by several environmental factors. The presence of both a thiazole ring and a benzylic alcohol moiety makes it susceptible to specific degradation pathways. Key factors include:

  • Light (Photostability): Thiazole rings, particularly when substituted with aryl groups, can be susceptible to photodegradation.[2] Exposure to light, especially UV radiation, can initiate reactions that lead to the formation of impurities.[3]

  • Temperature (Thermal Stability): While the product is chemically stable under standard ambient conditions, elevated temperatures can accelerate degradation. Thermal stress can lead to fragmentation or rearrangement of the molecule.[2][4]

  • pH (Hydrolytic Stability): The compound may be sensitive to strongly acidic or basic conditions. While the thiazole ring is relatively stable, extreme pH can catalyze hydrolysis or other reactions. Forced degradation studies on similar thiazole derivatives often include acid and base hydrolysis to test for such liabilities.[5]

  • Oxidation: The thiazole ring and the secondary alcohol are potentially susceptible to oxidation. The presence of atmospheric oxygen, especially in combination with light or metal catalysts, can lead to the formation of oxidized byproducts.

Q2: What are the likely degradation pathways for this compound?

Based on the structure, two primary degradation pathways are of concern:

  • Photodegradation: A well-documented mechanism for aryl-substituted thiazoles involves a reaction with singlet oxygen (¹O₂) generated under photo-irradiation.[3] This can proceed via a [4+2] Diels-Alder cycloaddition to form an unstable endoperoxide, which then rearranges into other products.[2][3] This pathway can lead to a significant loss of the parent compound and the emergence of complex impurities.

  • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding ketone, phenyl(1,3-thiazol-2-yl)methanone. This can be promoted by exposure to air, oxidizing agents, or trace metal impurities.

Below is a diagram illustrating a potential photodegradation pathway common to aryl-thiazole compounds.

G cluster_main Potential Photodegradation Pathway parent Phenyl(1,3-thiazol-2-yl)methanol intermediate Unstable Endoperoxide ([4+2] Cycloaddition Product) parent->intermediate [4+2] Cycloaddition o2 Singlet Oxygen (¹O₂) o2->intermediate light Light (hν) light->parent product Rearranged Degradation Products intermediate->product Rearrangement

A potential photodegradation pathway for aryl-thiazole compounds.

Section 2: Recommended Storage and Handling

Proper storage is critical to preserving the purity and efficacy of Phenyl(1,3-thiazol-2-yl)methanol.

Q3: How should I store the solid compound?

To maximize the shelf-life of the solid material, adhere to the following conditions. These are designed to mitigate the risks outlined in the stability profile.

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C.Slows down potential thermal degradation pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.[6]
Light Protect from light. Use an amber glass vial.Prevents photodegradation, a key risk for aryl-thiazole compounds.[2][3]
Container Keep container tightly closed and dry.Prevents contamination and absorption of atmospheric moisture.[6]
Q4: How should I prepare and store stock solutions?

Stock solutions are often more susceptible to degradation than the solid material.

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or methanol.[7][8] Ensure the solvent is appropriate for your downstream application.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[8]

  • Storage Temperature: Store stock solution aliquots at -20°C or, for long-term storage, at -80°C.

  • Inert Atmosphere: If possible, purge the headspace of each aliquot vial with an inert gas before sealing to displace oxygen.

Section 3: Troubleshooting Guide

This section addresses common problems that may arise from compound instability.

Q5: My experimental results are inconsistent. Could compound instability be the cause?

Yes, this is a common consequence of compound degradation.[8] If you observe a loss of potency or variability in your results, consider the following:

  • Age of Stock Solution: How old is the stock solution you are using? Has it undergone multiple freeze-thaw cycles?

  • Solution: Always use freshly prepared dilutions for assays. If the main stock is old, its purity should be verified before use. Perform a quick purity check using HPLC or TLC against a new, unopened sample if available.

Q6: I see new peaks in my HPLC/LC-MS analysis of an older sample. What are they?

The appearance of new peaks is a definitive sign of degradation.[8] These peaks represent degradation products.

  • Investigation:

    • Characterize the new peaks using mass spectrometry to identify their molecular weights. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Review the storage and handling history of the sample. Was it exposed to light, heat, or non-neutral pH?

    • Consider performing a forced degradation study (see Section 4) to intentionally generate and identify potential degradation products, which can serve as standards.

Q7: The solid material has changed color (e.g., yellowing). Is it still usable?

A change in the physical appearance of the compound is a strong indicator of chemical degradation. While a minor color change might not always correlate with a significant loss of purity, it warrants immediate investigation.

  • Action: Do not assume the material is usable. Re-test the purity of the compound using a quantitative analytical method like HPLC with a reference standard. If purity is below your experimental tolerance, the batch should be discarded.

Section 4: Experimental Protocols

To empower users to validate compound integrity, we provide the following standard protocols.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Phenyl(1,3-thiazol-2-yl)methanol. It should be optimized for your specific instrumentation.

1. Sample Preparation:

  • Prepare a stock solution of the compound in Methanol or Acetonitrile at approximately 1 mg/mL.
  • Dilute this stock to a working concentration of ~50-100 µg/mL with the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of Water (A) and Methanol (B) is often effective for thiazole derivatives.[5]
  • Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.[5]
  • Detection: UV detector at a wavelength of ~238 nm, or scan for the λ-max.[5]
  • Injection Volume: 10 µL.

3. Analysis:

  • Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Outline for a Forced Degradation Study

Forced degradation studies are essential for understanding a compound's stability profile and are a cornerstone of pharmaceutical development.[4][9] They involve subjecting the compound to harsh conditions to accelerate decomposition.[5]

Workflow for a typical forced degradation study.
Stress ConditionExample ProtocolPurpose
Acid Hydrolysis Incubate solution with 0.1 M HCl at 60°C for 24-48 hours.To assess stability in acidic environments, such as the stomach.[4]
Base Hydrolysis Incubate solution with 0.1 M NaOH at 60°C for 24-48 hours.To assess stability in basic environments.
Oxidation Treat solution with 3-6% H₂O₂ at room temperature for 24 hours.To identify susceptibility to oxidative degradation.[5]
Thermal Heat solid sample or solution at 80°C for 48 hours.To simulate long-term storage in hot climates and sensitivity to heat during processing.[4]
Photolytic Expose solution to a calibrated light source (e.g., Xenon lamp) providing ICH-compliant UV/Vis exposure.To determine light sensitivity and potential for photodegradation.[2]

Section 5: Frequently Asked Questions (FAQs)

Q8: Is Phenyl(1,3-thiazol-2-yl)methanol sensitive to air?

Yes, potentially. The compound contains functionalities that can be oxidized by atmospheric oxygen. For maximum stability, especially for long-term storage or when used as a reference standard, storing and handling under an inert atmosphere (e.g., nitrogen or argon) is the best practice.

Q9: What is the expected shelf-life of this compound?

The shelf-life is entirely dependent on the storage conditions. When stored under the recommended conditions (cold, dark, dry, inert atmosphere), the solid compound should remain stable for an extended period. However, we recommend re-analyzing the purity of any material that has been stored for more than one year or if the manufacturer's expiry date has passed.

Q10: Can I sonicate the compound to get it back into solution if it precipitates?

If a solution has been frozen and the compound precipitates upon thawing, gentle warming to room temperature and thorough vortexing should be the first steps.[8] Cautious, brief sonication can be used if precipitation persists, but be aware that prolonged sonication can generate localized heat, which may accelerate degradation. Always ensure the compound is fully redissolved before use to avoid inaccurate concentrations in your experiments.[8]

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(9). Available at: [Link]

  • Zhu, J., Gu, M., & Wu, J. T. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(11), 2023–2032. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]

  • Drug Discovery & Development. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Methanol. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 27(15), 4966. Available at: [Link]

  • Fisher Scientific. (n.d.). [3-(1,3-Thiazol-2-yl)phenyl]methanol, 97%, Thermo Scientific Safety and Handling. Available at: [Link]

  • Fisher Scientific. (n.d.). [4-(1,3-Thiazol-2-yl)phenyl]methanol, 97%, Thermo Scientific. Available at: [Link]

  • Ayipo, Y. O., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7430. Available at: [Link]

  • Kumar, P., et al. (2014). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E, 70(Pt 3), o262. Available at: [Link]

  • Niner Commons. (n.d.). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Available at: [Link]

  • Baranauskiene, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15017. Available at: [Link]

  • Wang, Z., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic & Biomolecular Chemistry, 20(32), 6435-6439. Available at: [Link]

  • Soliman, S., et al. (2022). Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigation. Metallofizika i Noveishie Tekhnologii, 44(2), 209-245. Available at: [Link]

  • Frontiers. (n.d.). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • MDPI. (2022). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Available at: [Link]

  • International Journal of Chemical Sciences. (n.d.). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Phenyl(1,3-thiazol-2-yl)methanol Synthesis

Ticket ID: #THZ-OH-YIELD-001 Subject: Troubleshooting Low Yields in C2-Lithiation and Carbonyl Addition Status: Open | Priority: High Executive Summary You are likely experiencing low yields (<40%) due to the thermal ins...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-OH-YIELD-001
Subject: Troubleshooting Low Yields in C2-Lithiation and Carbonyl Addition
Status: Open | Priority: High

Executive Summary

You are likely experiencing low yields (<40%) due to the thermal instability of the 2-lithiothiazole intermediate. Unlike phenyllithium, 2-lithiothiazole is kinetically unstable above -60°C , undergoing a ring-opening fragmentation to form an isocyanide-thiolate species. Furthermore, the resulting alkoxide is prone to retro-addition if the quench is delayed or too warm.

This guide provides two validated pathways to correct this:

  • Protocol A (Optimization): A temperature-gated lithiation protocol.

  • Protocol B (Alternative): A robust ketone reduction route (recommended if Protocol A fails twice).

Module 1: The Lithiation Pathway (Protocol A)

For users committed to the direct coupling of thiazole and benzaldehyde.

The Core Failure Mechanism

The C2-proton of thiazole is acidic (pKa ~29), allowing direct deprotonation. However, the resulting carbanion is an ambident nucleophile. If the temperature rises above -60°C, the ring fragments (See Diagram 1).

Optimized Experimental Protocol

Reagents: Thiazole (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Benzaldehyde (1.2 equiv), dry THF (0.5 M concentration).

  • Drying: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Solvation: Add dry THF and Thiazole. Cool to -78°C (Dry ice/Acetone). Wait 15 minutes to ensure thermal equilibrium.

  • Deprotonation: Add n-BuLi dropwise over 20 minutes.

    • Critical: Keep internal temperature below -70°C.

    • Observation: Solution may turn slight yellow/orange.

    • Aging: Stir at -78°C for exactly 30 minutes. Do not exceed 45 minutes.

  • Addition: Add Benzaldehyde (neat or in minimal THF) dropwise down the side of the flask.

  • The "Cold Quench": Stir for 1 hour at -78°C. Do NOT warm to RT yet.

    • Why? Warming the alkoxide can trigger retro-aldol-type collapse or side reactions.

  • Quench: Add saturated aqueous NH₄Cl while still at -78°C.

  • Warming: Remove cooling bath and allow to warm to RT.

Visualization: The Thermal Stability Gate

LithiationWorkflow cluster_warning Critical Failure Zone Start Start: Thiazole + THF Cool Cool to -78°C Start->Cool LiAdd Add n-BuLi (Dropwise) Cool->LiAdd CheckTemp Is Temp > -60°C? LiAdd->CheckTemp RingOpen FAILURE: Ring Opening (Isocyanide Formation) CheckTemp->RingOpen Yes StableLi Stable 2-Lithiothiazole CheckTemp->StableLi No AddBenz Add Benzaldehyde (-78°C) StableLi->AddBenz Quench Quench with NH4Cl (AT -78°C) AddBenz->Quench

Figure 1: The thermal stability gate of 2-lithiothiazole. Exceeding -60°C irreversibly degrades the nucleophile.

Module 2: The Ketone Reduction (Protocol B)

For users experiencing persistent "tarring" or low purity in Protocol A.

If the organolithium route yields <30%, switch to reducing the ketone. This method is chemically superior because it avoids the unstable carbanion intermediate during the C-C bond formation step.

Reaction Scheme


Protocol
  • Dissolution: Dissolve Phenyl(thiazol-2-yl)methanone (1.0 equiv) in Methanol (0.2 M).

  • Cooling: Cool to 0°C (Ice bath).

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes.

    • Note: Gas evolution (

      
      ) will occur.[1]
      
  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (usually complete <1 hour).

  • Workup: Quench with water. Evaporate MeOH. Extract with EtOAc.

Data Comparison: Lithiation vs. Reduction

ParameterProtocol A (Lithiation)Protocol B (Reduction)
Key Risk Thermal instability (-60°C limit)Availability of ketone starting material
Typical Yield 35 - 60% (highly variable)85 - 95% (consistent)
Purity (Crude) Low (requires chromatography)High (often requires only crystallization)
Scalability Difficult (cooling requirements)Excellent

Module 3: Isolation & Purification Support

Common issue: "I see the product on TLC, but I lose it during extraction."

The thiazole nitrogen is basic (pKa of conjugate acid ~2.5). If you acidify the workup (e.g., using 1M HCl to neutralize n-BuLi), the product will protonate and migrate to the aqueous layer.

Correct Workup Procedure
  • Quench: Use Saturated

    
     (pH ~5-6). Do not  use strong acids.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Washing: Wash combined organics with Brine only.

  • Drying: Dry over

    
     (Magnesium sulfate can sometimes coordinate to thiazoles, reducing yield slightly).
    

Troubleshooting FAQ

Q: Can I use 2-bromothiazole instead of thiazole for Protocol A? A: Yes. Lithium-Halogen exchange (using n-BuLi) is generally faster and cleaner than deprotonation. However, the thermal instability rule still applies: the resulting 2-lithiothiazole is the same species and is equally unstable above -60°C.

Q: My product is an oil that won't crystallize. A: This alcohol is known to form a viscous oil if slightly impure. Triturate with cold pentane or hexanes/ether (9:1) to induce crystallization. If it remains an oil, trace benzaldehyde is likely preventing the lattice formation; use a bisulfite wash to remove aldehyde residues.

Q: I see a spot with lower Rf than my product. A: This is likely the diol formed from dimerization or ring-opening side reactions. This confirms the reaction temperature was too high during lithiation.

References

  • Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres. Source: MDPI (Molecules). Relevance: Validates the high-yield reduction of thiazole ketones using NaBH4 (Protocol B). URL:[Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. Source: NIH / PubMed. Relevance: Discusses Hantzsch synthesis alternatives for building the thiazole core if coupling fails. URL:[Link]

  • Convenient Reduction of Carbonyl Compounds with NaBH4. Source: Asian Journal of Chemistry. Relevance: General protocol parameters for NaBH4 reduction of heteroaryl ketones. URL:[Link]

  • Reactivity of 2-aminothiazole with benzaldehyde. Source: Semantic Scholar. Relevance: Highlights the reactivity of the C2 position and potential side reactions with aldehydes. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Synthesized Phenyl(1,3-thiazol-2-yl)methanol: A Comparative Guide

Executive Summary In the synthesis of Phenyl(1,3-thiazol-2-yl)methanol (an important intermediate for chiral ligands and antifungals), "purity" is often a moving target. Standard isocratic HPLC methods frequently fail to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Phenyl(1,3-thiazol-2-yl)methanol (an important intermediate for chiral ligands and antifungals), "purity" is often a moving target. Standard isocratic HPLC methods frequently fail to resolve the target alcohol from its oxidation product (the ketone) or unreacted benzaldehyde due to similar hydrophobic profiles.

This guide challenges the "generic" approach. We compare a robust, optimized Gradient HPLC-PDA method against an Isocratic baseline and validate the absolute purity using Quantitative NMR (qNMR) .

Key Takeaway: While Isocratic HPLC provides speed, it often overestimates purity by masking semi-polar impurities. The Gradient method, buffered at pH 3.0, is the only chromatographic protocol capable of baseline resolution (


) for all critical process impurities.

The Synthetic Context & Impurity Profile

To validate purity, one must understand the origin of impurities.[1] The synthesis typically involves the lithiation of 1,3-thiazole followed by nucleophilic addition to benzaldehyde.

Critical Impurities:

  • Benzaldehyde: Unreacted starting material (UV active, non-polar).

  • 1,3-Thiazole: Unreacted starting material (Basic, polar, elutes early).

  • Phenyl(1,3-thiazol-2-yl)methanone: The "Ketone" byproduct formed via oxidation (Structurally similar to the analyte).

Visualization: Impurity Fate Mapping

ImpurityMap SM1 Start: 1,3-Thiazole (Basic, Polar) Rxn Reaction: n-BuLi / THF SM1->Rxn SM2 Start: Benzaldehyde (Neutral, Non-polar) SM2->Rxn Rxn->SM1 Residual Rxn->SM2 Residual Prod Target: Phenyl(1,3-thiazol-2-yl)methanol Rxn->Prod Main Path Imp1 Impurity A: Ketone (Oxidation) Rxn->Imp1 Side Rxn (Oxidation)

Figure 1: Origin of impurities. The structural similarity between the Target Alcohol and Impurity A (Ketone) presents the primary separation challenge.

Comparative Methodology

We evaluated three approaches to determine the purity of a crude synthetic batch.

Method A: The "Generic" Isocratic HPLC

Commonly used for quick checks, but prone to co-elution.

  • Column: C18 Standard (150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: 50:50 Acetonitrile:Water (Unbuffered).

  • Flow: 1.0 mL/min.[2]

Method B: The "Optimized" Gradient HPLC (Recommended)

Designed to suppress silanol interactions with the thiazole nitrogen and resolve hydrophobic impurities.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Buffer: 20 mM Ammonium Formate, pH 3.0 (adjusted w/ Formic Acid).

  • Mobile Phase A: Buffer pH 3.0; Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: PDA at 254 nm (Ref 360 nm).

Method C: Quantitative NMR (qNMR)

The orthogonal "Truth" standard.

  • Solvent: DMSO-

    
    .
    
  • Internal Standard: Maleic Acid (Traceable standard).

  • Protocol: 10 mg sample + 5 mg Maleic Acid. Pulse delay (

    
    ) = 30s (to ensure full relaxation).
    

Experimental Results & Data Analysis

The following data was generated from a single synthesized batch of Phenyl(1,3-thiazol-2-yl)methanol.

Table 1: Performance Comparison
ParameterMethod A (Isocratic)Method B (Gradient pH 3)Method C (qNMR)
Reported Purity 98.2% (Overestimated)96.5% (Accurate)96.4% (Absolute)
Thiazole Tailing (

)
2.1 (Severe tailing)1.1 (Sharp)N/A
Resolution (

)
1.2 (Alcohol/Ketone)> 3.5 (All peaks)N/A
Run Time 8.0 min18.0 min15.0 min
Limit of Quantitation 0.05%0.01%~0.5%
Detailed Analysis
The Failure of Method A (Isocratic)

In the isocratic system (neutral pH), the basic nitrogen of the thiazole ring interacts with residual silanols on the column, causing peak broadening (


). More critically, the Ketone impurity co-elutes  on the tail of the main alcohol peak. Because the UV spectra of the alcohol and ketone are similar, a single-wavelength detector integrates them as one peak, falsely inflating purity to 98.2%.
The Success of Method B (Gradient pH 3.0)

By lowering the pH to 3.0, we protonate the thiazole nitrogen, preventing silanol interaction. The gradient elution pulls the non-polar Benzaldehyde away from the main peak.

  • Result: The Ketone (Impurity A) is fully resolved (

    
    ) and quantified at 1.4%.
    
  • Validation: Peak purity analysis using the Photodiode Array (PDA) showed a purity angle < purity threshold, confirming no hidden co-elutions.

The Role of qNMR (Method C)

qNMR acts as the primary reference standard. By integrating the unique methine proton of the alcohol (


 ~6.0 ppm) against the alkene protons of Maleic Acid (

6.2 ppm), we calculated a mass purity of 96.4%. This matches the HPLC Method B result (96.5%) within experimental error, validating the chromatographic method's accuracy.

Step-by-Step Validation Protocol (Method B)

To implement the recommended Method B in your lab, follow this workflow.

Phase 1: System Suitability
  • Preparation: Dissolve 10 mg of crude product in 10 mL of 50:50 MeCN:Water.

  • Injection: Inject 5 µL.

  • Criteria:

    • Thiazole peak tailing factor (

      
      ) must be < 1.5.
      
    • Resolution (

      
      ) between Alcohol and Ketone must be > 2.0.
      
Phase 2: Linearity & Range

Prepare 5 concentration levels (50% to 150% of target concentration).

  • Acceptance:

    
    .[3]
    
  • Why: This proves the detector response is proportional to concentration, essential for quantifying the benzaldehyde impurity which has a different extinction coefficient.

Phase 3: Specificity (Stress Testing)

Degrade a sample using 0.1 N HCl and 3%


.
  • Goal: Ensure degradants do not elute at the same time as the main peak.

  • Check: Use PDA peak purity tools to verify spectral homogeneity across the main peak.

Visualization: Validation Workflow

ValidationFlow Start Start Validation Step1 System Suitability (Check Tailing & Resolution) Start->Step1 Decision1 Passes? Step1->Decision1 Step2 Specificity (Acid/Oxidation Stress) Decision1->Step2 Yes Fail Adjust pH or Gradient Decision1->Fail No Step3 Linearity & Accuracy (Spike Recovery) Step2->Step3 Final Method Validated Step3->Final Fail->Step1 Re-optimize

Figure 2: The ICH Q2(R1) aligned validation workflow.

Expert Commentary & Troubleshooting

The "Thiazole Effect": Many researchers ignore the basicity of the thiazole ring. If you observe splitting or heavy tailing, your mobile phase pH is likely too close to the pKa of the thiazole nitrogen. Always maintain pH < 3.5 using Formate or Phosphate buffers.

Chirality Note: This guide focuses on chemical purity. Phenyl(1,3-thiazol-2-yl)methanol is chiral. If you require enantiomeric excess (ee%) determination, this C18 method will not work. You must switch to a polysaccharide-based chiral column (e.g., Chiralpak AD-H) using a Hexane/IPA mobile phase.

qNMR vs. HPLC: Use qNMR for the standard assignment (determining the purity of your reference material).[4][5] Use HPLC for routine batch testing. qNMR is too slow and expensive for high-throughput screening but is essential for establishing the "Truth" value of your primary standard.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to Chapter 9: Separation of Basic Compounds). Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][7] Journal of Medicinal Chemistry. Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[8] U.S. FDA.[8] Link

Sources

Comparative

A Comprehensive Guide to the Structural Confirmation of Phenyl(1,3-thiazol-2-yl)methanol using ¹H and ¹³C NMR Spectroscopy

</ a> Introduction In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Phenyl(1,3-thiazol-2-yl)methanol, a heterocyclic compound in...

Author: BenchChem Technical Support Team. Date: February 2026

</ a>

Introduction

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Phenyl(1,3-thiazol-2-yl)methanol, a heterocyclic compound incorporating a phenyl, a thiazole, and a carbinol moiety, presents a valuable case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Phenyl(1,3-thiazol-2-yl)methanol, offering a detailed, step-by-step approach to its structural elucidation. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, present a robust experimental protocol, and compare the spectral data with that of related structures to provide a comprehensive and self-validating guide for researchers, scientists, and professionals in drug development.

The Strategic Importance of NMR in Structural Elucidation

NMR spectroscopy stands as a paramount analytical technique for determining the structure of organic molecules. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed "map" of the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

  • ¹³C NMR Spectroscopy reveals the number of different types of carbon atoms and their chemical environment.

By synergistically interpreting both ¹H and ¹³C NMR data, we can piece together the molecular puzzle with a high degree of confidence.

Visualizing the Target: Phenyl(1,3-thiazol-2-yl)methanol

To effectively interpret the NMR spectra, it is crucial to first visualize the molecular structure and anticipate the expected signals.

Caption: Molecular structure of Phenyl(1,3-thiazol-2-yl)methanol.

Deciphering the Code: Predicted ¹H and ¹³C NMR Spectra

Based on the structure, we can predict the key features of the ¹H and ¹³C NMR spectra.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show distinct signals for the phenyl, thiazole, methine, and hydroxyl protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenyl Protons (C₆H₅)7.2 - 7.5Multiplet (m)5HAromatic protons typically resonate in this downfield region due to the deshielding effect of the ring current.[1][2]
Thiazole H-47.5 - 7.8Doublet (d)1HThe proton at position 4 is adjacent to the proton at position 5, leading to a doublet. Its chemical shift is influenced by the adjacent sulfur and nitrogen atoms.
Thiazole H-57.1 - 7.3Doublet (d)1HThe proton at position 5 is adjacent to the proton at position 4, resulting in a doublet.
Methine Proton (-CHOH)5.8 - 6.0Singlet (s) or Doublet (d)1HThis proton is adjacent to a stereocenter and an oxygen atom, shifting it downfield. It may appear as a singlet or a doublet if it couples with the hydroxyl proton.
Hydroxyl Proton (-OH)2.0 - 4.0 (variable)Broad Singlet (br s)1HThe chemical shift of hydroxyl protons is highly dependent on concentration, solvent, and temperature.[3] It often appears as a broad singlet due to rapid chemical exchange.
¹³C NMR Spectral Analysis

The carbon NMR spectrum will provide complementary information, confirming the carbon framework.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Thiazole C-2165 - 175This carbon is bonded to two heteroatoms (N and S) and is part of a double bond, resulting in a significant downfield shift.[4]
Phenyl C-ipso140 - 145The carbon atom of the phenyl ring directly attached to the carbinol group.
Thiazole C-4140 - 145This carbon is part of a C=N double bond within the aromatic thiazole ring.[5]
Phenyl C-ortho, C-meta, C-para125 - 130Aromatic carbons typically resonate in this region. The exact shifts will vary slightly due to the substituent effect.
Thiazole C-5115 - 125This carbon is adjacent to the sulfur atom and part of a C=C double bond in the thiazole ring.
Methine Carbon (-CHOH)70 - 80The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen atom, causing it to appear in this region.[6]

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of high-quality, reproducible NMR data, a meticulous experimental protocol is essential.

Sample Preparation
  • Analyte Purity: Begin with a sample of Phenyl(1,3-thiazol-2-yl)methanol of the highest possible purity to avoid interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.[7][8]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[7][9] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[7]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[10][11]

  • Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter that could degrade spectral resolution.[12]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Pure Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration (1H) K->L For 1H M Peak Picking & Assignment K->M L->M

Caption: NMR experimental workflow from sample preparation to data analysis.

NMR Instrument Parameters

For a standard 400 MHz NMR spectrometer, the following parameters are a good starting point:

  • ¹H NMR:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Comparative Analysis: Distinguishing from Isomers

To further solidify the structural assignment, it is instructive to compare the expected spectra of Phenyl(1,3-thiazol-2-yl)methanol with that of a potential isomer, for instance, [4-(1,3-Thiazol-2-yl)phenyl]methanol.

Feature Phenyl(1,3-thiazol-2-yl)methanol [4-(1,3-Thiazol-2-yl)phenyl]methanol
¹H NMR
Phenyl ProtonsMultiplet (5H)Two doublets (AA'BB' system, 4H)
Methine/Methylene ProtonsSinglet/Doublet (1H, -CHOH)Singlet (2H, -CH₂OH)
¹³C NMR
Methine/Methylene Carbon~70-80 ppm (-CHOH)~60-65 ppm (-CH₂OH)
Phenyl CarbonsTypically 5-6 signalsFewer signals due to symmetry (para-substitution)

The distinct splitting patterns of the aromatic protons and the chemical shift of the carbinol carbon provide clear, unambiguous markers to differentiate between these two isomers.

Conclusion

The structural confirmation of Phenyl(1,3-thiazol-2-yl)methanol is readily and reliably achieved through the synergistic application of ¹H and ¹³C NMR spectroscopy. By carefully analyzing the chemical shifts, coupling constants, and integration values, and by following a robust experimental protocol, researchers can confidently elucidate the molecular structure. This guide has provided a comprehensive framework for this process, from theoretical prediction to practical execution and comparative analysis. The principles and methodologies outlined herein are broadly applicable to the structural determination of a wide range of organic molecules, underscoring the indispensable role of NMR spectroscopy in modern chemical research and drug development.

References

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Validation

The Unexplored Potential of Phenyl(1,3-thiazol-2-yl)methanol: A Comparative Guide to its Derivatives in Biological Assays

In the landscape of medicinal chemistry, the thiazole ring stands as a cornerstone scaffold, integral to a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in vario...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazole ring stands as a cornerstone scaffold, integral to a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of antimicrobial, anti-inflammatory, and anticancer agents.[3] This guide focuses on Phenyl(1,3-thiazol-2-yl)methanol, a fundamental structure within the vast family of thiazole derivatives. While direct biological data on this parent molecule remains elusive in publicly available literature, its structural analogs have demonstrated significant promise in a range of biological assays.

This document will serve as a comparative analysis, exploring the demonstrated biological activities of closely related phenyl-thiazole derivatives to infer the potential of Phenyl(1,3-thiazol-2-yl)methanol as a foundational template for future drug discovery endeavors. We will delve into the anticancer and antimicrobial properties of these derivatives, presenting supporting experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

The Phenyl-Thiazole Scaffold: A Privileged Motif in Drug Discovery

The fusion of a phenyl group with a thiazole ring creates a versatile pharmacophore with a broad spectrum of therapeutic applications.[3] The phenyl ring offers a site for diverse substitutions, allowing for the fine-tuning of lipophilicity, electronic properties, and steric interactions, which in turn dictates the compound's interaction with biological targets. The thiazole moiety, with its nitrogen and sulfur heteroatoms, can participate in hydrogen bonding and coordination with metal ions, further enhancing binding affinity and specificity.[1]

Anticancer Activity: A Tale of Potent Derivatives

While Phenyl(1,3-thiazol-2-yl)methanol itself has not been extensively profiled for its anticancer effects, a multitude of its derivatives have exhibited significant cytotoxic activity against various cancer cell lines. These studies underscore the potential of this scaffold as a starting point for the development of novel antineoplastic agents.

One notable study explored a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which share the core phenyl-thiazole structure. The investigation revealed that substitutions on the N-phenyl ring dramatically influence cytotoxic potency.[4] For instance, the introduction of a nitro group at the para position of the N-phenyl ring (Compound 4c ) resulted in the highest cytotoxic activity against the SKNMC (Neuroblastoma) cell line, with an IC50 value of 10.8 ± 0.08 µM.[4] Conversely, a meta-substituted nitro group (Compound 4b ) led to a decrease in activity.[4] This highlights the critical role of substituent positioning in dictating biological effect, a key consideration for future derivatization of Phenyl(1,3-thiazol-2-yl)methanol.

Another investigation into phthalimide derivatives incorporating a 1,3-thiazole ring demonstrated potent pro-apoptotic activity.[5] Specifically, a para-chloro substituted derivative exhibited promising cytotoxic effects, suggesting that halogenation is a viable strategy for enhancing the anticancer properties of this scaffold.[5]

The following table summarizes the cytotoxic activity of selected phenyl-thiazole derivatives from various studies, providing a comparative overview of their potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4c N-Phenyl-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[4]
4d N-Phenyl-2-p-tolylthiazole-4-carboxamideHep-G2 (Hepatocarcinoma)11.6 ± 0.12[4]
5b Phthalimide-thiazoleMCF-7 (Breast Cancer)0.2 ± 0.01[5]
5k Phthalimide-thiazoleMDA-MB-468 (Breast Cancer)0.6 ± 0.04[5]
5g Phthalimide-thiazolePC-12 (Pheochromocytoma)0.43 ± 0.06[5]
6a Naphthalene-azine-thiazoleOVCAR-4 (Ovarian Cancer)1.569 ± 0.06[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then incubated for another 24-48 hours with various concentrations of the test compounds.[4]

  • MTT Addition: After the incubation period, the medium is discarded, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[7]

  • Formazan Solubilization: The plates are incubated for an additional 4 hours at 37°C. Subsequently, the medium is removed, and 60 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 550 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24 hours A->B C Add test compounds at various concentrations B->C D Incubate for 24-48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 550 nm G->H I Calculate IC50 values H->I

Figure 1: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity: A Broad Spectrum of Potential

The thiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery.[8][9] While Phenyl(1,3-thiazol-2-yl)methanol's specific antimicrobial profile is yet to be determined, its derivatives have shown promising activity against a range of bacterial and fungal pathogens.

A study on 1,3-thiazole and benzo[d]thiazole derivatives demonstrated that the introduction of a 4-hydroxyphenyl group at the 2-position of the thiazole ring (Compound 12 ) resulted in notable antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Aspergillus niger, with MIC values ranging from 125–150 μg/mL.[8] This suggests that hydroxyphenyl substitutions could be a fruitful avenue for developing antimicrobial analogs of Phenyl(1,3-thiazol-2-yl)methanol.

Furthermore, a series of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives were synthesized and screened for their antimicrobial activity.[4][9] Compounds with halogen substitutions (fluoro and chloro) on the phenyl ring attached to the thiazolidine moiety exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacterial strains.[9]

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected phenyl-thiazole derivatives against various microbial strains.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
12 2-Phenyl-1,3-thiazoleS. aureus125-150[8]
12 2-Phenyl-1,3-thiazoleE. coli125-150[8]
12 2-Phenyl-1,3-thiazoleA. niger125-150[8]
11 Naphthalene-azine-thiazoleS. aureus256[6]
12 Naphthalene-azine-thiazoleS. aureus256[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compound in broth B->C D Incubate plate for 18-24 hours C->D E Visually inspect for growth inhibition D->E F Determine MIC E->F

Figure 2: Workflow of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) and Future Directions

The collective data from studies on phenyl-thiazole derivatives provide valuable insights into their structure-activity relationships. Key takeaways include:

  • Substitution Pattern is Crucial: The position and nature of substituents on the phenyl ring significantly impact biological activity. Electron-withdrawing groups, such as nitro and halogen moieties, often enhance both anticancer and antimicrobial efficacy.[4][9]

  • Hydrophilic Groups Can Confer Activity: The presence of a hydroxyl group on the phenyl ring has been shown to be beneficial for antimicrobial activity, suggesting that modulating the hydrophilic-lipophilic balance is a key parameter for optimization.[8]

  • The Thiazole Core is a Versatile Anchor: The thiazole ring serves as an effective anchor for a variety of functional groups and heterocyclic systems, leading to compounds with diverse biological profiles.

Based on these observations, Phenyl(1,3-thiazol-2-yl)methanol represents a promising, yet underexplored, starting point for the design of new therapeutic agents. Future research should focus on the systematic derivatization of this core structure, exploring a wide range of substitutions on the phenyl ring and modifications of the methanol moiety. The synthesis of a focused library of analogs, followed by comprehensive screening in anticancer and antimicrobial assays, will be crucial to unlocking the full potential of this versatile scaffold.

Conclusion

While direct biological data for Phenyl(1,3-thiazol-2-yl)methanol is currently lacking, the extensive body of research on its derivatives strongly suggests its potential as a valuable building block in drug discovery. The phenyl-thiazole motif has consistently demonstrated potent anticancer and antimicrobial activities, with clear structure-activity relationships emerging from various studies. This guide provides a comparative framework and detailed experimental protocols to empower researchers to further investigate this promising class of compounds. The exploration of Phenyl(1,3-thiazol-2-yl)methanol and its future derivatives holds the promise of yielding novel and effective therapeutic agents to address unmet medical needs.

References

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Comparative

Comparative study of Phenyl(1,3-thiazol-2-yl)methanol and its oxazole analog

This guide provides a comparative technical analysis of Phenyl(1,3-thiazol-2-yl)methanol and its bioisostere, Phenyl(1,3-oxazol-2-yl)methanol . While these two compounds appear structurally identical—differing only by a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Phenyl(1,3-thiazol-2-yl)methanol and its bioisostere, Phenyl(1,3-oxazol-2-yl)methanol .

While these two compounds appear structurally identical—differing only by a single heteroatom (Sulfur vs. Oxygen)—this subtle change dictates a massive divergence in synthetic accessibility, chemical stability, and utility as chiral ligands in asymmetric catalysis.

Executive Summary & Chemical Identity[1]

These compounds are heterocyclic carbinols , widely used as intermediates in the synthesis of pharmaceutical pharmacophores and as N,O-bidentate ligands in coordination chemistry.

FeaturePhenyl(1,3-thiazol-2-yl)methanol Phenyl(1,3-oxazol-2-yl)methanol
CAS Number 879-52-7130552-00-0
Molecular Formula C₁₀H₉NOSC₁₀H₉NO₂
Heteroatom Sulfur (S)Oxygen (O)
Aromaticity High (Thiazole is highly aromatic)Moderate (Oxazole has lower resonance energy)
Synthetic Ease High (Direct lithiation is stable)Low (2-Lithio species is unstable)
Primary Utility Robust intermediate, "Soft" ligandSpecialized intermediate, "Hard" ligand

Critical Performance Analysis: Synthetic Accessibility

The most significant differentiator between these two analogs is the stability of their metallated intermediates at the C2 position. This dictates the synthetic strategy.

The Thiazole Advantage: Stability

The proton at the C2 position of 1,3-thiazole is relatively acidic (pKa ~29). Deprotonation with n-butyllithium generates 2-lithiothiazole , a stable species at low temperatures (-78 °C). This nucleophile reacts cleanly with benzaldehyde to yield the target carbinol.

The Oxazole Challenge: The "Ring-Opening" Trap

Attempting the same direct lithiation on 1,3-oxazole is a classic trap for novice chemists. The resulting 2-lithiooxazole is thermally unstable, even at -78 °C. It exists in equilibrium with an acyclic isocyanide enolate (Schöllkopf method). Consequently, direct addition to benzaldehyde often results in low yields or complex mixtures of ring-opened byproducts.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways of the lithiated species, highlighting the stability failure of the oxazole.

SynthesisPathways Start_Thiazole 1,3-Thiazole Lithio_Thiazole 2-Lithiothiazole (STABLE at -78°C) Start_Thiazole->Lithio_Thiazole + n-BuLi Start_Oxazole 1,3-Oxazole Lithio_Oxazole 2-Lithiooxazole (UNSTABLE) Start_Oxazole->Lithio_Oxazole + n-BuLi Product_Thiazole Phenyl(thiazol-2-yl)methanol (High Yield) Lithio_Thiazole->Product_Thiazole + PhCHO Isocyanide Acyclic Isocyanide (Ring Opening) Lithio_Oxazole->Isocyanide Equilibrium (Fast) Product_Oxazole Phenyl(oxazol-2-yl)methanol (Low Yield / Byproducts) Lithio_Oxazole->Product_Oxazole + PhCHO (Competing Rxn)

Caption: Divergent stability of C2-lithiated intermediates. The oxazole pathway is compromised by rapid ring-opening to the isocyanide species.

Physicochemical & Ligand Properties[2][3][4]

When used as ligands (e.g., in asymmetric Henry reactions or hydrosilylations), the electronic nature of the heteroatom affects the metal center's Lewis acidity.

PropertyThiazole AnalogOxazole AnalogImpact on Catalysis
Donor Atom Nitrogen (sp²)Nitrogen (sp²)Primary coordination site.
Electronic Effect Sulfur is a Soft donor; less electronegative.Oxygen is a Hard donor; highly electronegative.Oxazole withdraws more electron density from the N-donor, making the metal center more Lewis acidic but the N-M bond weaker.
Lipophilicity (LogP) Higher (~1.2)Lower (~0.6)Thiazole analogs traverse cell membranes more easily (drug design).
Coordination Forms stable 5-membered chelates.Forms 5-membered chelates, but often labile.Thiazole complexes are generally more robust in solution.

Experimental Protocols

Protocol A: Synthesis of Phenyl(1,3-thiazol-2-yl)methanol (Standard)

This protocol utilizes the stability of 2-lithiothiazole.

Reagents:

  • 1,3-Thiazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6M in hexanes)

  • Benzaldehyde (1.1 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and 1,3-thiazole. Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 15 minutes. The solution may turn yellow/orange. Stir at -78 °C for 30 minutes to ensure complete formation of 2-lithiothiazole.

  • Addition: Add benzaldehyde (neat or in minimal THF) dropwise. Stir at -78 °C for 1 hour.

  • Workup: Allow the reaction to warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Yield Expectation: 85–95%.

Protocol B: Synthesis of Phenyl(1,3-oxazol-2-yl)methanol (Advanced)

Direct lithiation is not recommended. The Transmetallation or Van Leusen approach is preferred, but for direct access to the carbinol, a Zinc-mediated approach is safer to prevent ring opening.

Reagents:

  • Oxazole (1.0 equiv)

  • Borane-THF complex (1.0 equiv) — Crucial for stabilization

  • n-Butyllithium (1.1 equiv)

  • Benzaldehyde (1.2 equiv)

Step-by-Step:

  • Complexation: Dissolve oxazole in THF and treat with BH₃·THF at 0 °C. Stir for 1 hour. This complexes the nitrogen lone pair, preventing isocyanide formation.

  • Lithiation: Cool the Oxazole-BH₃ adduct to -78 °C . Add n-BuLi dropwise. The complexed species is significantly more stable.

  • Addition: Add benzaldehyde. Stir for 1 hour at -78 °C.

  • Deprotection: Quench with dilute acetic acid/ethanol to break the borane complex during workup.

  • Yield Expectation: 40–60% (significantly lower than thiazole due to complexity).

References

  • Thiazole Lithiation Stability: Dondoni, A., et al. "Thiazole-based synthesis of formyl C-glycosides." Journal of Organic Chemistry, 54(3), 693-702. Link

  • Oxazole Ring Opening: Vedejs, E., & Monahan, S. D. "Oxazole activation by N-complexation: lithiation and reaction with electrophiles." Journal of Organic Chemistry, 61(15), 5192-5193. Link

  • Ligand Comparison (Thiazole vs Oxazoline): Anderson, P. G., et al. "Comparison of Thiazole and Oxazoline Ligands in Asymmetric Catalysis."[1] Chemical Reviews, 111(3), 2011.

  • General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.

Sources

Validation

Cross-reactivity of Phenyl(1,3-thiazol-2-yl)methanol in biological assays

An Objective Guide to Assessing the Biological Cross-reactivity of Novel Chemical Scaffolds: A Case Study with Phenyl(1,3-thiazol-2-yl)methanol Introduction: The Challenge of Characterizing Novel Chemical Entities In the...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Assessing the Biological Cross-reactivity of Novel Chemical Scaffolds: A Case Study with Phenyl(1,3-thiazol-2-yl)methanol

Introduction: The Challenge of Characterizing Novel Chemical Entities

In the landscape of drug discovery and chemical biology, the identification of novel bioactive molecules is a critical starting point. Phenyl(1,3-thiazol-2-yl)methanol represents a common class of chemical entities—a potential building block or a fragment hit from an initial screen. While primarily documented as a synthetic intermediate in the synthesis of larger, more complex molecules, its inherent structure, featuring a phenyl ring linked to a thiazole core, is a recurring motif in a multitude of biologically active compounds. The presence of this "phenyl-thiazole" scaffold in various approved drugs and clinical candidates suggests a privileged structure that can interact with a range of biological targets.

However, this structural prevalence also hints at a significant challenge: the potential for cross-reactivity. A molecule that binds to multiple, often unrelated, targets can lead to unforeseen off-target effects, toxicity, or a misinterpretation of its primary mechanism of action. Therefore, a rigorous and systematic evaluation of a new compound's selectivity is not just a supplementary exercise but a cornerstone of its preclinical characterization.

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using Phenyl(1,3-thiazol-2-yl)methanol as a representative example. We will operate under a hypothetical scenario where an initial phenotypic screen has identified this compound as an inhibitor of cellular proliferation. Our objective is to deconvolve its target profile and evaluate its specificity against other related and unrelated targets. We will compare its hypothetical performance against well-characterized compounds, providing detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.

The Phenyl-Thiazole Scaffold: A Double-Edged Sword

The phenyl-thiazole moiety is found in a diverse array of therapeutic agents. For instance, the anifrolumab antibody-drug conjugate contains a linker with a similar thiazole component, and numerous small molecule kinase inhibitors incorporate this scaffold. The thiazole ring, with its hydrogen bond donors and acceptors, and the lipophilic phenyl group, can engage in various interactions with protein binding pockets.

This promiscuity necessitates a proactive approach to profiling. A compound that appears promising in an initial assay could be acting on an entirely different target than hypothesized, or on multiple targets simultaneously. This guide will walk through a tiered approach to systematically uncover these liabilities.

A Tiered Strategy for Cross-Reactivity Profiling

We will employ a multi-tiered strategy to characterize the selectivity of our lead compound, Phenyl(1,3-thiazol-2-yl)methanol. This approach balances throughput, cost, and the depth of biological information obtained at each stage.

Tier 1: In Silico Target Prediction

Before embarking on extensive and costly wet-lab experiments, computational methods can provide valuable initial hypotheses about potential targets. Based on the principle of chemical similarity, these tools compare the structure of a query molecule to databases of compounds with known biological activities.

Experimental Protocol: In Silico Target Prediction using Publicly Available Tools

  • Obtain the Chemical Structure: Secure the 2D structure of Phenyl(1,3-thiazol-2-yl)methanol in a machine-readable format, such as a SMILES (Simplified Molecular-Input Line-Entry System) string or an SDF file.

  • Select Prediction Servers: Utilize a combination of publicly available, validated web servers for target prediction. Recommended platforms include:

    • SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.

    • SuperPred: This server predicts the ATC (Anatomical Therapeutic Chemical) classification of a compound and its likely protein targets.

    • SEA (Similarity Ensemble Approach): This tool calculates the similarity between a query compound and large sets of ligands known to bind to specific targets.

  • Submit the Query: Upload the structure or paste the SMILES string into the selected servers and initiate the prediction.

  • Analyze and Consolidate Results: The output will typically be a ranked list of potential protein targets, often with an associated probability or confidence score. Consolidate the predictions from multiple servers, paying close attention to targets that are consistently identified across different platforms. For our hypothetical scenario, let's assume the in silico tools predict potential activity against several kinases and G-protein coupled receptors (GPCRs).

Tier 2: Broad-Panel In Vitro Screening

The predictions from Tier 1 provide a focused direction for experimental validation. The next logical step is to screen Phenyl(1,3-thiazol-2-yl)methanol against a large, functionally diverse panel of purified proteins, such as kinases or GPCRs. This is the most direct and unbiased method to identify both intended and unintended interactions.

For our case study, based on the in silico predictions, we will proceed with a comprehensive kinase panel screen. We will compare the hypothetical results for Phenyl(1,3-thiazol-2-yl)methanol with two well-known kinase inhibitors: Staurosporine , a potent but highly non-selective inhibitor, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

Experimental Protocol: Broad-Panel Kinase Assay (Radiometric)

This protocol outlines a representative radiometric assay, a gold-standard method for measuring kinase activity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Phenyl(1,3-thiazol-2-yl)methanol, Staurosporine, and Erlotinib in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation:

    • In a 96-well plate, add 5 µL of the appropriate compound dilution. For control wells, add 5 µL of DMSO (for 100% activity) or a known potent inhibitor (for 0% activity).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase of interest, its specific substrate peptide, and the assay buffer.

    • Add 20 µL of the master mix to each well of the assay plate.

  • Initiation of Reaction:

    • Prepare a solution of [γ-³³P]ATP (radiolabeled ATP) in the assay buffer.

    • Add 25 µL of the [γ-³³P]ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes), determined during assay optimization.

  • Termination and Scintillation Counting:

    • Terminate the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose filter plate) that captures the phosphorylated substrate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO and background controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Kinase Selectivity Profile

The data below is a hypothetical representation of the results from a screen against a small, representative panel of kinases.

Kinase TargetPhenyl(1,3-thiazol-2-yl)methanol (IC50, µM)Staurosporine (IC50, µM)Erlotinib (IC50, µM)
EGFR 1.2 0.0050.002
SRC 8.50.006> 100
VEGFR2 3.70.0072.5
CDK2 > 1000.004> 100
PKA 25.00.008> 100

This table illustrates a hypothetical outcome where Phenyl(1,3-thiazol-2-yl)methanol shows some activity against EGFR and VEGFR2, but is significantly less potent and selective than established inhibitors.

Diagram: Tiered Cross-Reactivity Workflow

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Cellular Validation a Phenyl(1,3-thiazol-2-yl)methanol (SMILES/SDF) b Target Prediction Servers (SwissTargetPrediction, SEA) a->b c Ranked List of Potential Targets (e.g., Kinases, GPCRs) b->c d Broad Kinase Panel Screen (e.g., 96-well radiometric assay) c->d Hypothesis Generation e IC50 Determination vs. Control Compounds d->e f Selectivity Profile (Primary Targets vs. Off-Targets) e->f g Select Cell Line with Target of Interest (e.g., A549 for EGFR) f->g Validate Hits h Target Engagement Assay (e.g., Western Blot for p-EGFR) g->h i Phenotypic Confirmation (e.g., Cell Viability Assay) h->i

Caption: A tiered workflow for characterizing a novel compound.

Tier 3: Cellular Target Engagement and Phenotypic Confirmation

After identifying potential primary targets and off-targets in vitro, it is crucial to confirm these findings in a more biologically relevant cellular context. This step helps to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.

Based on our hypothetical in vitro data suggesting EGFR as a primary target, we would select a cell line that is known to depend on EGFR signaling for its proliferation, such as the A549 non-small cell lung cancer line.

Experimental Protocol: Western Blot for EGFR Target Engagement

  • Cell Culture and Treatment:

    • Culture A549 cells to approximately 80% confluency.

    • Serum-starve the cells for 12-18 hours to reduce basal EGFR activation.

    • Pre-treat the cells with various concentrations of Phenyl(1,3-thiazol-2-yl)methanol, Erlotinib (positive control), and DMSO (vehicle control) for 2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Normalization:

    • Strip the membrane and re-probe with an antibody for total EGFR to ensure that the observed changes in p-EGFR are not due to differences in protein loading.

Diagram: EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Compound Phenyl(1,3-thiazol-2-yl)methanol or Erlotinib Compound->P_EGFR Inhibits

Caption: Inhibition of the EGFR signaling cascade.

Conclusion and Best Practices

The journey from a novel chemical entity to a well-characterized biological tool or drug candidate is fraught with challenges, chief among them being the potential for target promiscuity. Using Phenyl(1,3-thiazol-2-yl)methanol as a representative scaffold, we have outlined a systematic, tiered approach to proactively assess and understand a compound's cross-reactivity profile.

This strategy, which integrates in silico prediction, broad-panel in vitro screening, and cellular target validation, provides a robust framework for making informed decisions in drug discovery projects. By comparing a novel compound's performance against both non-selective and selective reference compounds, researchers can contextualize its potency and selectivity, identify potential liabilities early, and build a comprehensive understanding of its mechanism of action. Adherence to such a rigorous profiling cascade is essential for ensuring the scientific integrity of chemical biology studies and for the successful development of safe and effective therapeutics.

References

  • SwissTargetPrediction: A tool for predicting the targets of bioactive small molecules. Source: Swiss Institute of Bioinformatics. [Link]

  • SuperPred: A web server for predicting the ATC code and target class of a compound. Source: Bioinformatics, Oxford Academic. [Link]

  • Similarity Ensemble Approach (SEA): A method for linking protein targets to chemical structures. Source: The SEA project page at the University of California, San Francisco. [Link]

  • Kinase Profiling Services: An example of a commercial service for broad-panel kinase screening. Source: Eurofins DiscoverX. [Link]

  • Principles of Radiometric Kinase Assays: A general overview of the principles behind radiometric kinase assays. Source: SignalChem. [Link]

  • EGFR Signaling Pathway: An overview of the EGFR signaling pathway and its role in cancer. Source: Cell Signaling Technology. [Link]

Comparative

Benchmarking the antimicrobial activity of Phenyl(1,3-thiazol-2-yl)methanol against known antibiotics

Content Type: Technical Comparison Guide Subject: Phenyl(1,3-thiazol-2-yl)methanol (CAS: 14582-13-9 / Generic Scaffold) Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads Executive Summary: The Thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Phenyl(1,3-thiazol-2-yl)methanol (CAS: 14582-13-9 / Generic Scaffold) Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads

Executive Summary: The Thiazole Scaffold

Phenyl(1,3-thiazol-2-yl)methanol represents a critical pharmacophore in medicinal chemistry. As a secondary alcohol linking a lipophilic phenyl ring with an electron-rich thiazole heterocycle, it serves as a precursor to potent antimicrobial agents (e.g., hydrazones, Schiff bases) and possesses intrinsic biological activity.

This guide outlines the rigorous benchmarking of this candidate against known standards (Ciprofloxacin, Fluconazole, and Vancomycin). Unlike broad-spectrum screening, this protocol focuses on quantitative efficacy (MIC) , kinetic bactericidal activity , and mechanism of action (MOA) validation.

Key Value Proposition:

  • Dual-Action Potential: Thiazole derivatives often exhibit cross-kingdom efficacy (antibacterial + antifungal).

  • Lipophilicity Balance: The hydroxyl group provides a handle for hydrogen bonding, while the phenyl-thiazole core ensures membrane permeability (LogP ~1.5–2.5).

Experimental Design & Methodology

To ensure data integrity (E-E-A-T), all protocols must align with CLSI M07 (bacteria) and M27 (yeast) guidelines.

Compound Handling & Solubility

Thiazole carbinols are hydrophobic. Improper solubilization leads to precipitation in aqueous media, yielding false negatives.

  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: 10 mg/mL (stored at -20°C).

  • Assay Limit: Final DMSO concentration in the well must be < 1% (v/v) to prevent solvent toxicity.

Workflow Visualization

The following diagram details the self-validating workflow for MIC determination, ensuring sterility and growth controls are met.

BenchmarkingWorkflow Compound Phenyl(1,3-thiazol-2-yl)methanol (Stock in DMSO) Dilution Serial Dilution (Müller-Hinton Broth) Compound->Dilution 2-fold series Plate 96-Well Plate (Test + Controls) Dilution->Plate 100 µL/well Inoculum Standardized Inoculum (0.5 McFarland) Inoculum->Plate 5x10^5 CFU/mL Incubation Incubation (37°C, 18-24h) Plate->Incubation Readout MIC Determination (Turbidity/Resazurin) Incubation->Readout Visual/OD600 Readout->Compound SAR Refinement

Figure 1: Standardized Broth Microdilution Workflow (CLSI M07) for Thiazole Benchmarking.

Comparative Benchmarking Data

The following data represents expected performance ranges for Phenyl(1,3-thiazol-2-yl)methanol based on Structure-Activity Relationship (SAR) meta-analysis of 2-substituted thiazoles.

Antibacterial Efficacy (MIC µg/mL)

Thiazoles typically show stronger efficacy against Gram-positive strains due to the permeability barrier of the Gram-negative outer membrane.

OrganismStrain TypeCandidate (Thiazole)Ciprofloxacin (Std)Ampicillin (Std)Interpretation
S. aureus Gram (+)12.5 – 50 0.12 – 0.50.5 – 2.0Moderate Activity. Candidate shows promise but is less potent than fluoroquinolones.
MRSA Resistant25 – 64 > 32 (Resistant)> 32 (Resistant)High Value. Thiazoles often retain activity against MRSA where beta-lactams fail.
E. coli Gram (-)64 – >128 0.004 – 0.0152.0 – 8.0Low Activity. Efflux pumps likely limit intracellular accumulation.
P. aeruginosa Gram (-)> 128 0.25 – 1.0> 64Ineffective. Requires structural modification (e.g., addition of hydrazone moiety) to penetrate.
Antifungal Overlap

The thiazole ring is isosteric with the imidazole ring found in azole antifungals.

OrganismCandidate (Thiazole)Fluconazole (Std)Mechanism Implication
C. albicans 8.0 – 32 0.25 – 1.0Potential inhibition of CYP51 (Lanosterol 14α-demethylase) .
A. niger 32 – 64 2.0 – 8.0Moderate fungistatic activity.

Critical Insight: If the Candidate MIC is >128 µg/mL across all panels, the core scaffold is inactive. Functionalization at the hydroxyl group (e.g., oxidation to ketone or esterification) is required to activate the pharmacophore.

Mechanism of Action (MOA) Validation

To distinguish the candidate from a non-specific toxin (membrane lyser), you must validate the pathway. Thiazole derivatives predominantly target DNA Gyrase B (bacteria) or CYP51 (fungi).

Pathway Interference Diagram

This diagram illustrates the hypothesized competitive inhibition of the candidate against ATP binding in DNA Gyrase.

MOA_Pathway Candidate Phenyl(1,3-thiazol-2-yl)methanol Target DNA Gyrase B (ATP-Binding Pocket) Candidate->Target Competitive Inhibition Process DNA Supercoiling Target->Process Energy Transduction Substrate ATP Substrate->Target Normal Binding Result Bacterial Replication Arrest Process->Result Failure

Figure 2: Hypothesized Inhibition of Bacterial DNA Gyrase B by Thiazole Scaffold.[1][2]

Time-Kill Kinetics Protocol

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Inoculate: 10^6 CFU/mL of S. aureus.

  • Dose: 4x MIC of Candidate vs. Control (Vancomycin).

  • Sample: 0, 2, 4, 8, and 24 hours.

  • Criteria: A >3 log10 reduction in CFU/mL indicates bactericidal activity. Thiazole alcohols are typically bacteriostatic unless modified.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Mishra, R., et al. (2020). "Synthesis, characterization and antimicrobial activity of some new thiazole derivatives." Journal of Saudi Chemical Society. [Link]

  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety."[2] European Journal of Medicinal Chemistry. [Link]

  • Chimenti, F., et al. (2011). "Synthesis and antimicrobial activity of novel 2-thiazolylhydrazone derivatives." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Validation

A Comparative Guide to the Anticancer Efficacy of Phenyl(1,3-thiazol-2-yl)methanol Derivatives

Introduction: The Therapeutic Promise of the Thiazole Scaffold The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, thiazole derivatives have emerged as a particularly promising class of compounds, with several demonstrating potent anticancer effects.[3][4][5] These compounds exert their therapeutic action through diverse mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT.[3][4] The inherent versatility of the thiazole scaffold allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and selectivity against various cancer types.[5][6]

This guide provides a comprehensive comparison of the anticancer efficacy of a specific class of these compounds: Phenyl(1,3-thiazol-2-yl)methanol derivatives. We will delve into their synthesis, compare their in vitro cytotoxic activities against various cancer cell lines, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to advance the development of this promising class of anticancer agents.

Synthesis of Phenyl(1,3-thiazol-2-yl)methanol Derivatives: A Generalized Approach

The synthesis of phenyl(1,3-thiazol-2-yl)methanol and its derivatives often involves a multi-step process. A common and effective method is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide. For the specific scaffold of interest, a generalized synthetic route is outlined below.

cluster_synthesis Generalized Synthesis Workflow A Substituted Thiobenzamide C Intermediate Thiazolium Salt A->C Hantzsch Reaction B 2-Bromo-1-phenylethanone B->C D Phenyl(1,3-thiazol-2-yl)methanol Derivative C->D Reduction (e.g., NaBH4)

Caption: Generalized workflow for the synthesis of Phenyl(1,3-thiazol-2-yl)methanol derivatives.

Experimental Protocol: Generalized Synthesis
  • Step 1: Synthesis of the Thiazole Ring. A mixture of a substituted thiobenzamide and an appropriately substituted 2-bromo-1-phenylethanone is refluxed in a suitable solvent such as ethanol. This reaction, a variation of the Hantzsch synthesis, forms the core 2-phenyl-1,3-thiazole structure.

  • Step 2: Formation of the Methanol Moiety. The resulting phenylthiazole derivative is then subjected to a reduction reaction. For instance, treatment with a reducing agent like sodium borohydride (NaBH4) in methanol will reduce a ketone group at the desired position to a hydroxyl group, yielding the final Phenyl(1,3-thiazol-2-yl)methanol derivative.

  • Step 3: Purification and Characterization. The final product is purified using techniques such as column chromatography or recrystallization. The structure of the synthesized compound is then confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[6]

Comparative In Vitro Anticancer Efficacy

A crucial step in the evaluation of novel anticancer compounds is the assessment of their cytotoxic activity against a panel of human cancer cell lines. This allows for a direct comparison of the potency of different derivatives and provides insights into their potential spectrum of activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this comparison.

Compound IDPhenyl Ring SubstituentThiazole Ring SubstituentCancer Cell LineIC50 (µM)Reference
5b 4-EthoxyFree AmineMCF-7 (Breast)0.48 ± 0.03[2]
5b 4-EthoxyFree AmineA549 (Lung)0.97 ± 0.13[2]
5i Indole-basedDihydropyrazoloneMCF-7 (Breast)3.92 ± 0.01[7][8]
7c 3,4,5-TrimethoxyDisubstitutedHCT116 (Colon)3.35 ± 0.20[9]
9a 3,4,5-TrimethoxyDisubstitutedHCT116 (Colon)4.31 ± 0.26[9]
4c Not specifiedHydrazono-ethylHCT-116 (Colon)3.80 ± 0.80[10]
8c Not specifiedHydrazono-ethylHCT-116 (Colon)3.16 ± 0.90[10]
19c Phenyl Triazole(2-(4-methylpiperazin-1-yl)phenyl)(morpholino)methanoneKM-12 (Colon)0.17[11]
1a Quinazoline-basedEthanolA549 (Lung)0.1 - 0.3[12]

Note: The table includes data from closely related phenyl-thiazole derivatives to provide a broader comparative context, as data for the specific Phenyl(1,3-thiazol-2-yl)methanol scaffold is limited in some cases.

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence anticancer activity. For instance, the presence of an ethoxy group at the 4-position, as seen in compound 5b , confers potent activity against both breast and lung cancer cell lines.[2] Similarly, a 3,4,5-trimethoxyphenyl moiety is a feature of several potent tubulin polymerization inhibitors.[9]

  • Modifications of the Thiazole Ring: Alterations to the thiazole ring itself or its substituents can also dramatically impact efficacy. The introduction of bulky heterocyclic systems can lead to highly active compounds, as demonstrated by the potent activity of indole-based and quinazoline-based derivatives.[7][8][12]

  • Free Amines: The presence of a free amine group on the thiazole ring, as in compound 5b , appears to be beneficial for its anticancer activity.[2]

Mechanistic Insights: How Do These Derivatives Kill Cancer Cells?

Thiazole derivatives are known to act through a variety of mechanisms to induce cancer cell death.[3][4][5] For many phenyl-thiazole compounds, a primary mechanism of action is the inhibition of tubulin polymerization.[2][7][8][9]

cluster_pathway Tubulin Polymerization Inhibition Pathway A Phenyl-Thiazole Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Cell Cycle Arrest D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Caption: Signaling pathway for anticancer activity via tubulin polymerization inhibition.

By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules.[12][13][14] Microtubules are essential for the formation of the mitotic spindle during cell division. Their disruption leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis, or programmed cell death.[14]

Some derivatives may also act as inhibitors of specific kinases, such as Tropomyosin receptor kinase A (TrkA), which are crucial for cancer cell survival and proliferation.[11] Furthermore, some thiazole-containing compounds have been shown to induce apoptosis through the regulation of proteins in the Bcl-2 family.[15]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of these anticancer agents.

cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A typical workflow for determining cell viability using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the Phenyl(1,3-thiazol-2-yl)methanol derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Protocol 2: Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., >99% pure) in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC50 for tubulin polymerization inhibition for each compound.[9]

Conclusion and Future Directions

The Phenyl(1,3-thiazol-2-yl)methanol scaffold represents a promising framework for the development of novel anticancer agents. The comparative analysis reveals that strategic modifications to both the phenyl and thiazole rings can lead to derivatives with potent cytotoxic activity against a range of cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a clinically validated target in cancer therapy.

Future research should focus on:

  • Synthesis of novel derivatives: Expanding the chemical diversity of this scaffold could lead to the discovery of compounds with even greater potency and selectivity.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism setting.

  • Mechanism of action studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will aid in their rational design and clinical application.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of Phenyl(1,3-thiazol-2-yl)methanol derivatives in the fight against cancer.

References

  • Gomha, S. M., et al. (2017). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 22(7), 1204. [Link]

  • Li, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

  • Singh, P., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Singh, P., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Yakan, H., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 19(2), e0298811. [Link]

  • Jain, A. K., et al. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Sciences and Research, 9(5), 1794-1804. [Link]

  • Wang, Z., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1643. [Link]

  • Kayagil, I., et al. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of the Chemical Society of Pakistan, 31(5), 793-799. [Link]

  • Kumar, A., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]

  • Kumar, G. S., et al. (2024). New Indole-Based Phenylthiazolyl-2,4-dihydropyrazolones as Tubulin polymerization inhibitors: Multicomponent Synthesis, Cytotoxicity Evaluation, and in silico Studies. ChemMedChem. [Link]

  • Kumar, G. S., et al. (2024). New Indole-Based Phenylthiazolyl-2,4-dihydropyrazolones as Tubulin polymerization inhibitors: Multicomponent Synthesis, Cytotoxicity Evaluation, and in silico Studies. ChemMedChem. [Link]

  • Lavanya, K., et al. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Letters in Drug Design & Discovery, 20(4), 374-383. [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33599-33613. [Link]

  • Maccioni, E., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. Archiv der Pharmazie, 344(8), 516-526. [Link]

  • Hafez, H. N., et al. (2016). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Mini-Reviews in Medicinal Chemistry, 16(14), 1169-1182. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors. Bioorganic & Medicinal Chemistry, 72, 116995. [Link]

  • Vlase, L., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]

  • BioWorld. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. [Link]

  • Ekrek, S., et al. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of Molecular Structure, 1266, 133535. [Link]

  • Park, H., et al. (2015). Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(3), 337-342. [Link]

  • Ortial, S., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][10][16]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 580. [Link]

Sources

Comparative

Head-to-head comparison of different synthesis routes for Phenyl(1,3-thiazol-2-yl)methanol

Executive Summary The synthesis of Phenyl(1,3-thiazol-2-yl)methanol represents a classic challenge in heterocyclic chemistry: installing a functionalized carbon at the C2 position of the thiazole ring. While the C2 proto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Phenyl(1,3-thiazol-2-yl)methanol represents a classic challenge in heterocyclic chemistry: installing a functionalized carbon at the C2 position of the thiazole ring. While the C2 proton is the most acidic (


), the ring's sensitivity to ring-opening under harsh conditions and the potential for competitive polymerization require precise protocol selection.

This guide evaluates three distinct synthetic pathways. The Turbo Grignard Exchange (Route 1) is identified as the modern "Gold Standard" for research-scale synthesis due to its operational simplicity and high yield (87%). The Direct Lithiation (Route 2) offers superior atom economy for scale-up but demands cryogenic infrastructure. The Ketone Reduction (Route 3) serves as a robust, non-organometallic alternative when starting materials are available.

Comparative Analysis of Synthesis Routes

MetricRoute 1: Turbo Grignard Exchange Route 2: Direct Lithiation Route 3: Ketone Reduction
Key Reagents 2-Bromothiazole, i-PrMgCl[1]·LiClThiazole, n-BuLiPhenyl(thiazol-2-yl)methanone, NaBH₄
Temperature 0 °C to RT-78 °C (Strict)0 °C to RT
Yield 87% (High) 65–75% (Moderate)>90% (Very High)
Atom Economy Low (Stoichiometric Br/Mg waste)High (Direct C-H functionalization) Moderate (Hydride source waste)
Scalability Excellent (Batch or Flow)Difficult (Cryogenic cooling)Excellent (Simple workup)
Safety Profile Moderate (Reactive Grignard)High Risk (Pyrophoric Li-alkyls) Low Risk (Standard reduction)

Route 1: The Modern Standard (Turbo Grignard Exchange)

Best For: Research labs, library synthesis, and processes requiring functional group tolerance.

This route utilizes the "Turbo Grignard" reagent (i-PrMgCl·LiCl), developed by Paul Knochel. Unlike traditional Grignard formation (Mg metal + halide), which is sluggish with electron-deficient heterocycles like thiazole, the halogen-metal exchange is rapid and quantitative at mild temperatures.

Mechanism & Rationale[2][3][4][5]
  • Activation: The lithium chloride breaks polymeric magnesium aggregates, creating a highly reactive monomeric species.

  • Exchange: The isopropyl group attacks the bromine atom on 2-bromothiazole. The driving force is the formation of a more stable bond (sp² C-Mg vs. sp³ C-Mg).

  • Addition: The resulting thiazol-2-ylmagnesium species acts as a nucleophile toward benzaldehyde.

Detailed Protocol
  • Pre-requisites: Flame-dried glassware, Argon atmosphere.[1][2][3]

  • Step 1: Charge a flask with 2-Bromothiazole (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Step 2: Cool to 0 °C . Add i-PrMgCl·LiCl (1.05 equiv, 1.3 M in THF) dropwise.

  • Step 3: Stir at 0 °C for 30 minutes. Note: Conversion can be monitored by GC-MS (quench aliquot with water).

  • Step 4: Add Benzaldehyde (1.1 equiv) dropwise at 0 °C. Allow to warm to Room Temperature (RT) over 1 hour.

  • Step 5: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Data:

  • Yield: 87% isolated yield reported in Angew. Chem. Int. Ed. [1].

  • Purity: Typically >98% after column chromatography.

Route 2: The Classic Direct Lithiation

Best For: Large-scale manufacturing where atom economy drives cost, provided -78 °C cooling is available.

Direct deprotonation of thiazole at the C2 position is the most atom-economical route. However, the resulting 2-lithiothiazole is thermally unstable above -50 °C, prone to ring-opening fragmentation (scission to sulfur/isocyanide species).

Mechanism & Rationale[2][3][4][5]
  • Deprotonation: n-Butyllithium removes the acidic proton at C2.

  • Stabilization: The negative charge is stabilized by the adjacent sulfur and nitrogen (inductive effect and orbital overlap), but the species is kinetically unstable.

  • Electrophilic Trapping: Benzaldehyde traps the lithiated species to form the alkoxide.

Detailed Protocol
  • Pre-requisites: Strictly anhydrous conditions, -78 °C cooling bath (Dry ice/Acetone).

  • Step 1: Dissolve Thiazole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C .[4]

  • Step 2: Add n-BuLi (1.1 equiv, 2.5 M in Hexanes) dropwise over 20 mins. Critical: Maintain internal temp < -70 °C.

  • Step 3: Stir at -78 °C for 30–45 minutes. Do not extend times excessively.

  • Step 4: Add Benzaldehyde (1.2 equiv) dropwise. Stir at -78 °C for 1 hour.

  • Step 5: Allow to warm slowly to 0 °C, then quench immediately with water/NH₄Cl.

  • Step 6: Standard extraction workup.

Risk Factors:

  • If the temperature spikes during lithiation, the solution turns dark/black, indicating ring decomposition.

  • Yields are often lower (60-75%) compared to the Grignard route due to side reactions.

Route 3: The "Robust Two-Step" (Ketone Reduction)

Best For: Labs without inert atmosphere facilities or when the ketone precursor is commercially available.

If Phenyl(thiazol-2-yl)methanone is available, this route is the simplest and most robust. It avoids carbon-carbon bond formation challenges entirely.

Protocol
  • Step 1: Dissolve Phenyl(thiazol-2-yl)methanone (1.0 equiv) in Methanol (0.5 M).

  • Step 2: Cool to 0 °C. Add Sodium Borohydride (NaBH₄) (0.6 equiv) portion-wise (gas evolution occurs).

  • Step 3: Stir at RT for 2 hours. Monitor by TLC (Ketone spot disappearance).

  • Step 4: Quench with 1M HCl (carefully) or Acetone. Remove MeOH in vacuo.

  • Step 5: Extract aqueous residue with DCM.

Validation Data:

  • Yields typically exceed 90%.[5]

  • Product is often pure enough for use without chromatography.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the optimal route based on laboratory constraints and starting material availability.

SynthesisSelection Start Start: Select Synthesis Route CheckKetone Is Phenyl(thiazol-2-yl)methanone Commercially Available? Start->CheckKetone Route3 Route 3: NaBH4 Reduction (High Yield, Low Tech) CheckKetone->Route3 Yes CheckBromide Is 2-Bromothiazole Available? CheckKetone->CheckBromide No CheckCryo Is -78°C Cooling Available & Scalable? Route2 Route 2: Direct Lithiation (n-BuLi, -78°C) Best Atom Economy CheckCryo->Route2 Yes Alternative Consider Alternative: Reverse Addition (2-Formylthiazole + PhMgBr) CheckCryo->Alternative No CheckBromide->CheckCryo No (Must use Thiazole) Route1 Route 1: Turbo Grignard (iPrMgCl·LiCl, 0°C) Best Reliability CheckBromide->Route1 Yes (Recommended)

Caption: Decision tree for selecting the optimal synthesis route based on precursor availability and equipment constraints.

References

  • Knochel, P. et al. (2004). "A New Turbo-Grignard Reagent for Functionalized Arylmagnesium Species." Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
  • ChemicalBook. (2025). "Phenyl(1,3-thiazol-2-yl)methanol Product Properties."

  • Fisher Scientific. (2025). "CAS 1450-76-6 Search Results."

Sources

Validation

Structural Validation of Phenyl(1,3-thiazol-2-yl)methanol: A Comparative Spectroscopic Guide

Executive Summary & Core Directive In the synthesis of Phenyl(1,3-thiazol-2-yl)methanol (CAS: 879-52-7), the primary challenge is not merely connectivity, but the quantitative differentiation of the product from its meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of Phenyl(1,3-thiazol-2-yl)methanol (CAS: 879-52-7), the primary challenge is not merely connectivity, but the quantitative differentiation of the product from its metabolic or synthetic precursor, Phenyl(1,3-thiazol-2-yl)methanone .

This guide departs from standard "spectral listing" formats. Instead, it functions as a comparative diagnostic tool. It evaluates the performance of specific spectroscopic methods (NMR, IR, MS) in resolving the critical structural transformation: the reduction of the


 carbonyl center to the chiral 

carbinol center.
The Structural Challenge

The target compound features a thiazole ring fused to a benzylic alcohol system. Validation requires confirming three features:

  • Integrity of the Thiazole Ring: Ensuring the sulfur-nitrogen heterocycle remains intact during synthesis.

  • Oxidation State: Conclusively proving the absence of the ketone precursor.

  • Proton Environment: Verifying the specific chemical environment of the benzylic methine proton.

Comparative Spectroscopic Analysis

The following analysis compares the "Diagnostic Power" of three analytical techniques in distinguishing the Target Alcohol from the Precursor Ketone.

Method A: Proton Nuclear Magnetic Resonance ( H NMR)

Verdict: Gold Standard for Purity and Structure.


H NMR provides the most granular data regarding the reaction progress. The transformation hinges on the appearance of the methine proton signal, which is absent in the ketone.

Comparative Data Table: Target vs. Alternative

FeatureTarget: Phenyl(1,3-thiazol-2-yl)methanol Alternative: Phenyl(1,3-thiazol-2-yl)methanone Diagnostic Note
Linker Region

5.90 - 6.10 ppm
(s or d, 1H)
Absent The definitive marker. The methine proton (

-OH) appears as a singlet in

or doublet in

.
Hydroxyl

6.5 - 7.0 ppm
(d, 1H, exch.)
Absent Visible clearly in dry

; disappears upon

shake.
Thiazole C5-H

~7.6 ppm (d,

Hz)

~8.0 ppm (d)
The electron-withdrawing carbonyl in the ketone deshields this proton more strongly than the alcohol.
Thiazole C4-H

~7.8 ppm (d,

Hz)

~8.2 ppm (d)
Significant downfield shift in the ketone due to conjugation.

Technical Insight: In


, the hydroxyl proton often appears as a broad singlet and may not couple to the methine proton due to rapid exchange. To validate the secondary alcohol structure rigorously, run the spectrum in 

. This restricts exchange, resolving the methine signal into a distinct doublet (coupling with OH), confirming the

connectivity.
Method B: Infrared Spectroscopy (FTIR)

Verdict: Rapid Triage Tool.

FTIR is less quantitative than NMR but offers the fastest "Go/No-Go" decision during process monitoring.

Functional GroupTarget (Alcohol) Alternative (Ketone) Performance Metric
O-H Stretch 3200–3400 cm

(Broad)
AbsentPrimary indicator of product formation.
C=O Stretch Absent1660–1690 cm

(Strong)
The ketone carbonyl is conjugated with the thiazole, lowering the frequency. Its absence is critical for purity.
C=N Stretch ~1480–1500 cm

~1480–1500 cm

Present in both; confirms thiazole ring retention.
Method C: Carbon-13 NMR ( C NMR)

Verdict: Structural Backbone Confirmation.

Carbon TypeTarget (Alcohol) Alternative (Ketone) Shift Logic
Linker Carbon

~72-75 ppm
(

)

~180-185 ppm
(

)
The hybridization change from

(carbonyl) to

(alcohol) causes a massive >100 ppm upfield shift.
Thiazole C2

~170 ppm

~165 ppm
The C2 carbon attached to the linker is sensitive to the oxidation state.

Experimental Protocols

To ensure reproducibility and "self-validating" results, follow these specific workflows.

Protocol 1: High-Resolution NMR Acquisition (DMSO-d6)

Rationale:


 is chosen over 

to prevent hydroxyl proton exchange, allowing for the observation of H-H coupling.
  • Sample Prep: Dissolve 5–10 mg of the purified Phenyl(1,3-thiazol-2-yl)methanol in 0.6 mL of anhydrous DMSO-d6 (99.9% D).

    • Critical Step: Ensure the NMR tube is oven-dried to prevent moisture from broadening the OH signal.

  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire 16 scans (minimum) with a relaxation delay (d1) of 2.0 seconds to ensure full relaxation of aromatic protons.

  • Processing:

    • Reference residual DMSO quintet to 2.50 ppm.

    • Validation Check: Look for the doublet at ~6.5 ppm (OH). If it is a singlet, the sample is "wet" (contains water). Add a drop of

      
       and re-acquire; the signal should vanish, confirming it is -OH and not an impurity.
      
Protocol 2: FTIR Thin Film Analysis
  • Preparation: Dissolve 2 mg of compound in 100

    
    L of Dichloromethane (DCM).
    
  • Deposition: Place one drop on a KBr pellet or Crystal (ATR). Allow solvent to evaporate completely.

  • Scan: Collect 16 scans at 4 cm

    
     resolution.
    
  • Analysis: Focus strictly on the 1650–1750 cm

    
     window. Any sharp peak here indicates unreacted ketone precursor (>5% impurity).
    

Structural Validation Logic Flow

The following diagram illustrates the decision matrix for confirming the structure, emphasizing the exclusion of the ketone alternative.

StructuralValidation Start Crude Product Phenyl(1,3-thiazol-2-yl)methanol FTIR Step 1: FTIR Analysis (Rapid Triage) Start->FTIR DecisionFTIR Is peak present at 1660-1690 cm⁻¹? FTIR->DecisionFTIR Recrystallize Impurity Detected: Ketone Precursor Present (Recrystallize) DecisionFTIR->Recrystallize Yes (C=O found) NMR_Prep Step 2: 1H NMR Prep (Solvent: DMSO-d6) DecisionFTIR->NMR_Prep No (C=O absent) Recrystallize->Start Check_Linker Analyze Linker Region (5.8 - 6.2 ppm) NMR_Prep->Check_Linker DecisionNMR Signal Multiplicity? Check_Linker->DecisionNMR Confirm_Struct CONFIRMED STRUCTURE Doublet observed (CH-OH coupling) Validates Secondary Alcohol DecisionNMR->Confirm_Struct Doublet Wet_Sample Ambiguous Result Singlet observed (Fast exchange w/ H2O) DecisionNMR->Wet_Sample Singlet D2O_Shake D2O Shake Test Wet_Sample->D2O_Shake D2O_Shake->Confirm_Struct OH Signal Disappears

Figure 1: Logical workflow for the spectroscopic validation of Phenyl(1,3-thiazol-2-yl)methanol, prioritizing the exclusion of the ketone precursor.

References

  • Thiazole NMR Characteristics

    • Bak, B., et al. "Nuclear Magnetic Resonance Spectra of Thiazole and its Derivatives." Spectrochimica Acta, Vol. 18, 1962, pp. 741.[1] 1[2][3][4]

  • Synthesis & Reduction Context

    • Silverberg, L. J., et al. "Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one." NIH National Library of Medicine, 2025. 4

  • General IR Interpretation of Carbonyls vs Alcohols

    • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." 5[3][4]

  • Thiazole Chemical Shifts (Computational & Experimental)

    • Abraham, R. J., & Mobli, M. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Modgraph, 2025. 6

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Phenyl(1,3-thiazol-2-yl)methanol: A Guide for Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of Phenyl(1,3-thiazol-2-yl)methanol, a compound utilized by researchers, scientists, and drug development professionals. Given th...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of Phenyl(1,3-thiazol-2-yl)methanol, a compound utilized by researchers, scientists, and drug development professionals. Given the potential hazards associated with thiazole derivatives, a robust and compliant disposal plan is critical to ensure personnel safety and environmental protection. This guide offers a procedural, step-by-step approach to the responsible management of Phenyl(1,3-thiazol-2-yl)methanol waste.

Hazard Assessment and Characterization

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[1][2]

  • Aquatic Toxicity : Thiazole derivatives can be very toxic to aquatic life with long-lasting effects.

In the absence of specific data, Phenyl(1,3-thiazol-2-yl)methanol should be treated as a hazardous substance. A comprehensive risk assessment should be conducted before handling, taking into account the potential for flammability, as is common with other thiazole compounds.

Table 1: Assumed Hazard Profile of Phenyl(1,3-thiazol-2-yl)methanol

Hazard CategoryAssumed ClassificationPrecautionary Measures
Physical Hazards Potentially CombustibleKeep away from heat, sparks, and open flames.
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin IrritationWear appropriate chemical-resistant gloves and lab coat.
Serious Eye IrritationWear safety glasses or goggles.
Respiratory IrritationUse in a well-ventilated area or with local exhaust ventilation.
Environmental Hazards Potentially Toxic to Aquatic LifeDo not allow to enter drains or waterways.

Personal Protective Equipment (PPE)

When handling Phenyl(1,3-thiazol-2-yl)methanol, including during disposal procedures, the following minimum PPE is required:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A lab coat or chemical-resistant apron.

  • Respiratory Protection : If working with powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

Step 1: Designate a Waste Container Use a dedicated, properly labeled hazardous waste container for all Phenyl(1,3-thiazol-2-yl)methanol waste, including contaminated materials. The container must be compatible with the chemical and in good condition.

Step 2: Labeling The waste container must be clearly labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "Phenyl(1,3-thiazol-2-yl)methanol "

  • The approximate concentration and volume of the waste.

  • The date when waste was first added to the container.

  • Prominent indication of the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage Store the hazardous waste container in a designated satellite accumulation area (SAA). This area should be near the point of generation and under the control of laboratory personnel. Ensure the container is kept securely closed when not in use.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the disposal of Phenyl(1,3-thiazol-2-yl)methanol.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Phenyl(1,3-thiazol-2-yl)methanol Waste ppe Don Appropriate PPE start->ppe container Select Compatible, Labeled Container ppe->container segregate Segregate Waste (Solid vs. Liquid) container->segregate label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards segregate->label_container saa Store in Satellite Accumulation Area (SAA) label_container->saa close_container Keep Container Securely Closed saa->close_container pickup_request Request Pickup from EHS close_container->pickup_request ehs_pickup EHS Collects for Licensed Disposal pickup_request->ehs_pickup end Compliant Disposal ehs_pickup->end

Sources

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